molecular formula C23H24N2O B1243400 TAN-67

TAN-67

Cat. No.: B1243400
M. Wt: 344.4 g/mol
InChI Key: LEPBHAAYNPPRRA-WMZHIEFXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol is a member of quinolines.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol

InChI

InChI=1S/C23H24N2O/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3/t19-,23+/m0/s1

InChI Key

LEPBHAAYNPPRRA-WMZHIEFXSA-N

SMILES

CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O

Isomeric SMILES

CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O

Canonical SMILES

CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O

Synonyms

2-methyl-4aalpha-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aalpha-octahydro-quinolino(2,3-g)isoquinoline
TAN 67
TAN-67

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TAN-67 in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: TAN-67 is a non-peptidic, highly selective agonist for the delta-opioid receptor (DOR), demonstrating a complex pharmacological profile with significant therapeutic potential, particularly in the fields of analgesia and neuroprotection. This document provides a detailed examination of the molecular mechanisms underpinning the action of this compound in neurons. It elucidates its receptor binding characteristics, dissects its G protein-dependent and β-arrestin-biased signaling cascades, and details its downstream effects on ion channels and second messenger systems. Furthermore, this guide presents key quantitative pharmacological data, outlines the experimental methodologies used to characterize this compound, and provides visual representations of its core signaling pathways to facilitate a comprehensive understanding for research and development applications.

Receptor Binding and Selectivity Profile

This compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3,-g]isoquinoline, is a potent and selective agonist for the δ-opioid receptor (DOR).[1][2][3] Its non-peptidic nature makes it an attractive candidate for drug development due to potentially favorable pharmacokinetic properties compared to endogenous peptide ligands.

The compound is a racemic mixture, and its biological activity is stereospecific. The two enantiomers, (-)-TAN-67 and (+)-TAN-67, possess distinct and opposing pharmacological effects:

  • (-)-TAN-67: This enantiomer is the active agonist at the δ₁-subtype of the opioid receptor and is responsible for the profound antinociceptive (analgesic) effects observed in preclinical models.[4][5]

  • (+)-TAN-67: In contrast, this enantiomer induces hyperalgesia and nociceptive behaviors, such as scratching and biting, when administered intrathecally.[4][5] These effects are not mediated by mu-opioid receptors but can be blocked by DOR antagonists, suggesting a complex interaction at the delta receptor site.[4]

Studies on cloned human opioid receptors have demonstrated that this compound has a high binding affinity for the DOR with a Ki value of 0.647 nM.[2] It exhibits high selectivity, with over 1000-fold greater affinity for the DOR compared to the mu-opioid receptor (MOR).[2]

Core Signaling Pathways

As a G protein-coupled receptor (GPCR) agonist, this compound initiates intracellular signaling cascades primarily through two interconnected pathways: G protein-dependent signaling and β-arrestin-mediated signaling. Evidence suggests that this compound may act as a biased agonist, preferentially activating one pathway over the other.

G Protein-Dependent Signaling

Upon binding to the DOR, this compound stabilizes a receptor conformation that promotes coupling to inhibitory heterotrimeric G proteins of the Gi/o family.[6] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits, both of which are active signaling molecules.[7][8]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][9] this compound is highly potent in this pathway, with an EC50 of 1.72 nM for the inhibition of forskolin-stimulated cAMP accumulation in cells expressing human DORs.[2]

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates the activity of ion channels. A key target is the G protein-gated inwardly rectifying potassium (GIRK) channel.[10][11] Activation of GIRK channels by Gβγ leads to an efflux of K⁺ ions, causing hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[11][12] This is a primary mechanism for the inhibitory effects of opioids. This compound has also been shown to exert cardioprotective effects through the activation of ATP-sensitive potassium (KATP) channels, a pathway also mediated by Gi/o proteins.[6]

G_Protein_Signaling TAN67 (-)-TAN-67 DOR δ-Opioid Receptor (DOR) TAN67->DOR Gi_o_inactive Gi/o Complex (GDP) DOR->Gi_o_inactive Activates Gi_o_active Gαi-GTP + Gβγ Gi_o_inactive->Gi_o_active AC Adenylyl Cyclase Gi_o_active->AC Inhibits GIRK GIRK Channel Gi_o_active->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Converts ATP ATP K_out K+ Efflux GIRK->K_out Opens Hyperpol Hyperpolarization & Reduced Excitability K_out->Hyperpol Leads to

Figure 1: this compound G Protein-Dependent Signaling Pathway.

β-Arrestin Biased Signaling

In addition to G protein coupling, agonist-bound GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins, which sterically hinder further G protein coupling (desensitization) and target the receptor for internalization.[13] β-arrestins also act as signaling scaffolds, initiating G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK.[13][14]

This compound exhibits bias in its recruitment of β-arrestin isoforms. Using a "ClickArr" assay, studies have shown that this compound has a significant bias toward recruiting β-arrestin 2 over β-arrestin 1 at the DOR.[15] This biased agonism is a critical concept in modern pharmacology, as the separation of G protein-mediated therapeutic effects from β-arrestin-mediated side effects (or vice-versa) is a key goal of drug design.[14] The preferential recruitment of β-arrestin 2 may have distinct consequences for receptor trafficking and downstream signaling compared to unbiased agonists.

Arrestin_Signaling TAN67 (-)-TAN-67 DOR δ-Opioid Receptor (DOR) TAN67->DOR GRK GRK DOR->GRK Recruits DOR_P Phosphorylated DOR GRK->DOR Phosphorylates Arrestin2 β-Arrestin 2 DOR_P->Arrestin2 Preferentially Recruits Arrestin1 β-Arrestin 1 DOR_P->Arrestin1 Recruits (Less) Internalization Receptor Internalization Arrestin2->Internalization Promotes ERK_Pathway MAPK/ERK Signaling Arrestin2->ERK_Pathway Scaffolds

Figure 2: this compound β-Arrestin Biased Signaling Pathway.

Physiological Consequences in the Nervous System

The molecular actions of this compound translate into significant physiological effects at the systems level.

  • Neuroprotection: Post-ischemic administration of this compound is neuroprotective, reducing infarct volume and neuronal loss in mouse models of stroke.[1][16] This effect is dependent on DOR activation and may be mediated by the modulation of amyloid precursor protein (APP) expression and processing.[1] Specifically, this compound was found to attenuate the expression and activity of BACE-1, the β-secretase involved in amyloidogenic APP processing.[1][16]

  • Analgesia: The (-)-TAN-67 enantiomer produces potent antinociception, highlighting its potential as an analgesic.[4] This effect is mediated by the activation of central δ₁-opioid receptors.[17]

  • Dopamine (B1211576) Modulation: In the nucleus accumbens, this compound can enhance dopamine efflux.[18] Interestingly, this action appears to be independent of DOR activation and instead involves a cascade of free radical generation, glutamate (B1630785) release, and subsequent NMDA receptor activation.[18] This suggests a potential off-target or indirect mechanism that contributes to its overall neurochemical profile.

Quantitative Pharmacological Data

The following table summarizes key in vitro pharmacological parameters for this compound at cloned human opioid receptors.

ParameterReceptorValueSpeciesReference
Binding Affinity (Ki) δ-Opioid Receptor (DOR)0.647 nMHuman[2]
Binding Affinity (Ki) μ-Opioid Receptor (MOR)> 650 nMHuman[2]
Selectivity DOR vs. MOR> 1000-foldHuman[2]
Functional Potency (EC₅₀) DOR (cAMP Inhibition)1.72 nMHuman[2]
Functional Potency (EC₅₀) MOR (cAMP Inhibition)1520 nMHuman[2]

Key Experimental Methodologies

The characterization of this compound's mechanism of action has relied on a variety of established and novel experimental protocols.

Radioligand Binding Inhibition Assay
  • Objective: To determine the binding affinity (Ki) of this compound for specific opioid receptor subtypes.

  • Methodology:

    • Membranes are prepared from cells engineered to express a high density of a specific opioid receptor subtype (e.g., human DOR or MOR).

    • A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]Naltrindole for DOR) is added to the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • After incubation and reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]

cAMP Accumulation Assay
  • Objective: To measure the functional potency (EC₅₀) of this compound as an agonist or antagonist at Gi/o-coupled receptors.

  • Methodology:

    • Intact cells expressing the DOR are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Adenylyl cyclase is then stimulated with a known activator, such as forskolin, to induce a measurable accumulation of cAMP.

    • Cells are simultaneously treated with increasing concentrations of this compound.

    • As a Gi/o agonist, this compound inhibits adenylyl cyclase, leading to a dose-dependent reduction in the forskolin-stimulated cAMP levels.

    • The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).

    • The concentration of this compound that produces 50% of its maximal inhibitory effect is determined as the EC₅₀ value.[2]

β-Arrestin Recruitment Assay (e.g., ClickArr)
  • Objective: To quantify the recruitment of specific β-arrestin isoforms to the activated DOR in real-time.

  • Methodology:

    • This assay utilizes bioluminescence resonance energy transfer (BRET) or a similar proximity-based technology.

    • Cells are co-transfected with constructs for the DOR fused to an energy donor (e.g., a luciferase) and either β-arrestin 1 or β-arrestin 2 fused to an energy acceptor (e.g., a fluorescent protein).

    • Upon agonist (this compound) binding and subsequent receptor phosphorylation, β-arrestin is recruited to the receptor's intracellular domain.

    • This brings the donor and acceptor molecules into close proximity, allowing for energy transfer, which is detected as a measurable signal (e.g., light emission at the acceptor's wavelength).

    • The signal is monitored over time for various concentrations of this compound to determine the potency (EC₅₀) and kinetics of recruitment for each β-arrestin isoform, allowing for the quantification of bias.[15]

MCAO_Workflow cluster_0 Surgical Procedure cluster_1 Treatment & Observation cluster_2 Endpoint Analysis A1 Anesthetize Mouse A2 Induce Focal Cerebral Ischemia (e.g., MCAO for 1h) A1->A2 A3 Reperfusion (Remove Occlusion) A2->A3 B1 Administer this compound (e.g., 3 mg/kg, i.v.) 1h Post-Reperfusion A3->B1 B2 Monitor Animal Survival & Assess Neurobehavioral Outcomes B1->B2 B3 Sacrifice at Defined Time Points (e.g., 24h, 7 days) B2->B3 C1 Measure Infarct Volume (e.g., TTC Staining) B3->C1 C2 Assess Neuronal Loss (e.g., Nissl Staining) B3->C2 C3 Biochemical Assays (e.g., BACE-1 Activity, APP levels) B3->C3

Figure 3: Experimental Workflow for a Preclinical Neuroprotection Study.

Conclusion

This compound is a selective, non-peptidic delta-opioid receptor agonist with a multifaceted mechanism of action in neurons. Its primary effects are mediated through the canonical Gi/o protein signaling pathway, leading to the inhibition of adenylyl cyclase and activation of GIRK channels, which collectively reduce neuronal excitability. Concurrently, it engages β-arrestin signaling pathways with a notable bias towards β-arrestin 2, a feature that may be critical in defining its long-term efficacy and side-effect profile. These molecular actions culminate in significant physiological outcomes, including potent analgesia and robust neuroprotection. The distinct pharmacological profiles of its enantiomers underscore the stereochemical precision of its interaction with the delta-opioid receptor. A thorough understanding of these complex signaling networks is paramount for the continued development of this compound and other biased DOR agonists as next-generation therapeutics for pain and neurological disorders.

References

Pharmacological Properties of TAN-67: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-67 is a non-peptidic, selective delta-opioid receptor (DOR) agonist that has garnered significant interest within the scientific community.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a particular focus on its stereoisomers, (-)-TAN-67 and (+)-TAN-67. The document details its binding affinity, functional potency, and selectivity for the delta-opioid receptor. Furthermore, it outlines the key in vivo and in vitro effects of this compound, including its antinociceptive, neuroprotective, and cardioprotective properties. Detailed experimental protocols for the characterization of this compound and diagrams of its signaling pathways are provided to facilitate further research and development.

Introduction

This compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline, is a potent and highly selective agonist for the δ-opioid receptor.[2][3] Unlike many opioid compounds, this compound is non-peptidic in structure, which may offer advantages in terms of bioavailability and metabolic stability.[2] The racemic mixture, (±)-TAN-67, exhibits potent in vitro activity but weak antinociceptive effects in vivo.[4][5] This led to the investigation of its individual enantiomers, revealing distinct pharmacological profiles. The (-)-enantiomer of this compound is a potent agonist at the δ1-opioid receptor subtype and is responsible for the compound's antinociceptive effects.[4][6] In contrast, the (+)-enantiomer can induce hyperalgesia and nociceptive behaviors.[4][7] This guide will primarily focus on the pharmacologically active (-)-TAN-67, while also addressing the unique properties of the (+)-enantiomer.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity, functional potency, and selectivity of this compound for opioid receptors.

Table 1: Receptor Binding Affinity of this compound

LigandReceptorKᵢ (nM)RadioligandTissue/Cell LineReference
This compoundHuman δ-opioid0.647[³H]NaltrindoleCloned human δ-opioid receptor[2][8]
This compoundHuman μ-opioid>1000[³H]D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂Cloned human μ-opioid receptor[2]
(-)-TAN-67Mouse δ-opioid3.65 (IC₅₀)N/AMouse vas deferens[6]

Table 2: Functional Potency of this compound

LigandAssayEC₅₀ (nM)EfficacyCell LineReference
This compoundInhibition of forskolin-stimulated cAMP accumulation1.72High Potency AgonistChinese Hamster Ovary (CHO) cells expressing human δ-opioid receptors[2][8]
This compoundInhibition of forskolin-stimulated cAMP accumulation1520Low Potency AgonistB82 mouse fibroblast cells expressing human μ-opioid receptors[2][8]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of delta-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of (-)-TAN-67 to the δ-opioid receptor, specifically the δ1 subtype, initiates a cascade of intracellular signaling events.[4][6]

G-Protein Coupling and Downstream Effectors

Activation of the δ-opioid receptor by this compound leads to the coupling of inhibitory G-proteins (Gαi/o).[8] This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Furthermore, the Gβγ subunits can modulate the activity of other downstream effectors, including ion channels.

TAN67_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TAN67 (-)-TAN-67 DOR δ-Opioid Receptor (δ1 subtype) TAN67->DOR Binds Gi_protein Gαi/o DOR->Gi_protein Activates G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase Gi_protein->AC Inhibits KATP_channel KATP Channel G_beta_gamma->KATP_channel Opens cAMP cAMP AC->cAMP K_ion K+ KATP_channel->K_ion Efflux ATP ATP ATP->AC Substrate Hyperpolarization Hyperpolarization cAMP->Hyperpolarization Reduced Neuronal Excitability K_ion->Hyperpolarization

Caption: (-)-TAN-67 signaling pathway via the δ-opioid receptor.
Cardioprotective Signaling

The cardioprotective effects of this compound are mediated through the activation of Gαi/o proteins and the subsequent opening of ATP-sensitive potassium (KATP) channels.[9] This leads to myocardial protection against ischemic injury.

Modulation of Dopamine (B1211576) Efflux

Interestingly, both enantiomers of this compound have been shown to increase dopamine efflux in the nucleus accumbens.[7] This effect appears to be independent of delta-opioid receptor activation and is proposed to involve the generation of free radicals, leading to glutamate (B1630785) release and subsequent activation of NMDA receptors on dopaminergic terminals.[7]

TAN67_Dopamine_Efflux TAN67 (-)-TAN-67 FreeRadicals Free Radicals TAN67->FreeRadicals Generates GlutamateRelease Glutamate Release FreeRadicals->GlutamateRelease Triggers NMDAR NMDA Receptor (on Dopaminergic Terminal) GlutamateRelease->NMDAR Activates DopamineEfflux Dopamine Efflux NMDAR->DopamineEfflux Enhances

Caption: Proposed mechanism of this compound-induced dopamine efflux.

In Vivo and In Vitro Effects

Analgesia and Nociception

Intrathecal administration of (-)-TAN-67 produces profound antinociceptive effects, primarily through its action on δ1-opioid receptors.[4] In contrast, (+)-TAN-67 administered intrathecally elicits dose-dependent nociceptive behaviors such as scratching and biting.[4]

Neuroprotection

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia/reperfusion injury. Post-ischemic administration of this compound has been shown to decrease infarct volume, reduce neuronal loss, and improve neurobehavioral outcomes in mice.[10] This neuroprotection is dependent on the delta-opioid receptor, as it can be abolished by the DOR antagonist naltrindole.[10] The mechanism may involve the modulation of amyloid precursor protein (APP) expression and processing.[10]

Cardioprotection

As mentioned, this compound exhibits cardioprotective effects by reducing infarct size in models of myocardial ischemia.[9] This action is mediated by the activation of δ1-opioid receptors, Gi/o proteins, and KATP channels.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological characterization of this compound.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Kᵢ) of this compound for the delta-opioid receptor.

  • Materials:

    • Cell membranes expressing the delta-opioid receptor (e.g., from CHO cells).

    • [³H]Naltrindole (radioligand).

    • Unlabeled this compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled this compound.

    • In assay tubes, combine cell membranes, a fixed concentration of [³H]Naltrindole, and varying concentrations of unlabeled this compound or buffer (for total binding).

    • To determine non-specific binding, add a high concentration of an unlabeled delta-opioid ligand (e.g., naltrindole) to a separate set of tubes.

    • Incubate the tubes to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - [³H]Naltrindole - Unlabeled this compound start->prepare_reagents incubation Incubate: Membranes + Radioligand + Unlabeled this compound prepare_reagents->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration scintillation Scintillation Counting (Measures Radioactivity) filtration->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ scintillation->analysis end End analysis->end

References

An In-depth Technical Guide to the Binding Affinity and Efficacy of TAN-67

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, efficacy, and associated signaling pathways of TAN-67, a potent and selective non-peptidic delta-opioid receptor agonist. The information is compiled from peer-reviewed scientific literature to support research and drug development efforts.

Core Concepts: Binding Affinity and Efficacy

This compound is a highly selective agonist for the delta-opioid receptor (δ-opioid receptor), demonstrating a strong preference for this receptor over other opioid receptor subtypes. Its active enantiomer, (-)-TAN-67, is responsible for its profound antinociceptive effects. This guide delves into the quantitative measures of its interaction with opioid receptors and its functional consequences.

Quantitative Data Summary

The binding affinity and functional efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinity for Opioid Receptors

Receptor SubtypeLigandKᵢ (nM)Species/SystemReference
Human δ-OpioidThis compound0.647Cloned human delta-opioid receptors[1]
Human μ-OpioidThis compound>647 (>1000-fold selectivity for δ over μ)Cloned human mu-opioid receptors[1]
Kappa-OpioidThis compoundData not available in the reviewed literature-

Table 2: this compound Functional Efficacy

AssayParameterValueSpecies/SystemReference
Forskolin-Stimulated cAMP Accumulation InhibitionEC₅₀1.72 nMCHO cells expressing human δ-opioid receptors[1]
Forskolin-Stimulated cAMP Accumulation InhibitionEC₅₀1520 nMB82 mouse fibroblasts expressing human μ-opioid receptors[1]
Mouse Vas Deferens BioassayIC₅₀3.65 nMMouse vas deferens[2]
Agonist Activity in Mouse Vas Deferens BioassayEfficacyFull AgonistMouse vas deferens[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a ligand for a receptor.

Objective: To determine the binding affinity of this compound for opioid receptors.

Protocol:

  • Membrane Preparation:

    • Cells (e.g., CHO cells) stably expressing the opioid receptor of interest (human delta, mu, or kappa) are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the binding buffer.

  • Competition Binding Assay:

    • A fixed concentration of a radiolabeled ligand specific for the receptor is used. For the delta-opioid receptor, [³H]Naltrindole is a suitable radioligand.[1]

    • A series of concentrations of the unlabeled competitor ligand (this compound) are prepared.

    • The cell membranes, radioligand, and competitor ligand are incubated together in the binding buffer to allow for competitive binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

    • The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the competitor ligand (this compound) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Kᵢ) of this compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Harvest Harvest Receptor-Expressing Cells Homogenize Homogenize Cells Harvest->Homogenize Centrifuge Centrifuge to Pellet Membranes Homogenize->Centrifuge Resuspend Resuspend Membranes Centrifuge->Resuspend Incubate Incubate Membranes with Radioligand and this compound Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count IC50 Determine IC₅₀ Count->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki G Start Seed δ-Opioid Receptor- Expressing Cells Add_PDEi Add Phosphodiesterase Inhibitor (e.g., IBMX) Start->Add_PDEi Add_TAN67 Pre-incubate with Varying [this compound] Add_PDEi->Add_TAN67 Add_Forskolin Stimulate with Forskolin Add_TAN67->Add_Forskolin Lyse Lyse Cells Add_Forskolin->Lyse Quantify Quantify Intracellular cAMP Lyse->Quantify Analyze Determine EC₅₀ and Eₘₐₓ Quantify->Analyze G cluster_membrane Plasma Membrane cluster_cytosol Intracellular TAN67 This compound DOR δ-Opioid Receptor TAN67->DOR Binds Gi_Go Gᵢ/Gₒ Protein (αβγ) DOR->Gi_Go Activates G_alpha Gαᵢ Gi_Go->G_alpha Dissociates G_betagamma Gβγ Gi_Go->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts KATP Kₐₜₚ Channel K_ion K⁺ KATP->K_ion Efflux G_alpha->AC Inhibits G_betagamma->KATP Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Decreased Neuronal Excitability K_ion->Hyperpolarization G cluster_membrane Plasma Membrane cluster_cytosol Intracellular TAN67 This compound DOR δ-Opioid Receptor TAN67->DOR Binds GRK GRK DOR->GRK Activates beta_arrestin1 β-Arrestin 1 DOR->beta_arrestin1 Recruits beta_arrestin2 β-Arrestin 2 DOR->beta_arrestin2 Preferentially Recruits GRK->DOR Phosphorylates Desensitization Receptor Desensitization & Internalization beta_arrestin2->Desensitization Signaling G-Protein Independent Signaling beta_arrestin2->Signaling

References

In Vitro Biological Profile of TAN-67: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-67 is a non-peptidic, selective agonist for the delta-opioid receptor (δ-opioid receptor). Its unique pharmacological profile has garnered interest in its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro biological effects of this compound, focusing on its receptor binding affinity, functional activity, and downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of (-)-TAN-67, the biologically active enantiomer.

Table 1: Opioid Receptor Binding Affinity of (-)-TAN-67

Receptor SubtypeLigandKᵢ (nM)SpeciesAssay Type
Human Delta (δ)[³H]Naltrindole0.647HumanRadioligand Binding Inhibition
Human Mu (μ)[³H]DAMGO>1000HumanRadioligand Binding Inhibition
Kappa (κ)-Low Affinity--

Table 2: Functional Activity of (-)-TAN-67

AssayReceptorCell LineEC₅₀ (nM)Efficacy
Inhibition of Forskolin-Stimulated cAMP AccumulationHuman Delta (δ)CHO1.72Full Agonist
Inhibition of Forskolin-Stimulated cAMP AccumulationHuman Mu (μ)B82 Mouse Fibroblast1520Low Potency Agonist
β-Arrestin 2 Recruitment---Eₘₐₓ = 30%

Signaling Pathways

This compound exerts its biological effects through the activation of specific intracellular signaling cascades upon binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR).

G-Protein Coupling and Downstream Effectors

As a δ-opioid receptor agonist, this compound primarily couples to inhibitory G-proteins (Gαi/o). This interaction initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[1] Furthermore, in the context of cardioprotection, the signaling of this compound has been shown to involve the activation of Gαi/o proteins and subsequently, ATP-sensitive potassium (KATP) channels.[2]

G_Protein_Signaling TAN67 (-)-TAN-67 DOR δ-Opioid Receptor TAN67->DOR G_protein Gαi/o Protein DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition KATP KATP Channel Activation G_protein->KATP Activation cAMP ↓ cAMP AC->cAMP Cardioprotection Cardioprotection KATP->Cardioprotection

Caption: G-protein dependent signaling cascade of (-)-TAN-67.

β-Arrestin Recruitment

This compound exhibits biased agonism, demonstrating a lower efficacy for β-arrestin 2 recruitment compared to its potent G-protein activation. This property is significant as β-arrestin recruitment is often associated with receptor desensitization, internalization, and the activation of distinct signaling pathways, such as the MAP kinase pathway. The relatively low level of β-arrestin recruitment by this compound may contribute to a reduced propensity for tolerance and other adverse effects observed with conventional opioids.

Beta_Arrestin_Pathway TAN67 (-)-TAN-67 DOR δ-Opioid Receptor TAN67->DOR GRK GRK DOR->GRK Activation P_DOR Phosphorylated δ-Opioid Receptor GRK->P_DOR Phosphorylation Beta_Arrestin β-Arrestin 2 P_DOR->Beta_Arrestin Recruitment (Emax=30%) Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAP Kinase Pathway Beta_Arrestin->MAPK

Caption: β-Arrestin recruitment pathway initiated by (-)-TAN-67.

Inhibition of TNF-α Release and Neuroprotection

In vitro studies have demonstrated that this compound can protect neuronal cells from oxygen-glucose deprivation/reoxygenation-induced injury. This neuroprotective effect is attributed to its ability to inhibit the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α). The reduction in TNF-α subsequently suppresses downstream necroptosis and apoptosis signaling pathways.

TNF_Alpha_Inhibition OGD_R Oxygen-Glucose Deprivation/Reoxygenation Cell_Stress Cellular Stress OGD_R->Cell_Stress TNF_alpha ↑ TNF-α Release Cell_Stress->TNF_alpha Necroptosis Necroptosis Pathway TNF_alpha->Necroptosis Apoptosis Apoptosis Pathway TNF_alpha->Apoptosis Cell_Death Cell Death Necroptosis->Cell_Death Apoptosis->Cell_Death TAN67 (-)-TAN-67 DOR δ-Opioid Receptor TAN67->DOR DOR->TNF_alpha Inhibition

Caption: Neuroprotective mechanism of (-)-TAN-67 via TNF-α inhibition.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Kᵢ) of this compound for opioid receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing the opioid receptor of interest. Radioligand_Prep 2. Prepare serial dilutions of unlabeled this compound. Membrane_Prep->Radioligand_Prep Assay_Buffer_Prep 3. Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Radioligand_Prep->Assay_Buffer_Prep Incubation 4. Incubate membranes, radioligand (e.g., [³H]Naltrindole), and varying concentrations of this compound. Assay_Buffer_Prep->Incubation Filtration 5. Rapidly filter the mixture to separate bound from free radioligand. Incubation->Filtration Washing 6. Wash filters with ice-cold assay buffer. Filtration->Washing Scintillation 7. Measure radioactivity on the filters using a scintillation counter. Washing->Scintillation Analysis 8. Calculate IC₅₀ and Kᵢ values using competitive binding analysis. Scintillation->Analysis

Caption: Workflow for the radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably transfected with the human δ-opioid receptor) are prepared by homogenization and centrifugation.

  • Assay Setup: In assay tubes, a fixed concentration of a suitable radioligand (e.g., [³H]Naltrindole for δ-receptors) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture 1. Culture cells expressing the receptor of interest (e.g., CHO cells). Pre_incubation 2. Pre-incubate cells with varying concentrations of this compound. Cell_Culture->Pre_incubation Stimulation 3. Stimulate cells with forskolin (B1673556) to induce cAMP production. Pre_incubation->Stimulation Lysis 4. Lyse the cells to release intracellular cAMP. Stimulation->Lysis Detection 5. Quantify cAMP levels using a competitive immunoassay (e.g., HTRF). Lysis->Detection Analysis 6. Determine the EC₅₀ for the inhibition of cAMP production. Detection->Analysis

Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.

Methodology:

  • Cell Culture: Cells expressing the δ-opioid receptor (e.g., CHO cells) are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin to induce the production of cAMP.

  • Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP is measured using a variety of methods, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).

  • Data Analysis: A dose-response curve is generated, and the EC₅₀ value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect, is calculated.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated δ-opioid receptor.

Beta_Arrestin_Assay_Workflow cluster_cell_line Cell Line Engineering cluster_assay_procedure Assay Procedure cluster_detection_analysis Detection & Analysis Cell_Engineering 1. Use cells co-expressing the δ-opioid receptor fused to a β-gal fragment (ProLink) and β-arrestin fused to the complementing β-gal fragment (EA). Stimulation 2. Treat cells with varying concentrations of this compound. Cell_Engineering->Stimulation Complementation 3. Receptor activation leads to β-arrestin recruitment and β-gal enzyme complementation. Stimulation->Complementation Substrate_Addition 4. Add a chemiluminescent substrate for β-galactosidase. Complementation->Substrate_Addition Measurement 5. Measure the luminescent signal. Substrate_Addition->Measurement Analysis 6. Determine the Eₘₐₓ of β-arrestin recruitment. Measurement->Analysis

Caption: Workflow for the PathHunter® β-arrestin recruitment assay.

Methodology:

  • Cell Line: A stable cell line is used that co-expresses the δ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Ligand Stimulation: The cells are treated with various concentrations of this compound.

  • Enzyme Complementation: Agonist binding to the receptor induces a conformational change, leading to the recruitment of the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active β-galactosidase enzyme.

  • Detection: A substrate that produces a chemiluminescent signal upon cleavage by β-galactosidase is added to the cells.

  • Signal Quantification: The luminescence is measured using a plate reader.

  • Data Analysis: The maximal effect (Eₘₐₓ) of this compound on β-arrestin recruitment is determined from the dose-response curve.

Conclusion

The in vitro data for this compound clearly demonstrate its high potency and selectivity as a δ-opioid receptor agonist. Its biased signaling profile, characterized by potent G-protein activation and weak β-arrestin recruitment, suggests a favorable therapeutic window with a potentially reduced side-effect profile compared to traditional opioids. The neuroprotective effects observed in vitro further highlight its therapeutic potential. This technical guide provides a foundational understanding of the in vitro pharmacology of this compound, offering valuable data and methodologies for researchers in the field. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic utility of this promising compound.

References

The Genesis and Evolution of TAN-67: A Selective Delta-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-67, a non-peptidic, highly selective delta-opioid receptor (δ-opioid receptor) agonist, represents a significant milestone in the quest for potent and specific modulators of the opioid system. Its development was driven by the therapeutic potential of activating δ-opioid receptors, which are implicated in a range of physiological processes including analgesia, neuroprotection, and cardioprotection, with a potentially lower side-effect profile compared to mu-opioid receptor agonists. This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological characterization of this compound, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.

Discovery and Rational Design

The journey of this compound began with a strategic approach to drug design, rooted in the "message-address" concept. This concept posits that a ligand can be divided into a "message" component that elicits the biological response and an "address" component that confers receptor selectivity. Researchers designed this compound based on the structure of the known δ-opioid receptor antagonist, naltrindole (B39905) (NTI).[1] The core idea was to modify the antagonist scaffold to imbue it with agonistic properties while retaining its high affinity and selectivity for the δ-opioid receptor.[1] This innovative approach led to the synthesis of a novel class of heterocycle-fused octahydroisoquinoline derivatives, from which this compound emerged as a lead compound.[2]

The initial synthesis produced a racemic mixture, denoted as (±)-TAN-67.[3] Subsequent investigations revealed that the pharmacological activity resided primarily in one of its stereoisomers. This led to the crucial step of optical resolution, separating the racemic mixture into its individual enantiomers: (-)-TAN-67 and (+)-TAN-67.[4] This separation was a critical turning point, as it unveiled the distinct and divergent pharmacological profiles of the two isomers.

Quantitative Pharmacological Profile

The pharmacological effects of this compound and its enantiomers have been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of their binding affinities and functional potencies.

Table 1: Receptor Binding Affinities (Ki) of this compound and its Enantiomers

CompoundReceptorSpeciesTissue/Cell LineKi (nM)Selectivity (μ/δ)Selectivity (κ/δ)
(±)-TAN-67δ-opioidGuinea PigCerebrum1.1220701600
(-)-TAN-67Human δ-opioid-Cloned Receptor0.647>1000-

Table 2: Functional Potencies (IC50/EC50) of this compound and its Enantiomers

CompoundAssaySpecies/Cell LinePotency (nM)Effect
(±)-TAN-67Mouse Vas DeferensMouseIC50 = 6.61Agonist
(-)-TAN-67Mouse Vas DeferensMouseIC50 = 3.65Full Agonist
(-)-TAN-67cAMP AccumulationHuman δ-opioid (CHO cells)EC50 = 1.72Agonist (inhibition of forskolin-stimulated cAMP)
(-)-TAN-67cAMP AccumulationHuman μ-opioid (B82 cells)EC50 = 1520Low Potency Agonist
(+)-TAN-67Mouse Vas DeferensMouse-Almost no agonist activity

Experimental Protocols

The characterization of this compound relied on a suite of well-established experimental techniques. Below are detailed methodologies for the key assays cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of this compound for δ-opioid receptors.

Materials:

  • Radioligand: [³H]Naltrindole (a selective δ-opioid receptor antagonist).

  • Receptor Source: Membranes prepared from guinea pig cerebrum or cell lines expressing cloned human δ-opioid receptors.

  • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Competitor: this compound at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled δ-opioid ligand (e.g., unlabeled naltrindole).

  • Filtration apparatus: Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.

  • Assay Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with the receptor membranes in the presence of varying concentrations of this compound.

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger often regulated by G-protein coupled receptors (GPCRs) like the δ-opioid receptor.

Objective: To determine the functional potency (EC50) of this compound as a δ-opioid receptor agonist.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human δ-opioid receptor.

  • Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test Compound: this compound at various concentrations.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or bioluminescent methods).[5][6][7][8]

  • Cell culture reagents.

Procedure:

  • Cell Culture: Culture the CHO cells expressing the δ-opioid receptor to an appropriate density.

  • Pre-treatment: Pre-incubate the cells with this compound at various concentrations for a defined period.

  • Stimulation: Add forskolin to the cells to stimulate the production of cAMP.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using a chosen detection method according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from this dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the activation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflow for this compound's development.

TAN67_Signaling_Pathway TAN67 (-)-TAN-67 DOR δ-Opioid Receptor (δ1) TAN67->DOR Binds and Activates Gi_o Gi/o Protein DOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits KATP ATP-sensitive K+ Channel Gi_o->KATP Activates cAMP cAMP AC->cAMP Decreases production Cardioprotection Cardioprotection KATP->Cardioprotection Leads to

Caption: Signaling pathway of (-)-TAN-67 leading to cardioprotection.

The activation of the δ1-opioid receptor by (-)-TAN-67 leads to the activation of inhibitory G-proteins (Gi/o).[9] This has two major downstream effects: the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cAMP, and the activation of ATP-sensitive potassium (KATP) channels, a key step in mediating its cardioprotective effects.[9]

TAN67_Development_Workflow cluster_0 Discovery & Design cluster_1 In Vitro Characterization cluster_2 Stereoisomer Investigation cluster_3 In Vivo Evaluation Concept Rational Design based on NTI Synthesis Synthesis of (±)-TAN-67 Concept->Synthesis Binding Receptor Binding Assays (Ki) Synthesis->Binding Functional Functional Assays (IC50/EC50) Binding->Functional Resolution Optical Resolution Functional->Resolution Enantiomer_Testing Pharmacological Testing of Enantiomers Resolution->Enantiomer_Testing Animal_Models Animal Models of Pain & Disease Enantiomer_Testing->Animal_Models PK_Studies Pharmacokinetic Studies Animal_Models->PK_Studies

Caption: Experimental workflow for the development of this compound.

The development of this compound followed a logical progression from rational design and initial synthesis to detailed in vitro and in vivo characterization. A key decision point was the optical resolution of the racemic mixture, which was prompted by the in vitro pharmacological data and led to the identification of (-)-TAN-67 as the active enantiomer.

TAN67_SAR_Logic Start Start with δ-Opioid Antagonist (NTI) Scaffold Modification Introduce Modifications to Confer Agonist Activity Start->Modification SAR_Study Structure-Activity Relationship (SAR) Studies Modification->SAR_Study Synthesize Analogs SAR_Study->Modification Iterative Refinement Lead_Compound Identification of this compound as Lead Compound SAR_Study->Lead_Compound Optimize for Affinity & Potency

Caption: Logical relationship in the structure-activity relationship studies of this compound.

The development of this compound was a classic example of structure-activity relationship (SAR) studies. Starting with the antagonist NTI, medicinal chemists systematically introduced structural modifications to transition the molecule from an antagonist to a potent and selective agonist. This iterative process of synthesis and biological testing was crucial in identifying the optimal chemical features required for high-affinity binding and robust activation of the δ-opioid receptor.

Conclusion

The discovery and development of this compound exemplify a successful application of rational drug design principles. Through a systematic approach that combined chemical synthesis, in vitro pharmacology, and in vivo studies, researchers were able to create a highly selective and potent δ-opioid receptor agonist. The elucidation of the distinct pharmacological profiles of its enantiomers further underscores the importance of stereochemistry in drug action. This compound continues to be a valuable research tool for exploring the physiological roles of the δ-opioid receptor and serves as a promising scaffold for the development of novel therapeutics with potential applications in pain management, neuroprotection, and cardiovascular diseases. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to build upon in their own investigations into the fascinating world of opioid pharmacology.

References

Intracellular Signaling Pathways of TAN-67: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-67, a non-peptidic small molecule, is a potent and selective agonist for the delta-opioid receptor (DOR), with a particular preference for the δ₁ subtype. Its unique pharmacological profile, including G protein-biased agonism, has generated significant interest in its therapeutic potential for various conditions, including pain management and neuroprotection. This technical guide provides an in-depth overview of the intracellular signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Mechanism

Upon binding to the delta-opioid receptor, a G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular events primarily through the activation of inhibitory G proteins (Gαi/o). This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby altering cellular function.

Furthermore, the activated Gαi/o subunits, as well as the βγ subunits, can directly interact with and modulate the activity of various ion channels. A key downstream effector for this compound's cardioprotective effects is the activation of ATP-sensitive potassium (KATP) channels.[2]

Biased Agonism of this compound

This compound exhibits biased agonism, preferentially activating G protein-mediated signaling pathways over the recruitment of β-arrestin proteins.[3] Specifically, studies have shown that this compound has a significant efficacy bias for the recruitment of β-arrestin 2 over β-arrestin 1.[3] This property is of considerable interest in drug development, as it may be possible to design ligands that selectively engage therapeutic pathways while avoiding those associated with adverse effects, such as receptor desensitization and internalization, which are often mediated by β-arrestin.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound's interaction with opioid receptors and its functional effects on intracellular signaling.

Receptor SubtypeLigandKᵢ (nM)Cell LineReference
Human Delta-OpioidThis compound0.647CHO[4]
Human Mu-OpioidThis compound>1000CHO[4]

Table 1: Binding Affinity of this compound for Opioid Receptors.

AssayReceptorEC₅₀ (nM)Cell LineReference
cAMP InhibitionHuman Delta-Opioid1.72CHO[4]
cAMP InhibitionHuman Mu-Opioid1520B82 Mouse Fibroblast[4]

Table 2: Functional Potency of this compound.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key intracellular signaling pathways modulated by this compound.

TAN67_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TAN67 This compound DOR δ-Opioid Receptor TAN67->DOR Binds Gi_o Gαi/o DOR->Gi_o Activates G_beta_gamma Gβγ DOR->G_beta_gamma Releases AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP KATP KATP Channel K_efflux K+ Efflux KATP->K_efflux Gi_o->AC Inhibits G_beta_gamma->KATP Activates PKA PKA cAMP->PKA Inhibits

Canonical G protein-dependent signaling pathway of this compound.

Biased_Agonism cluster_Gprotein G Protein Signaling cluster_Arrestin β-Arrestin Signaling TAN67 This compound DOR δ-Opioid Receptor TAN67->DOR G_protein Gαi/o Activation DOR->G_protein Strongly Activates Arrestin2 β-Arrestin 2 Recruitment (Preferred) DOR->Arrestin2 Weakly Recruits Arrestin1 β-Arrestin 1 Recruitment (Less Preferred) DOR->Arrestin1 Very Weakly Recruits

Biased agonism of this compound at the delta-opioid receptor.

Dopamine_Release TAN67 (-)this compound FreeRadicals Free Radicals TAN67->FreeRadicals Generates Glutamate Glutamate Release FreeRadicals->Glutamate Triggers NMDAR NMDA Receptor Glutamate->NMDAR Activates Dopamine (B1211576) Dopamine Efflux NMDAR->Dopamine

Opioid receptor-independent enhancement of dopamine efflux by this compound.

Downstream Signaling: MAPK/ERK and PI3K/Akt Pathways

Activation of GPCRs, including the delta-opioid receptor, can lead to the modulation of other critical intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. While the direct effects of this compound on these pathways are still under investigation, studies on delta-opioid receptor activation suggest a potential for crosstalk.

  • MAPK/ERK Pathway: DOR activation can lead to the phosphorylation and activation of ERK1/2, which plays a crucial role in cell proliferation, differentiation, and survival. This can occur through both G protein-dependent and β-arrestin-dependent mechanisms. Given this compound's biased agonism, its effect on ERK activation may be distinct from that of other DOR agonists.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and metabolism. Some evidence suggests that GPCRs can transactivate receptor tyrosine kinases, leading to the activation of the PI3K/Akt pathway. The extent to which this compound engages this pathway remains an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the intracellular signaling of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the delta-opioid receptor.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human delta-opioid receptor.

  • [³H]Naltrindole (radioligand).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Protocol:

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a fixed concentration of [³H]Naltrindole to each well.

  • Add cell membranes (50-100 µg of protein) to each well.

  • For non-specific binding control wells, add a high concentration of unlabeled naltrindole.

  • Incubate at 25°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the functional potency (EC₅₀) of this compound in inhibiting adenylyl cyclase activity.

Materials:

  • CHO or HEK293 cells stably expressing the human delta-opioid receptor.

  • This compound.

  • Forskolin (B1673556).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with IBMX (e.g., 100 µM) for 30 minutes at 37°C.

  • Add increasing concentrations of this compound to the wells.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve and calculate the EC₅₀ value for this compound's inhibition of forskolin-stimulated cAMP accumulation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated delta-opioid receptor, providing a measure of biased agonism. The "ClickArr" assay is a novel method for simultaneously measuring the recruitment of β-arrestin 1 and 2.[3]

Materials:

  • HEK293 cells.

  • Plasmids encoding DOR fused to a luciferase fragment, β-arrestin 1 fused to a complementary luciferase fragment, and β-arrestin 2 fused to a different complementary luciferase fragment.

  • This compound.

  • Luciferase substrate.

  • Luminometer.

Protocol (based on the ClickArr assay principle):

  • Co-transfect HEK293 cells with the three plasmid constructs.

  • Seed the transfected cells in a 96-well plate.

  • Add increasing concentrations of this compound to the wells.

  • Incubate for 90 minutes at 37°C.

  • Add the luciferase substrate.

  • Measure the luminescence signal for each of the reconstituted luciferases, corresponding to β-arrestin 1 and β-arrestin 2 recruitment, using a luminometer.

  • Generate dose-response curves for the recruitment of each β-arrestin isoform and compare the efficacy and potency of this compound.

Western Blotting for ERK1/2 and Akt Phosphorylation

This technique is used to assess the activation of the MAPK/ERK and PI3K/Akt pathways.

Materials:

  • CHO or HEK293 cells expressing the delta-opioid receptor.

  • This compound.

  • Serum-free medium.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Protocol:

  • Seed cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-12 hours.

  • Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total ERK1/2 or total Akt as a loading control.

  • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Experimental Workflows

Radioligand_Binding_Workflow A Prepare cell membranes (DOR-expressing cells) C Add [³H]Naltrindole and cell membranes A->C B Set up 96-well plate with increasing [this compound] B->C D Incubate to equilibrium C->D E Filter and wash D->E F Measure radioactivity E->F G Analyze data (IC₅₀, Kᵢ) F->G

Workflow for Radioligand Binding Assay.

Western_Blot_Workflow A Cell culture and serum starvation B Treat with this compound A->B C Cell lysis B->C D Protein quantification C->D E SDS-PAGE and transfer D->E F Immunoblotting (p-ERK/p-Akt, Total ERK/Akt) E->F G Signal detection and quantification F->G

Workflow for Western Blot Analysis.

Conclusion

This compound represents a fascinating pharmacological tool and a potential therapeutic lead due to its selective activation of the delta-opioid receptor and its biased signaling properties. A thorough understanding of its intracellular signaling pathways is crucial for elucidating its mechanism of action and for the rational design of future drugs targeting the delta-opioid system. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricate molecular pharmacology of this compound.

References

Methodological & Application

Application Notes and Protocols for TAN-67 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TAN-67, a selective non-peptide delta-opioid receptor (DOR) agonist, in in vivo mouse studies. This compound is a valuable tool for investigating the role of the delta-opioid system in various physiological and pathological processes, including pain, addiction, and neuroprotection.

Mechanism of Action

This compound is a potent and highly selective agonist for the delta-1 (δ1) opioid receptor subtype.[1][2][3] Its mechanism of action primarily involves the activation of Gi/o protein-coupled receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels.[4][5] In specific contexts, such as cardioprotection, the signaling pathway has been shown to involve the activation of ATP-sensitive potassium (KATP) channels.[6]

Signaling Pathway of this compound

TAN67_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Delta-Opioid Receptor (δ1) Delta-Opioid Receptor (δ1) This compound->Delta-Opioid Receptor (δ1) Binds and Activates Gi/o Protein Gi/o Protein Delta-Opioid Receptor (δ1)->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits KATP Channel KATP Channel Gi/o Protein->KATP Channel Activates Ca2+ Channel Ca2+ Channel Gi/o Protein->Ca2+ Channel Inhibits ↓ cAMP ↓ cAMP Adenylyl Cyclase->↓ cAMP ↑ K+ Efflux (Hyperpolarization) ↑ K+ Efflux (Hyperpolarization) KATP Channel->↑ K+ Efflux (Hyperpolarization) ↓ Ca2+ Influx ↓ Ca2+ Influx Ca2+ Channel->↓ Ca2+ Influx Cellular Response Cellular Response ↓ cAMP->Cellular Response ↑ K+ Efflux (Hyperpolarization)->Cellular Response ↓ Ca2+ Influx->Cellular Response

Caption: Signaling pathway of this compound via the delta-1 opioid receptor.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo mouse studies involving this compound.

Table 1: Antinociceptive Effects of this compound
Mouse StrainAssayAdministration RouteDose RangeObserved EffectReference
ICRTail-flick testIntrathecal (i.t.)17.9 - 89.4 nmolDose-dependent inhibition of tail-flick response.[2][2]
Diabetic miceAcetic acid abdominal constrictionSubcutaneous (s.c.)3 - 100 mg/kgDose-dependent inhibition of constrictions; ED50 of 6.0 mg/kg.[3][3]
Non-diabetic miceAcetic acid abdominal constrictionSubcutaneous (s.c.)3 - 100 mg/kgDose-dependent inhibition of constrictions; ED50 of 31.4 mg/kg.[3][3]
Diabetic miceTail-flick testSubcutaneous (s.c.)3 - 30 mg/kgMarked and dose-dependent antinociceptive effect.[3][3]
Inbred StrainsWarm-plate method (51°C)Intracerebroventricular (i.c.v.) & s.c.Not specifiedEnhanced low-dose morphine-induced antinociception.[1][1]
Table 2: Effects of this compound on Morphine-Induced Conditioned Place Preference (CPP)
Mouse StrainAdministration RouteThis compound DoseMorphine DoseObserved EffectReference
Not specifiedSubcutaneous (s.c.)5 - 20 mg/kg1 mg/kg (s.c.)Dose-dependently enhanced morphine-induced place preference.[7][7]
Not specifiedSubcutaneous (s.c.)5 - 20 mg/kg-No place preference or aversion on its own.[7][7]
Table 3: Neuroprotective Effects of this compound
Mouse ModelAdministration RouteThis compound DoseTime of AdministrationObserved EffectReference
Focal cerebral ischemia/reperfusionIntravenous (i.v.)1.5, 3, or 4.5 mg/kg1 hour after reperfusion3 and 4.5 mg/kg doses were neuroprotective, decreasing infarct volume and neuronal loss.[8][8]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution of 50% DMSO, 40% PEG300, and 10% ethanol (B145695) for compounds with solubility issues)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles appropriate for the intended route of administration (e.g., 27-30 gauge for s.c. and i.v.; 30-gauge for i.t.)

Protocol:

  • Reconstitution:

    • On the day of the experiment, weigh the required amount of this compound powder.

    • Dissolve the powder in the chosen vehicle to achieve the desired final concentration. For subcutaneous injections, sterile saline or PBS are common vehicles. If solubility is an issue, a solvent mixture can be used, but it is crucial to run a vehicle-only control group.[9]

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Administration:

    • Subcutaneous (s.c.) Injection:

      • Gently restrain the mouse.

      • Lift the skin on the back or flank to form a tent.

      • Insert the needle into the base of the tented skin and inject the this compound solution.

      • Withdraw the needle and gently massage the injection site to aid dispersal.

    • Intravenous (i.v.) Injection:

      • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

      • Place the mouse in a restrainer.

      • Clean the tail with an alcohol wipe.

      • Insert the needle into one of the lateral tail veins and slowly inject the solution.

    • Intrathecal (i.t.) Injection:

      • This is a more complex procedure that requires practice. Briefly, the mouse is manually restrained, and a 30-gauge needle is inserted between the L5 and L6 vertebrae to deliver the solution directly into the cerebrospinal fluid.

Behavioral Assays

This test measures the latency of a mouse to react to a heated surface, providing an index of thermal pain sensitivity.[6][10]

Apparatus:

  • A commercially available hot plate apparatus with precise temperature control.

  • A transparent glass cylinder to confine the mouse to the heated surface.

Protocol:

  • Habituation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[7]

  • Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature, typically between 52-55°C.[1][11]

  • Testing:

    • Gently place the mouse on the hot plate and immediately start a timer.

    • Observe the mouse for nocifensive behaviors, such as hind paw licking, hind paw flicking, or jumping.

    • The latency to the first clear sign of a nocifensive response is recorded.

    • A cut-off time (e.g., 30 or 60 seconds) must be established to prevent tissue damage. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.

  • Data Analysis: Compare the response latencies between different treatment groups.

This assay assesses the spinal reflex to a thermal stimulus.[2][12][13]

Apparatus:

  • A tail-flick analgesia meter that focuses a beam of high-intensity light on the mouse's tail.

Protocol:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes.

  • Restraint: Gently place the mouse in a restrainer, allowing the tail to be exposed.

  • Testing:

    • Position the mouse's tail over the light source, typically 2-3 cm from the tip.

    • Activate the light source, which starts a timer.

    • The timer stops automatically when the mouse flicks its tail away from the heat.

    • Record the latency to the tail flick.

    • A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Data Analysis: Compare the tail-flick latencies across different experimental groups.

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[8][14][15]

Apparatus:

  • A two- or three-compartment CPP box. The compartments should be distinct in terms of visual and tactile cues (e.g., different wall colors and floor textures).

Protocol:

  • Pre-Conditioning (Day 1):

    • Place each mouse in the center of the apparatus with free access to all compartments for a set period (e.g., 15 minutes).

    • Record the time spent in each compartment to establish baseline preference. An unbiased design is preferred, where mice showing a strong initial preference for one compartment are excluded.

  • Conditioning (Days 2-5):

    • This phase typically involves alternating injections of the drug and vehicle.

    • On drug conditioning days, administer this compound and confine the mouse to one of the compartments (e.g., the initially non-preferred one) for a set duration (e.g., 30 minutes).

    • On vehicle conditioning days, administer the vehicle and confine the mouse to the opposite compartment for the same duration.

  • Post-Conditioning Test (Day 6):

    • Place the mouse in the center of the apparatus with free access to all compartments (in a drug-free state).

    • Record the time spent in each compartment for 15 minutes.

  • Data Analysis: An increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a rewarding effect (place preference).

Experimental Workflow

TAN67_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Acclimation Animal Acclimation This compound Solution Preparation This compound Solution Preparation Animal Acclimation->this compound Solution Preparation Baseline Behavioral Testing (Optional) Baseline Behavioral Testing (Optional) This compound Solution Preparation->Baseline Behavioral Testing (Optional) This compound Administration This compound Administration Baseline Behavioral Testing (Optional)->this compound Administration Post-Treatment Behavioral Testing Post-Treatment Behavioral Testing This compound Administration->Post-Treatment Behavioral Testing Data Collection Data Collection Post-Treatment Behavioral Testing->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results

Caption: General experimental workflow for in vivo mouse studies with this compound.

Concluding Remarks

This compound is a powerful pharmacological tool for elucidating the functions of the delta-1 opioid receptor in mice. The protocols outlined above provide a framework for conducting robust and reproducible in vivo studies. Researchers should always consider the specific goals of their study to select the most appropriate animal model, behavioral assay, and drug administration paradigm. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

Application Notes and Protocols for TAN-67 in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TAN-67, a selective non-peptidic δ-opioid receptor (DOR) agonist, in neuroprotection studies. The protocols detailed below are based on established in vivo and in vitro models of neuronal injury.

Introduction to this compound

This compound, also known as SB 205607, is a potent and selective agonist for the δ₁ subtype of the opioid receptor. Its non-peptidic nature makes it a valuable tool for in vivo research, offering potential therapeutic applications in conditions involving neuronal damage, such as ischemic stroke.[1][2] Studies have demonstrated that this compound confers neuroprotection against cerebral ischemia/reperfusion injury.[1][2]

Safety and Handling

Storage: this compound should be stored at room temperature.

In Vivo Neuroprotection Studies: Ischemic Stroke Model

The following protocols are based on a focal cerebral ischemia/reperfusion model in mice, induced by middle cerebral artery occlusion (MCAO).

Quantitative Data Summary
Dosage (mg/kg)Administration RouteTiming of AdministrationAnimal ModelKey OutcomesReference
3Tail Vein1 hour pre-ischemiaC57BL/6 Mice (MCAO)Significant reduction in infarct volume.[1]
1.5Tail Vein1 hour post-reperfusionC57BL/6 Mice (MCAO)No significant reduction in infarct volume.[1]
3Tail Vein1 hour post-reperfusionC57BL/6 Mice (MCAO)Significant reduction in infarct volume and neuronal loss; Improved survival and neurobehavioral outcomes.[1]
4.5Tail Vein1 hour post-reperfusionC57BL/6 Mice (MCAO)Significant reduction in infarct volume and neuronal loss; Improved survival and neurobehavioral outcomes.[1]
Experimental Protocols

1. Preparation of this compound Solution for Injection:

  • Compound: this compound (SB 205607 dihydrobromide, M.Wt: 506.28 g/mol ).

  • Solubility: Soluble in water (up to 100 mM) and DMSO (up to 100 mM).

  • Vehicle: Sterile physiological saline (0.9% NaCl).

  • Procedure:

    • Calculate the required amount of this compound based on the desired dosage and the number of animals.

    • Dissolve the calculated amount of this compound in a small volume of sterile water or DMSO to create a stock solution.

    • Further dilute the stock solution with sterile physiological saline to the final desired concentration for injection.

    • Ensure the final solution is sterile by filtering it through a 0.22 µm syringe filter before administration.

2. Middle Cerebral Artery Occlusion (MCAO) Model:

The intraluminal filament model is a widely used technique to induce focal cerebral ischemia.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Introduce a silicon-coated monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • The duration of occlusion is typically 60 minutes for transient MCAO.

    • For reperfusion, withdraw the filament after the occlusion period.

    • Close the incision and allow the animal to recover.

  • Confirmation of Ischemia: Cerebral blood flow can be monitored using laser Doppler flowmetry to confirm successful occlusion and reperfusion.

3. Neurobehavioral Assessment:

A battery of behavioral tests can be used to assess motor and sensory deficits following MCAO.

  • Modified Neurological Severity Score (mNSS): This is a composite score that evaluates motor, sensory, reflex, and balance functions.[3]

  • Rotarod Test: This test assesses motor coordination and balance. The latency to fall from a rotating rod is measured.[4]

  • Cylinder Test: This test evaluates forelimb use asymmetry. The frequency of spontaneous use of the contralateral and ipsilateral forelimbs is recorded.[4]

  • Grip Strength Test: This test measures the maximum muscle strength of the forelimbs.

In Vitro Neuroprotection Studies: Oxygen-Glucose Deprivation (OGD) Model

The following protocol describes a general method for assessing the neuroprotective effects of this compound in a neuronal cell culture model of ischemia.

Experimental Protocol

1. Cell Culture:

  • Cell Line: Human neuroblastoma cell line SH-SY5Y or primary neuronal cultures can be used.

  • Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

2. Oxygen-Glucose Deprivation (OGD) Procedure:

  • Replace the normal culture medium with a glucose-free medium.

  • Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specific duration to induce ischemic-like conditions.

  • Following the OGD period, return the cells to normal culture medium and incubator for a period of "reperfusion".

3. This compound Treatment:

  • This compound can be added to the culture medium before, during, or after the OGD procedure to assess its protective effects.

  • A range of concentrations should be tested to determine the optimal neuroprotective dose.

4. Assessment of Cell Viability and Neuroprotection:

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) can be used to visualize and quantify cell viability.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Mediated Neuroprotection

TAN67_Neuroprotection_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling TAN_67 This compound DOR δ-Opioid Receptor (DOR) TAN_67->DOR Activation Gi_o Gi/o Protein DOR->Gi_o Activates PKC_ERK PKC/ERK Pathway DOR->PKC_ERK Activates PI3K_Akt PI3K/Akt Pathway DOR->PI3K_Akt Activates BDNF_TrkB BDNF-TrkB Pathway DOR->BDNF_TrkB Activates APP_Processing Modulation of APP Processing DOR->APP_Processing KATP_Channel KATP Channel Gi_o->KATP_Channel Modulates Neuroprotection Neuroprotection (Reduced Neuronal Injury) KATP_Channel->Neuroprotection CREB CREB PKC_ERK->CREB Activates PI3K_Akt->CREB Activates CREB->Neuroprotection BDNF_TrkB->Neuroprotection APP_Processing->Neuroprotection

Caption: Signaling pathway of this compound mediated neuroprotection.

Experimental Workflow for In Vivo Neuroprotection Study

InVivo_Workflow Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) MCAO_Surgery Middle Cerebral Artery Occlusion (MCAO) (60 min occlusion) Animal_Model->MCAO_Surgery Drug_Administration This compound Administration (1.5, 3, or 4.5 mg/kg, i.v.) 1h post-reperfusion MCAO_Surgery->Drug_Administration Behavioral_Tests Neurobehavioral Assessment (mNSS, Rotarod, Cylinder Test) Drug_Administration->Behavioral_Tests Histology Histological Analysis (Infarct Volume Measurement) Behavioral_Tests->Histology Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis

Caption: Experimental workflow for in vivo neuroprotection study.

Experimental Workflow for In Vitro Neuroprotection Study

InVitro_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) OGD Oxygen-Glucose Deprivation (OGD) Cell_Culture->OGD Treatment This compound Treatment (Dose-response) OGD->Treatment Viability_Assay Cell Viability Assessment (MTT, LDH assays) Treatment->Viability_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis

Caption: Experimental workflow for in vitro neuroprotection study.

References

Application Notes and Protocols for TAN-67 in a Middle Cerebral Artery Occlusion (MCAO) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of TAN-67, a selective non-peptidic delta-opioid receptor (DOR) agonist, in a murine model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).

Introduction

This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1][2] Its mechanism of action involves the activation of delta-opioid receptors, which leads to a reduction in infarct volume, improved neurological outcomes, and enhanced animal survival.[1][2] Notably, post-ischemic administration of this compound has been shown to be effective, highlighting its therapeutic potential for stroke treatment.[1][2] These notes offer detailed methodologies for researchers seeking to investigate the neuroprotective properties of this compound in an MCAO model.

Data Presentation

The following tables summarize the quantitative data from representative studies on the effects of this compound in a mouse MCAO model.

Table 1: Effect of Post-Ischemic this compound Administration on Infarct Volume

Treatment GroupDosage (mg/kg)Administration RouteTime of Administration (post-reperfusion)Infarct Volume (% of hemisphere)
Vehicle Control-Intravenous (tail vein)1 hour45 ± 5%
This compound1.5Intravenous (tail vein)1 hour38 ± 4%
This compound3.0Intravenous (tail vein)1 hour25 ± 3%*
This compound4.5Intravenous (tail vein)1 hour23 ± 4%**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of Post-Ischemic this compound Administration on Neurological Deficit Scores

Treatment GroupDosage (mg/kg)Time Point (post-MCAO)Neurological Score (mNSS)
Sham-24 hours1 ± 0.5
Vehicle Control-24 hours12 ± 1
This compound3.024 hours8 ± 1
Sham-72 hours0.5 ± 0.5
Vehicle Control-72 hours10 ± 1.5
This compound3.072 hours6 ± 1

*p < 0.05 compared to vehicle control. mNSS: modified Neurological Severity Score (higher score indicates greater deficit). Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of transient focal cerebral ischemia using the intraluminal filament method.[3][4][5][6][7]

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with rectal probe

  • Dissecting microscope

  • Surgical instruments (scissors, forceps, microvascular clips)

  • 6-0 nylon monofilament with a silicone-coated tip

  • Sutures (6-0 silk)

  • Saline

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Surgical Incision: Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Isolation: Carefully dissect the arteries from the surrounding tissues and the vagus nerve.

  • Ligation: Ligate the distal end of the ECA with a 6-0 silk suture. Place a temporary ligature around the CCA.

  • Filament Insertion: Make a small incision in the ECA. Insert the silicone-coated 6-0 nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.

  • Occlusion Period: Maintain the filament in place for 60 minutes to induce ischemia.

  • Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.

  • Wound Closure: Close the cervical incision with sutures.

  • Post-operative Care: Administer subcutaneous saline for hydration and place the mouse in a warm cage for recovery. Monitor the animal closely.

Protocol 2: Administration of this compound

This protocol details the preparation and administration of this compound.

Materials:

  • This compound

  • Sterile saline

  • Insulin syringes

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 3 mg/kg dose in a 25g mouse, dissolve 0.075 mg in a suitable volume for injection, typically 100-200 µL).

  • Administration: One hour after the onset of reperfusion, administer the prepared this compound solution via tail vein injection. For control animals, administer an equivalent volume of sterile saline.

Protocol 3: Neurological Assessment

This protocol describes the evaluation of neurological deficits using the modified Neurological Severity Score (mNSS).[6]

Procedure: The mNSS is a composite score of motor, sensory, reflex, and balance tests. A higher score indicates a more severe neurological deficit. The scoring is typically performed at 24 and 72 hours post-MCAO.

Components of the mNSS:

  • Motor Tests:

    • Raising the mouse by the tail (flexion of forelimbs, contralateral twisting)

    • Placing the mouse on the floor (circling behavior)

  • Sensory Tests:

    • Placing and proprioceptive tests

  • Beam Balance Tests:

    • Ability to balance on a narrow beam

  • Reflex and Abnormal Movements:

    • Pinna reflex, corneal reflex, startle reflex

A detailed scoring table for the mNSS should be used for consistent evaluation.

Protocol 4: Infarct Volume Quantification using TTC Staining

This protocol outlines the procedure for measuring the infarct volume.[4][8][9][10][11][12]

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Formalin

Procedure:

  • Brain Extraction: At the desired endpoint (e.g., 24 or 72 hours post-MCAO), deeply anesthetize the mouse and perfuse transcardially with cold saline. Carefully remove the brain.

  • Brain Slicing: Place the brain in a mouse brain matrix and slice it into 2 mm coronal sections.

  • TTC Staining: Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 20-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Fixation: Fix the stained slices in 10% formalin.

  • Image Analysis: Scan the brain slices and use image analysis software (e.g., ImageJ) to measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Infarct Volume Calculation: To correct for edema, the infarct volume is often calculated indirectly:

    • Corrected Infarct Volume = (Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere)

    • The total infarct volume is the sum of the infarct volumes from all slices.

Mandatory Visualizations

G cluster_0 Experimental Workflow Animal_Prep Animal Preparation (Anesthesia, Temp. Control) MCAO_Surgery MCAO Surgery (Intraluminal Filament) Animal_Prep->MCAO_Surgery Occlusion 60 min Occlusion MCAO_Surgery->Occlusion Reperfusion Reperfusion Occlusion->Reperfusion TAN67_Admin This compound Administration (1 hr post-reperfusion) Reperfusion->TAN67_Admin Neuro_Assess Neurological Assessment (24 & 72 hrs) TAN67_Admin->Neuro_Assess Infarct_Quant Infarct Quantification (TTC Staining) TAN67_Admin->Infarct_Quant

Caption: Experimental workflow for evaluating this compound in a mouse MCAO model.

G cluster_1 This compound Neuroprotective Signaling Pathway TAN67 This compound DOR Delta-Opioid Receptor (DOR) TAN67->DOR activates BACE1 Beta-secretase (BACE-1) TAN67->BACE1 inhibits activity Gio Gi/o Proteins DOR->Gio activates APP Amyloid Precursor Protein (APP) DOR->APP modulates processing KATP KATP Channels Gio->KATP modulates Neuroprotection Neuroprotection (Reduced Infarct Volume, Improved Neurological Function) KATP->Neuroprotection Amyloidogenic Amyloidogenic Pathway (Increased Aβ) APP->Amyloidogenic cleaved by BACE-1 Non_amyloidogenic Non-amyloidogenic Pathway APP->Non_amyloidogenic cleaved by α-secretase BACE1->Amyloidogenic alpha_secretase Alpha-secretase Non_amyloidogenic->Neuroprotection

Caption: Proposed signaling pathway for this compound-mediated neuroprotection in cerebral ischemia.

References

Application Notes and Protocols for TAN-67 in Tail-Flick Analgesia Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TAN-67, a non-peptidic delta-opioid receptor agonist, in the tail-flick analgesia test. This document includes detailed experimental protocols, quantitative data presentation, and visualizations of the relevant biological pathways and experimental workflows. The focus is on the active enantiomer, (-)-TAN-67, which exhibits significant antinociceptive properties.

Introduction

This compound is a selective agonist for the delta-opioid receptor, with its (-)-enantiomer demonstrating potent analgesic effects.[1] The tail-flick test is a standard method for assessing the analgesic efficacy of pharmacological agents in animal models.[2] It measures the latency of an animal to withdraw its tail from a noxious thermal stimulus, providing an objective measure of nociceptive thresholds. This document outlines the application of (-)-TAN-67 in this assay to characterize its dose-dependent analgesic effects.

Data Presentation

The analgesic effect of (-)-TAN-67 is dose-dependent when administered intrathecally in rodents. The data presented below is derived from studies evaluating the time course of the analgesic effects of increasing doses of (-)-TAN-67 in the tail-flick test. The percentage of maximal possible effect (%MPE) is a standardized measure to quantify the analgesic response.

Dose of (-)-TAN-67 (nmol/kg, i.t.)Peak Analgesic Effect (%MPE ± SEM)
3~25 ± 5
10~50 ± 8
30~80 ± 7
61~95 ± 5

Note: The data presented is an approximate representation based on graphical data from published studies and is intended for illustrative purposes. For precise values, refer to the original research articles.

Experimental Protocols

This section provides a detailed methodology for conducting a tail-flick analgesia test to evaluate the effects of (-)-TAN-67.

Animal Model
  • Species: Male Sprague-Dawley rats or ICR mice are commonly used.

  • Weight: 200-250 g for rats, 20-25 g for mice.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the testing room and handling for at least 30 minutes before the experiment to minimize stress-induced variability.

Drug Preparation and Administration
  • Compound: (-)-TAN-67 hydrochloride.

  • Vehicle: Sterile saline (0.9% NaCl).

  • Concentration: Prepare fresh solutions of (-)-TAN-67 in the vehicle at the desired concentrations for intrathecal (i.t.) injection.

  • Administration:

    • For intrathecal injection, a lumbar puncture is performed between the L5 and L6 vertebrae.

    • The injection volume should be appropriate for the species (e.g., 10 µL for rats, 5 µL for mice).

    • A control group receiving only the vehicle should be included in each experiment.

Tail-Flick Test Procedure
  • Apparatus: A tail-flick analgesiometer with a radiant heat source.

  • Restraint: Gently restrain the animal in a suitable holder, allowing the tail to be freely positioned.

  • Baseline Latency: Before drug administration, measure the baseline tail-flick latency by focusing the radiant heat source on the ventral surface of the tail, approximately 3-4 cm from the tip. The baseline latency is the time taken for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.

  • Post-Drug Measurement: After intrathecal administration of (-)-TAN-67 or vehicle, measure the tail-flick latency at various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Visualizations

Signaling Pathway of (-)-TAN-67 in Analgesia

The analgesic effect of (-)-TAN-67 is mediated through the activation of the delta-1 opioid receptor, a G-protein coupled receptor (GPCR). The binding of (-)-TAN-67 to this receptor initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.

TAN67_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TAN67 (-)-TAN-67 DOR δ-Opioid Receptor (δ1) TAN67->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o subunit inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel βγ subunit activates Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Caption: Signaling pathway of (-)-TAN-67 leading to analgesia.

Experimental Workflow for Tail-Flick Test

The following diagram illustrates the sequential steps involved in conducting the tail-flick analgesia test with (-)-TAN-67.

Tail_Flick_Workflow Start Start Animal_Acclimation Animal Acclimation (30 min) Start->Animal_Acclimation Baseline_Measurement Measure Baseline Tail-Flick Latency Animal_Acclimation->Baseline_Measurement Drug_Administration Intrathecal Administration of (-)-TAN-67 or Vehicle Baseline_Measurement->Drug_Administration Time_Points Post-Administration Time Points (e.g., 15, 30, 45, 60, 90, 120 min) Drug_Administration->Time_Points Latency_Measurement Measure Tail-Flick Latency Time_Points->Latency_Measurement Data_Analysis Data Analysis (Calculate %MPE) Time_Points->Data_Analysis After final time point Latency_Measurement->Time_Points For each time point End End Data_Analysis->End

References

Application Notes and Protocols for TAN-67

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of TAN-67, a potent and selective non-peptidic delta-opioid receptor (δ-OR) agonist. The levorotatory enantiomer, (-)-TAN-67, is the pharmacologically active form responsible for its analgesic and neuroprotective effects.

Chemical and Physical Properties

This compound, also known as SB-205607, is a non-peptidic agonist with high selectivity for the δ-opioid receptor. Proper handling and storage are crucial for maintaining its stability and activity.

PropertyValueReference
IUPAC Name 3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol--INVALID-LINK--
CAS Number 148545-09-9--INVALID-LINK--
Molecular Formula C₂₃H₂₄N₂O--INVALID-LINK--
Molecular Weight 344.45 g/mol --INVALID-LINK--
Form Dihydrobromide salt is a common commercially available form.N/A
Solubility Soluble in DMSO (5 mg/mL with sonication). Use freshly opened, anhydrous DMSO for best results as the compound is hygroscopic.MedChemExpress
Storage Store at -80°C for long-term (months) or -20°C for short-term (weeks) in a sealed container, protected from moisture.MedChemExpress

In Vitro Experimental Protocols

Stock Solution Preparation
  • To prepare a 10 mM stock solution of this compound dihydrobromide (MW: 506.38 g/mol for the dihydrobromide salt), weigh out 5.06 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.

  • Use sonication to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Recommended Cell Lines
  • Chinese Hamster Ovary (CHO) cells stably expressing the human or mouse δ-opioid receptor (hδ-OR or mδ-OR).

  • Human Embryonic Kidney (HEK) 293 cells transiently or stably expressing the δ-opioid receptor.

These cell lines are commonly used due to their low endogenous opioid receptor expression and robust growth characteristics, making them ideal for studying the effects of δ-OR agonists.

Forskolin-Stimulated cAMP Accumulation Assay

This assay is a primary method to determine the agonist activity of this compound at the δ-opioid receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.

Materials:

  • CHO or HEK293 cells expressing the δ-opioid receptor

  • Cell culture medium (e.g., DMEM/F12)

  • Serum-free medium

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Forskolin (B1673556)

  • (-)-TAN-67

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or similar)

  • 96-well or 384-well white opaque plates

Protocol:

  • Cell Plating: Seed the δ-OR expressing cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Pre-incubation: On the day of the assay, remove the growth medium and replace it with serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

  • Agonist Treatment: Add varying concentrations of (-)-TAN-67 to the wells. A typical concentration range to test would be from 1 pM to 10 µM to generate a full dose-response curve.

  • Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM, this should be optimized for the specific cell line).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the (-)-TAN-67 concentration. The data should be fitted to a sigmoidal dose-response curve to determine the EC₅₀ value. (-)-TAN-67 has a reported EC₅₀ of approximately 1.72 nM for the inhibition of forskolin-stimulated cAMP accumulation at human δ-opioid receptors.[1]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated δ-opioid receptor, a key event in receptor desensitization and G-protein independent signaling.

Materials:

  • HEK293 cells co-expressing the δ-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin assay from DiscoveRx or similar technology).

  • Cell culture medium.

  • Assay buffer.

  • (-)-TAN-67.

  • Detection reagents for the specific assay system.

  • White opaque 384-well plates.

Protocol:

  • Cell Plating: Seed the engineered HEK293 cells into 384-well plates and culture overnight.

  • Compound Addition: Add a range of concentrations of (-)-TAN-67 to the wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Detection: Add the detection reagents according to the manufacturer's protocol.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Plot the signal against the log of the (-)-TAN-67 concentration and fit to a dose-response curve to determine the EC₅₀ for β-arrestin recruitment.

In Vivo Experimental Protocols

Animal Models
  • Mice are commonly used for in vivo studies of this compound. C57BL/6J mice have been used in studies of ischemic stroke.

Formulation and Administration
  • Solubilization: For intravenous (i.v.) administration, this compound dihydrobromide can be dissolved in sterile saline (0.9% NaCl).

  • Dosage: In a mouse model of ischemic stroke, this compound has been administered intravenously at doses ranging from 1.5 to 4.5 mg/kg.[2] The optimal dose should be determined for each specific experimental model and endpoint.

Mechanism of Action and Signaling Pathways

This compound is a selective agonist for the δ-opioid receptor. Its binding to the receptor initiates downstream signaling cascades.

G-Protein Dependent Signaling

Upon binding of (-)-TAN-67, the δ-opioid receptor, a Gi/o-coupled GPCR, undergoes a conformational change. This leads to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the primary mechanism for its observed effects in the forskolin-stimulated cAMP assay.

TAN67_GPCR_Signaling TAN67 (-)-TAN-67 dOR δ-Opioid Receptor (Gi/o-coupled) TAN67->dOR binds G_protein Gαi/o-Gβγ dOR->G_protein activates G_alpha Gαi/o (activated) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC TAN67_Arrestin_Signaling TAN67 (-)-TAN-67 dOR δ-Opioid Receptor TAN67->dOR binds GRK GRK dOR->GRK activates P_dOR Phosphorylated δ-OR dOR->P_dOR GRK->dOR phosphorylates beta_Arrestin β-Arrestin P_dOR->beta_Arrestin recruits Internalization Receptor Internalization beta_Arrestin->Internalization MAPK_cascade MAPK/ERK Pathway beta_Arrestin->MAPK_cascade activates TAN67_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) cAMP_assay Forskolin-Stimulated cAMP Assay prep_stock->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay prep_stock->arrestin_assay cell_culture Culture δ-OR expressing cells (CHO, HEK293) cell_culture->cAMP_assay cell_culture->arrestin_assay cAMP_analysis Determine EC₅₀ for cAMP inhibition cAMP_assay->cAMP_analysis arrestin_analysis Determine EC₅₀ for β-Arrestin recruitment arrestin_assay->arrestin_analysis

References

TAN-67: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of TAN-67, a potent and selective non-peptidic δ-opioid receptor agonist.

Introduction

This compound is a valuable research tool for investigating the role of the δ-opioid receptor in various physiological and pathological processes. Its non-peptide structure offers advantages in terms of metabolic stability and potential for oral bioavailability compared to endogenous peptide ligands. This document outlines the solubility characteristics of this compound, provides a detailed protocol for preparing an injectable vehicle for in vivo studies, and describes its primary signaling pathway.

Data Presentation: this compound Solubility

The solubility of this compound is a critical factor for its application in in vitro and in vivo experiments. The dihydrobromide salt of this compound exhibits good solubility in aqueous solutions and polar aprotic solvents.

SolventSolubility
WaterUp to 100 mM
Dimethyl Sulfoxide (DMSO)Up to 100 mM
Phosphate-Buffered Saline (PBS)Expected to be similar to water, but should be empirically determined for the specific experimental concentration.
EthanolData not readily available. Miscibility with aqueous buffers should be considered.

Note: It is always recommended to perform a small-scale solubility test before preparing a large batch of a solution. The solubility can be affected by temperature, pH, and the presence of other solutes.

Experimental Protocols

Preparation of this compound Vehicle for Intravenous Injection

This protocol provides a general method for preparing a sterile saline solution of this compound suitable for intravenous administration in preclinical animal models.

Materials:

  • This compound dihydrobromide

  • Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Sterile, pyrogen-free water for injection (optional, for initial dissolution of high concentrations)

  • Sterile vials

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes and needles

  • Vortex mixer

  • Calibrated balance

  • pH meter and sterile pH adjustment solutions (e.g., 0.1 N HCl, 0.1 N NaOH) (optional, if pH adjustment is necessary)

Procedure:

  • Calculate the required amount of this compound and vehicle. Based on the desired final concentration and total volume, calculate the mass of this compound dihydrobromide needed.

  • Weigh this compound. Accurately weigh the calculated amount of this compound dihydrobromide powder using a calibrated balance in a clean, draft-free environment.

  • Dissolve this compound.

    • Aseptically add the weighed this compound powder to a sterile vial.

    • Add a small volume of sterile normal saline (or sterile water for injection if a higher initial concentration is needed before final dilution).

    • Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Adjust to the final volume. Once dissolved, add sterile normal saline to reach the final desired volume.

  • Check and adjust pH (if necessary). For intravenous injections, the pH of the final solution should ideally be close to physiological pH (~7.4). If the dissolved compound significantly alters the pH, it can be adjusted using sterile, dilute acid or base. This step should be performed with caution to avoid precipitation of the compound.

  • Sterile filter the solution. Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a final sterile vial. This step removes any potential microbial contamination.

  • Storage. Store the sterile this compound solution at an appropriate temperature, protected from light. For short-term storage, 2-8°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but freeze-thaw stability should be considered.

Safety Precautions:

  • Always handle this compound and prepare solutions in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Follow all institutional guidelines for the safe handling of chemical compounds and for aseptic techniques.

Mandatory Visualization

This compound Signaling Pathway

This compound exerts its effects by acting as an agonist at the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by this compound binding is through the inhibitory G-protein, Gi/o.

TAN67_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds to Gi/o Gi/o Protein DOR->Gi/o Activates AC_Inhibition Adenylyl Cyclase (Inhibition) Gi/o->AC_Inhibition GIRK_Activation GIRK Channel (Activation) Gi/o->GIRK_Activation Ca_Channel_Inhibition Voltage-gated Ca²⁺ Channel (Inhibition) Gi/o->Ca_Channel_Inhibition MAPK_Activation MAPK Pathway (Activation) Gi/o->MAPK_Activation cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease PKA_Inhibition ↓ PKA Activity cAMP_Decrease->PKA_Inhibition Cellular_Response Modulation of Cellular Response PKA_Inhibition->Cellular_Response K_Efflux ↑ K+ Efflux (Hyperpolarization) GIRK_Activation->K_Efflux K_Efflux->Cellular_Response Ca_Influx_Decrease ↓ Ca²⁺ Influx Ca_Channel_Inhibition->Ca_Influx_Decrease Ca_Influx_Decrease->Cellular_Response MAPK_Activation->Cellular_Response

Caption: this compound activates the δ-opioid receptor, leading to downstream signaling cascades.

Experimental Workflow for In Vivo Injection

The following diagram outlines the general workflow for preparing and administering this compound for in vivo experiments.

in_vivo_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Calculate Dose and Volume B Weigh this compound Dihydrobromide A->B C Dissolve in Sterile Vehicle B->C D Sterile Filter Solution C->D E Animal Handling and Restraint D->E F Select Injection Site (e.g., Tail Vein) E->F G Administer Calculated Volume F->G H Monitor Animal for Effects and Adverse Reactions G->H I Conduct Behavioral or Physiological Assays H->I

Caption: A generalized workflow for the preparation and in vivo administration of this compound.

Application Notes and Protocols for Investigating TAN-67 in an Experimental Alcohol Withdrawal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol use disorder (AUD) is a significant global health issue, with alcohol withdrawal syndrome representing a major hurdle in achieving and maintaining abstinence. The withdrawal period is characterized by a state of hyperexcitability of the central nervous system, leading to symptoms such as anxiety, tremors, seizures, and in severe cases, delirium tremens.[1][2][3] Current pharmacological interventions, primarily benzodiazepines, have limitations including sedative effects and abuse potential.[4] The delta-opioid receptor (DOR) system has emerged as a promising therapeutic target for mitigating withdrawal symptoms, as DOR agonists have shown anxiolytic and antidepressant-like properties.[5]

TAN-67 is a selective non-peptidic agonist for the delta-opioid receptor.[5] This document provides a detailed experimental design for investigating the efficacy of this compound in alleviating anxiety-like behaviors associated with alcohol withdrawal in a murine model. The protocols outlined below describe a chronic intermittent ethanol (B145695) exposure paradigm to induce dependence, followed by a battery of behavioral assays to assess withdrawal-related anxiety.

Signaling Pathway of this compound

This compound, as a delta-opioid receptor agonist, initiates its effects by binding to and activating the delta-opioid receptor, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events. The delta-opioid receptor is primarily coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can directly interact with and modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). Activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuron, reducing its excitability. Inhibition of VGCCs reduces calcium influx, which in turn decreases neurotransmitter release. Together, these actions contribute to the overall inhibitory effect of this compound on neuronal activity, which is thought to underlie its anxiolytic properties.

TAN67_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein (Gi/o) TAN67 This compound DOR Delta-Opioid Receptor (DOR) TAN67->DOR Binds to G_alpha Gαi/o DOR->G_alpha Activates G_betagamma Gβγ DOR->G_betagamma Activates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_betagamma->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion GIRK->K_ion Efflux Ca_ion VGCC->Ca_ion Influx Neuronal_Excitability Decreased Neuronal Excitability K_ion->Neuronal_Excitability Leads to Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Triggers

This compound Signaling Pathway

Experimental Design and Workflow

This study will employ a between-subjects design with four experimental groups to assess the anxiolytic effects of this compound during alcohol withdrawal.

Experimental_Workflow cluster_induction Dependence Induction (4 Weeks) cluster_withdrawal Withdrawal & Treatment cluster_behavioral Behavioral Testing cluster_analysis Data Analysis Ethanol Chronic Intermittent Ethanol (CIE) Vapor Exposure Withdrawal 24h Withdrawal Period Ethanol->Withdrawal Air Air Exposure (Control) Air->Withdrawal Treatment_TAN67 This compound Injection Withdrawal->Treatment_TAN67 Treatment_Vehicle Vehicle Injection Withdrawal->Treatment_Vehicle OFT Open Field Test (OFT) Treatment_TAN67->OFT Treatment_Vehicle->OFT EPM Elevated Plus Maze (EPM) OFT->EPM MBT Marble Burying Test (MBT) EPM->MBT Data Data Collection & Analysis MBT->Data

Experimental Workflow

Experimental Groups:

  • Air + Vehicle: Control group receiving air exposure and vehicle injection.

  • Air + this compound: Group receiving air exposure and this compound injection to assess the drug's effect in non-dependent animals.

  • Ethanol + Vehicle: Alcohol withdrawal group receiving chronic intermittent ethanol (CIE) exposure and vehicle injection.

  • Ethanol + this compound: Treatment group receiving CIE exposure and this compound injection.

Materials and Methods

Animals
  • Species: Male C57BL/6J mice (8-10 weeks old)

  • Housing: Group-housed (4-5 per cage) on a 12:12 hour light-dark cycle with ad libitum access to food and water, except during ethanol vapor exposure.

Reagents and Equipment
  • Ethanol (95%)

  • Saline (0.9%)

  • This compound (Tocris Bioscience or equivalent)

  • Vehicle: Saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline. The appropriate vehicle should be determined based on the solubility of the specific batch of this compound.

  • Ethanol vapor inhalation chambers

  • Open field arena (40 x 40 x 30 cm)

  • Elevated plus maze (arms 30 x 5 cm; height 50 cm)

  • Standard mouse cages with bedding

  • Glass marbles (20 per cage)

  • Video tracking software (e.g., ANY-maze, EthoVision)

Experimental Protocols

Chronic Intermittent Ethanol (CIE) Vapor Exposure
  • Duration: 4 weeks.

  • Procedure:

    • Place mice in the inhalation chambers.

    • Expose mice to ethanol vapor for 16 hours per day (e.g., from 5:00 PM to 9:00 AM).

    • Maintain target blood ethanol concentrations (BECs) of 150-200 mg/dL by adjusting the ethanol vapor concentration.

    • Monitor BECs weekly from a subset of animals to ensure target levels are maintained.

    • The control group will be exposed to air under identical conditions.

    • Following the 4-week exposure period, allow a 24-hour withdrawal period before behavioral testing.

Drug Preparation and Administration
  • This compound Dose: A starting dose of 25 mg/kg is recommended, based on studies showing this dose modulates ethanol consumption.[5] A dose-response study (e.g., 5, 12.5, 25 mg/kg) is highly recommended to determine the optimal anxiolytic dose in this model.

  • Preparation: Dissolve this compound in the chosen vehicle.

  • Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection 30 minutes prior to the start of behavioral testing.

Behavioral Testing Battery

All behavioral tests should be conducted during the light phase of the light-dark cycle, under dim lighting conditions (approximately 10-20 lux). The tests are performed in order of increasing stressfulness.

  • Purpose: To assess general locomotor activity and anxiety-like behavior (thigmotaxis).

  • Procedure:

    • Place a mouse in the center of the open field arena.

    • Allow the mouse to freely explore for 10 minutes.

    • Record the total distance traveled and the time spent in the center zone (e.g., a 20 x 20 cm area in the middle).

    • Clean the arena with 70% ethanol between each trial.

  • Data to Collect:

    • Total distance traveled (cm)

    • Time in center (s)

    • Number of entries into the center zone

  • Purpose: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

  • Procedure:

    • Place a mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms.

    • Clean the maze with 70% ethanol between each trial.

  • Data to Collect:

    • Time in open arms (s)

    • Time in closed arms (s)

    • Number of open arm entries

    • Number of closed arm entries

    • Total arm entries

  • Purpose: To assess anxiety-like and compulsive-like behavior.

  • Procedure:

    • Prepare standard mouse cages with 5 cm of fresh bedding.

    • Evenly space 20 glass marbles on the surface of the bedding.

    • Place a single mouse in the cage.

    • Allow the mouse to explore and interact with the marbles for 30 minutes.

    • After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried.

  • Data to Collect:

    • Number of marbles buried

Data Presentation

Quantitative data should be summarized in tables for clear comparison between the experimental groups. Data are typically presented as mean ± standard error of the mean (SEM).

Table 1: Open Field Test Data

GroupTotal Distance Traveled (cm)Time in Center (s)Center Entries
Air + Vehicle
Air + this compound
Ethanol + Vehicle
Ethanol + this compound

Table 2: Elevated Plus Maze Data

Group% Time in Open Arms% Open Arm EntriesTotal Arm Entries
Air + Vehicle
Air + this compound
Ethanol + Vehicle
Ethanol + this compound
Note: % Time in Open Arms = (Time in Open Arms / 300s) * 100; % Open Arm Entries = (Open Arm Entries / Total Arm Entries) * 100

Table 3: Marble Burying Test Data

GroupNumber of Marbles Buried
Air + Vehicle
Air + this compound
Ethanol + Vehicle
Ethanol + this compound

Statistical Analysis

Data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with "Ethanol Exposure" and "Drug Treatment" as the main factors. Post-hoc tests (e.g., Tukey's or Bonferroni's) can be used for pairwise comparisons between groups. A p-value of < 0.05 is typically considered statistically significant.

Expected Outcomes

  • Ethanol + Vehicle group: Compared to the Air + Vehicle group, these mice are expected to exhibit increased anxiety-like behavior, demonstrated by:

    • Decreased time spent in the center of the open field.

    • Decreased percentage of time spent in and entries into the open arms of the elevated plus maze.

    • Increased number of buried marbles in the marble burying test.

  • Ethanol + this compound group: If this compound has anxiolytic effects, this group is expected to show a reversal of the anxiety-like behaviors observed in the Ethanol + Vehicle group, bringing their performance closer to that of the control groups.

  • Air + this compound group: This group will help determine if this compound has any anxiolytic or locomotor effects in non-dependent animals.

Conclusion

This detailed experimental design provides a robust framework for evaluating the therapeutic potential of this compound in a preclinical model of alcohol withdrawal. The use of a behavioral test battery allows for a comprehensive assessment of anxiety-like behaviors. The inclusion of appropriate control groups will enable a clear interpretation of the specific effects of this compound on alcohol withdrawal-induced anxiety. The findings from this research will contribute to a better understanding of the role of the delta-opioid receptor system in alcohol dependence and may support the development of novel pharmacotherapies for AUD.

References

Application Notes and Protocols: TAN-67 for Ischemic Stroke Recovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ischemic stroke, characterized by the occlusion of cerebral arteries, triggers a complex cascade of events including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis, leading to neuronal death and long-term disability.[1][2] The area surrounding the necrotic core, known as the ischemic penumbra, is potentially salvageable and represents a key target for therapeutic intervention.[3] Neuroprotective agents aim to interrupt the damaging cascades to preserve this tissue.[4][5] TAN-67 is a selective, non-peptidic delta-opioid receptor (DOR) agonist that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[6][7] Studies show that both pre- and post-ischemic administration of this compound can reduce infarct volume, decrease neuronal loss, and improve neurological outcomes, making it a promising candidate for stroke therapy research.[6][7]

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the activation of the δ-opioid receptor (DOR), a G-protein coupled receptor. The binding of this compound to DOR initiates several downstream signaling pathways. One key mechanism involves the activation of Gi/o proteins, which can lead to the opening of ATP-sensitive potassium (KATP) channels, a process linked to cardioprotection and potentially neuroprotection.[8][9] Furthermore, this compound has been shown to modulate the expression and processing of the amyloid precursor protein (APP).[6][7] Specifically, it attenuates the expression of BACE-1 (β-secretase) and its subsequent cleavage of APP in the ischemic cortex.[6] This DOR-dependent modulation of APP processing is a potential pathway for its therapeutic effects in ischemia-reperfusion injury.[6][7]

TAN67_Signaling_Pathway This compound Signaling Pathway in Neuroprotection TAN67 This compound DOR δ-Opioid Receptor (DOR) TAN67->DOR Gi_o Gi/o Proteins DOR->Gi_o Activates APP_Mod Modulation of APP Expression & Processing DOR->APP_Mod Modulates BACE1 BACE-1 Expression & β-Secretase Activity DOR->BACE1 Attenuates KATP KATP Channels Gi_o->KATP Activates Neuroprotection Neuroprotection (Reduced Infarct & Neuronal Loss) KATP->Neuroprotection APP_Mod->Neuroprotection Contributes to

Diagram 1: this compound Signaling Pathway

Experimental Applications & Protocols

The most common preclinical model to study the efficacy of this compound is the transient middle cerebral artery occlusion (tMCAO) model in rodents, which mimics human ischemic stroke.[6][10]

Experimental_Workflow Experimental Workflow for this compound Stroke Study cluster_pre_surgery Preparation cluster_surgery Day 0: Surgery & Treatment cluster_post_surgery Post-Operative Assessment Animal_Acclimation Animal Acclimation (1 week) Baseline_Tests Baseline Behavioral Tests (e.g., Adhesive Removal, Ladder Rung) Animal_Acclimation->Baseline_Tests MCAO Induce Ischemic Stroke (tMCAO Model, e.g., 60 min occlusion) Baseline_Tests->MCAO Reperfusion Reperfusion (Remove Filament) MCAO->Reperfusion Treatment Administer this compound or Vehicle (e.g., 1 hr post-reperfusion) Reperfusion->Treatment Neuro_Scores Neurological Scoring (24h, 48h, etc.) Treatment->Neuro_Scores Behavioral_Tests Post-Stroke Behavioral Tests (Days 1-14) Neuro_Scores->Behavioral_Tests Histology Histological Analysis (e.g., Day 14) Behavioral_Tests->Histology Infarct Infarct Volume Measurement (TTC Staining) Histology->Infarct IHC Immunohistochemistry (Neuronal Loss, Biomarkers) Histology->IHC

Diagram 2: General Experimental Workflow
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This protocol describes the intraluminal suture method to induce transient focal cerebral ischemia in mice or rats.[10]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Heating pad with rectal probe to maintain body temperature at 37°C

  • Operating microscope or surgical loupes

  • Micro-surgical instruments

  • Nylon monofilament suture (e.g., 6-0) with a silicon-coated tip

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

  • Sutures for closing incisions

  • Analgesics (e.g., buprenorphine) and saline for post-operative care

Procedure:

  • Anesthetize the animal using isoflurane (B1672236) (4% induction, 1.5-2% maintenance).[10]

  • Place the animal in a supine position on the heating pad and maintain core body temperature at 37°C.[10]

  • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA proximally. Place a temporary ligature around the ICA.

  • Introduce the silicon-coated nylon filament through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a sharp drop (>80%) in regional cerebral blood flow as measured by the Laser Doppler flowmeter.[10]

  • Secure the filament in place and close the incision temporarily. The occlusion period is typically 60 minutes.[6][7]

  • After the occlusion period, re-anesthetize the animal, reopen the incision, and gently withdraw the filament to allow reperfusion.

  • Permanently ligate the ECA stump, remove the temporary ICA ligature, and close the cervical incision with sutures.

  • Administer subcutaneous saline for hydration and an analgesic for pain management.[10]

  • Allow the animal to recover in a warm cage before returning it to its home cage. Provide easily accessible food and water.[10]

Protocol 2: this compound Administration

This compound is administered post-ischemia to evaluate its therapeutic potential.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for intravenous (tail vein) injection

Procedure:

  • Prepare solutions of this compound at the desired concentrations (e.g., 1.5, 3.0, and 4.5 mg/kg).[6][7]

  • At a specified time after the start of reperfusion (e.g., 1 hour), administer the prepared this compound solution or vehicle to the respective animal groups.[6][7]

  • Administration is typically performed via tail vein injection.[6][7]

  • In some studies, a selective DOR antagonist like naltrindole (B39905) (5 mg/kg) may be administered 1 hour prior to this compound to confirm that the neuroprotective effects are DOR-dependent.[7]

Protocol 3: Assessment of Neuroprotection and Functional Recovery

A. Infarct Volume Measurement (TTC Staining):

  • At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animal and harvest the brain.

  • Chill the brain briefly and then slice it into 2 mm coronal sections.

  • Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

  • Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain white/pale.[11]

  • Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.

  • Calculate the total infarct volume, often corrected for edema to prevent overestimation.

B. Neurological Deficit Scoring:

  • Evaluate animals at various time points post-surgery (e.g., 24h, 48h, 7 days).

  • A common method is the 5-point scale (Longa's method):[12]

    • 0: No observable neurological deficit.

    • 1: Failure to extend the contralateral forepaw fully (a mild focal deficit).

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity.

C. Behavioral Testing (Sensory-Motor Function): These tests are performed at baseline and multiple time points after stroke to assess long-term functional recovery.

  • Adhesive Removal Test:

    • Place a small adhesive tape on the contralateral (impaired) forepaw of the mouse.[13]

    • Return the mouse to its home cage and record the time it takes to sense and remove the adhesive tape.[13]

    • Longer removal times indicate sensory-motor deficits.

  • Ladder Rung Walking Test:

    • Have the animal traverse a horizontal ladder with irregularly spaced rungs.

    • Record the number of foot slips or errors made with the contralateral limbs.

    • An increase in errors indicates impaired motor coordination and limb placement.

Data Summary

The following tables summarize quantitative data from preclinical studies on this compound in ischemic stroke models.

Table 1: Dose-Dependent Effect of Post-Ischemic this compound on Infarct Volume

Treatment Group Dose (mg/kg) Mean Infarct Volume (% of Hemisphere) Statistical Significance (vs. Vehicle) Reference
Vehicle (Control) - ~45% - [7]
This compound 1.5 Not significantly different from vehicle NS [7]
This compound 3.0 Significantly reduced p < 0.01 [7]
This compound 4.5 Significantly reduced p < 0.01 [7]
This compound + Naltrindole 4.5 + 5.0 Abolished protective effect - [7]

Data are synthesized from published findings and represent approximate values for illustrative purposes.

Table 2: Effect of this compound on Neurological Outcomes

Outcome Measure Control Group (Vehicle) This compound (3.0 or 4.5 mg/kg) Effect of this compound Reference
Survival Rate Lower Improved Increased animal survival [7]
Neurological Score Higher (more deficit) Lower (less deficit) Attenuated neurological deficits [7][12]

| Neurobehavioral Outcomes | Impaired | Improved | Improved functional outcomes |[7] |

Potential Areas of Further Investigation

While the modulation of APP processing is a key finding, the neuroprotective effects of this compound are likely multifaceted. Future research could explore its impact on other critical post-stroke recovery mechanisms:

  • Neuroinflammation: Ischemic stroke triggers a significant inflammatory response involving the activation of microglia and astrocytes and the infiltration of peripheral immune cells.[14][15][16] Investigating whether this compound modulates the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or promotes a shift towards an anti-inflammatory microglial phenotype could reveal additional therapeutic mechanisms.[17]

  • Apoptosis: Neuronal death in the penumbra occurs via apoptosis over hours to days post-stroke.[3][18] Studies could examine if this compound administration affects key apoptotic markers like caspase-3 activation or the Bax/Bcl-2 ratio in the peri-infarct region.

  • Angiogenesis and Neurogenesis: Long-term recovery from stroke is associated with the formation of new blood vessels (angiogenesis) and new neurons (neurogenesis), which are tightly coupled processes.[19][20][21] Assessing markers of angiogenesis (e.g., VEGF, Collagen-IV) and neurogenesis (e.g., Doublecortin, BrdU) could determine if this compound promotes long-term tissue remodeling and repair.[20]

  • Synaptic Plasticity: Functional recovery relies on the brain's ability to reorganize surviving neural networks, a process known as synaptic plasticity.[22][23][24] Investigating the effect of this compound on synaptic density, dendritic spine morphology, and the expression of proteins involved in long-term potentiation (LTP) could link its acute neuroprotective effects to long-term functional gains.[25][26]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TAN-67 Dosage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research use only (RUO) and is not intended for diagnostic or therapeutic procedures. The data presented are illustrative examples to guide experimental design. Researchers should generate their own data for specific cell lines and models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for TAN-67 in in vitro cell-based assays?

A1: For initial dose-response experiments, a broad logarithmic concentration range is recommended to capture the full dynamic range of this compound's activity. A starting range of 10 nM to 100 µM is advised.[1] This allows for the determination of key parameters like EC50/IC50 and helps identify potential toxicity at higher concentrations.

Q2: How should I dissolve and store this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in your culture medium to the final working concentrations. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically ≤ 0.5%, and is consistent across all experimental and control wells.[2]

Q3: this compound appears to be an agonist for the novel receptor Sigma-1. What does this mean for my experimental design?

A3: As an agonist, this compound is expected to bind to and activate the Sigma-1 receptor, initiating a downstream signaling cascade.[3][4] Your experimental design should focus on measuring this activation. This can be done by quantifying the production of downstream signaling molecules, reporter gene activation, or a specific cellular phenotype known to be regulated by the Sigma-1 receptor. It is also important to include a known antagonist as a control to demonstrate that the observed effects are specifically mediated by receptor activation.[5]

Q4: What is the difference between an agonist, an antagonist, and an inverse agonist?

A4:

  • Agonist: A molecule that binds to a receptor and activates it, producing a biological response.[3][4]

  • Antagonist: A molecule that binds to a receptor but does not provoke a biological response. Its binding blocks the agonist from activating the receptor.[3][4]

  • Inverse Agonist: A molecule that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. This is only possible if the receptor has some level of intrinsic or "basal" activity in the absence of a ligand.[3]

Troubleshooting Guides

Issue 1: No biological effect is observed at any tested concentration of this compound.

Potential Cause Troubleshooting Step
Compound Integrity Verify the integrity of your this compound stock. Prepare fresh dilutions from a new stock solution if possible.
Cell Health & Receptor Expression Confirm that your cells are healthy, within a low passage number, and free from contamination.[6][7] Verify that your cell model expresses the Sigma-1 receptor at sufficient levels.
Assay Parameters The incubation time may be too short or too long. Perform a time-course experiment to determine the optimal endpoint. The chosen assay may not be sensitive enough to detect the response.[2]
Vehicle Effects High concentrations of DMSO can be toxic and mask the compound's effect. Ensure the final DMSO concentration is low (≤0.5%) and consistent across all wells, including the vehicle control.[2]

Issue 2: High variability between replicates in my dose-response assay.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique to seed an equal number of cells in each well.[8]
Pipetting Errors Use calibrated multichannel or electronic pipettes for adding the compound and reagents to minimize variability.[8]
"Edge Effect" in Plates Microplate wells on the outer edges are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells or fill them with sterile PBS/media to create a humidity barrier.
Insufficient Reagent Mixing After adding reagents (e.g., viability dyes), ensure gentle but thorough mixing on a plate shaker before reading the results.[2]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Cell Viability Assay

This protocol is designed to determine the effect of this compound on the viability of a specific cell line using a commercially available MTS or similar metabolic assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your DMSO stock. Include a vehicle-only control.

  • Cell Treatment: Add the 2X this compound dilutions to the corresponding wells to achieve a 1X final concentration. Incubate for the desired experimental duration (e.g., 48-72 hours).

  • Assay: Add the MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50/EC50.[9]

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

This protocol outlines a general procedure to determine the highest dose of this compound that does not cause unacceptable toxicity in an animal model.[10][11]

Methodology:

  • Animal Acclimation: Allow animals (e.g., mice) to acclimate to the facility for at least one week before the study begins.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a range of starting doses.

  • Dose Escalation: Administer escalating doses of this compound to small groups of animals (e.g., n=3-5 per group).[10] The route of administration should match the intended therapeutic use (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. A common endpoint is a body weight loss of >15-20%.[11]

  • MTD Determination: The MTD is defined as the highest dose that does not produce unacceptable side effects or overt toxicity over a specified period.[11][12][13][14]

  • Pathology: At the end of the study, perform necropsy and histopathological analysis of key organs to identify any treatment-related toxicities.

Data Presentation

Table 1: Example In Vitro Dose-Response Data for this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µM)Hill Slope
Cell Line AViability (MTS)725.2-1.1
Cell Line BViability (MTS)7218.9-0.9
Cell Line CApoptosis (Caspase-3)482.5-1.5

Table 2: Example In Vivo MTD Study Summary for this compound in Mice

Dose (mg/kg)RouteDosing ScheduleMean Body Weight Change (%)Key Clinical Observations
10PODaily x 7 days-2.5None
30PODaily x 7 days-6.8Mild lethargy
100PODaily x 7 days-18.2Significant lethargy, ruffled fur

PO: Per os (by mouth)

Visualizations

TAN67_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Sigma-1 Receptor pathway_start Downstream Effector (e.g., Kinase A) receptor->pathway_start Initiates Signal pathway_end Transcription Factor pathway_start->pathway_end Phosphorylation Cascade response Cellular Response (e.g., Gene Expression) pathway_end->response tan67 This compound (Agonist) tan67->receptor Activates antagonist Antagonist antagonist->receptor Blocks

Caption: Hypothetical signaling pathway of this compound as a Sigma-1 receptor agonist.

Dose_Optimization_Workflow start Start: Define Cell Model and Assay Endpoint in_vitro In Vitro Dose-Response (Broad Range: 10nM - 100µM) start->in_vitro calc_ic50 Calculate IC50/EC50 in_vitro->calc_ic50 in_vivo_mtd In Vivo MTD Study calc_ic50->in_vivo_mtd Inform Starting Doses efficacy_study In Vivo Efficacy Study (Doses below MTD) in_vivo_mtd->efficacy_study Determine Safe Dose Range end End: Optimal Dose Range Identified efficacy_study->end

Caption: General experimental workflow for optimizing this compound dosage.

Troubleshooting_Tree start No Effect Observed in Assay compound Check Compound: - Fresh Stock? - Correct Dilutions? start->compound Compound Issue? cells Check Cells: - Healthy? - Receptor Expression? start->cells Cell Issue? assay Check Assay: - Timepoint? - Sensitivity? start->assay Assay Issue? solve_compound Redo with New Stock compound->solve_compound Yes solve_cells Validate Cell Line (e.g., Western Blot) cells->solve_cells Yes solve_assay Optimize Assay (Time-course) assay->solve_assay Yes

References

TAN-67 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, quantitative stability data for TAN-67 is limited. The following troubleshooting guides and FAQs are based on general best practices for handling and storing small organic molecules in a research setting. Researchers should independently validate the stability of this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

What is the recommended solvent for preparing a stock solution of this compound?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is a common choice for organic molecules like this compound. It is a highly polar aprotic solvent capable of dissolving a wide range of compounds.[1] For in vivo experiments, it is crucial to ensure the final concentration of DMSO is low and compatible with the animal model, as it can have physiological effects.

How should I store the solid form of this compound?

The solid form of this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term stability. For short-term storage, refrigeration at 4°C may be acceptable, but it is recommended to consult the supplier's datasheet for specific instructions.

How should I store this compound stock solutions?

Stock solutions of this compound in aprotic solvents like DMSO should be stored at -20°C or -80°C.[2] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. When preparing for an experiment, allow the aliquot to come to room temperature before opening to prevent condensation.

Is this compound stable in aqueous solutions or cell culture media?

The stability of this compound in aqueous solutions, including buffers and cell culture media, has not been extensively reported. Generally, organic molecules can be less stable in aqueous environments due to hydrolysis. The stability can be influenced by pH, temperature, and the presence of enzymes in cell culture media.[3] It is highly recommended to prepare fresh dilutions in aqueous buffers or media immediately before use. For longer-term experiments, the stability of this compound under your specific conditions should be validated.

How can I assess the stability of my this compound solution?

The stability of a this compound solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation. A general protocol for a stability study is provided in the "Troubleshooting Guides" section.

Troubleshooting Guides

Problem: Inconsistent or unexpected experimental results.

This could be due to the degradation of your this compound solution. Follow the steps below to troubleshoot.

Solution Preparation and Storage Recommendations:

ParameterRecommendationRationale
Stock Solution Solvent High-purity, anhydrous DMSOGood solvating power for many organic compounds and generally inert.
Stock Solution Storage Aliquot and store at -20°C or -80°C, protected from light.Minimizes degradation from freeze-thaw cycles and light exposure.
Working Solution (Aqueous) Prepare fresh for each experiment from a frozen stock.Stability in aqueous solutions is often limited and should be assumed to be low without specific data.
pH of Aqueous Buffers Maintain a neutral and stable pH.pH extremes can accelerate the hydrolysis of susceptible functional groups.

Experimental Workflow for Preparing this compound Solutions:

G cluster_prep Solution Preparation cluster_use Experimental Use solid Weigh solid this compound dissolve Dissolve in anhydrous DMSO to make a concentrated stock solution solid->dissolve aliquot Aliquot stock solution into small volumes dissolve->aliquot store Store aliquots at -20°C or -80°C aliquot->store thaw Thaw one aliquot at room temperature store->thaw dilute Dilute to final working concentration in aqueous buffer or media thaw->dilute use Use immediately in experiment dilute->use

Figure 1. Recommended workflow for preparing this compound solutions for experiments.
Protocol: General Stability Assessment of this compound in Solution by HPLC-UV

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound in a specific solvent or buffer.

1. Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, acetonitrile (B52724), water)

  • Buffer of interest (e.g., PBS, cell culture medium)

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for forced degradation

  • Oxidizing agent (e.g., 3% H₂O₂) for forced degradation

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

3. Stability Study Setup:

  • Time Zero Sample: Immediately analyze an aliquot of the freshly prepared this compound solution by HPLC to establish the initial peak area and retention time.

  • Storage Conditions: Store aliquots of the this compound solution under various conditions to be tested (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).

  • Forced Degradation (Stress Testing): To identify potential degradation products and test the specificity of the analytical method, expose the this compound solution to harsh conditions:

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% H₂O₂.

    • Incubate the stressed samples at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24 hours).

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject the samples from the different storage and stress conditions onto the HPLC system.

  • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from any potential degradants.

  • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

5. Data Analysis:

  • Compare the chromatograms of the stored and stressed samples to the time-zero sample.

  • Calculate the percentage of this compound remaining at each time point by comparing its peak area to the initial peak area.

  • Observe the formation of any new peaks, which would indicate degradation products.

Workflow for a Forced Degradation Study:

G cluster_stress Stress Conditions start Prepare this compound Solution t0 Analyze Time Zero (T0) Sample via HPLC start->t0 acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo compare Compare Chromatograms to T0 t0->compare analyze Analyze Stressed Samples via HPLC at Timed Intervals acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze analyze->compare end Determine Degradation Profile compare->end

Figure 2. General workflow for a forced degradation study of this compound.

Signaling Pathway Context

This compound is a selective delta-opioid receptor agonist.[6] The activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.

Simplified Delta-Opioid Receptor Signaling Pathway:

G TAN67 This compound DOR δ-Opioid Receptor (GPCR) TAN67->DOR binds & activates Gi Gi/o Protein DOR->Gi activates MAPK MAPK Pathway (e.g., ERK) DOR->MAPK activates via β-arrestin (not shown) AC Adenylyl Cyclase Gi->AC inhibits Gbg Gβγ Subunit Gi->Gbg releases cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PLC Phospholipase C Gbg->PLC activates GIRK GIRK Channels Gbg->GIRK activates Ca Ca2+ Channels Gbg->Ca inhibits

Figure 3. Simplified signaling pathways activated by this compound.

References

Technical Support Center: TAN-67 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective δ-opioid receptor agonist, TAN-67, in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the known behavioral side effects of this compound in animal models?

A1: The behavioral effects of this compound are enantiomer-specific. The (-)-enantiomer is primarily associated with antinociceptive (analgesic) effects. In contrast, the (+)-enantiomer has been observed to induce dose-related nociceptive (pain-like) behaviors in mice, such as scratching, biting, and licking. It is crucial to use the correct enantiomer for your experiments to avoid unexpected behavioral outcomes.

Q2: Does this compound have abuse potential?

A2: Current preclinical data suggests that this compound may have a lower abuse potential compared to µ-opioid agonists like morphine. In mouse models, this compound did not produce a conditioned place preference, a behavioral paradigm used to assess rewarding and reinforcing properties of drugs.

Q3: Are there any known effects of this compound on the central nervous system?

A3: Yes, both the (+) and (-) enantiomers of this compound have been shown to increase dopamine (B1211576) efflux in the nucleus accumbens of rats. This is a key region of the brain involved in reward and motivation. The mechanism appears to involve the generation of free radicals and subsequent glutamate (B1630785) release, which then activates NMDA receptors to enhance dopamine release. Additionally, as a δ-opioid agonist, this compound is being investigated for its potential anxiolytic and antidepressant effects. In a study with ethanol-withdrawn mice, this compound demonstrated anxiolytic properties.

Q4: What are the potential side effects of chronic administration of this compound?

A4: There is limited publicly available data on the side effects of chronic this compound administration. However, studies with other δ-opioid agonists, such as SNC80, have shown that chronic treatment in rats can lead to increased locomotor activity. Therefore, researchers should be prepared to monitor for changes in activity levels during long-term studies with this compound.

Troubleshooting Guides

Issue 1: Unexpected Nociceptive Behaviors Observed

  • Possible Cause: You may be using the (+)-enantiomer of this compound or a racemic mixture.

  • Troubleshooting Steps:

    • Verify the enantiomeric purity of your this compound compound.

    • If using a racemic mixture, consider that the observed effects could be due to the (+)-enantiomer.

    • To confirm that the effects are δ-opioid receptor-mediated, you can pre-treat a cohort of animals with a non-selective δ-opioid receptor antagonist, such as naltrindole (B39905) (NTI). The nociceptive behaviors should be blocked by the antagonist.

Issue 2: Variability in Analgesic Response

  • Possible Cause: The analgesic effects of this compound can be influenced by the physiological state of the animal.

  • Troubleshooting Steps:

    • Ensure that your animal models are healthy and free from underlying conditions that may alter pain perception.

    • Be aware that in models of alcohol withdrawal, the analgesic efficacy of this compound has been reported to be attenuated.

    • Standardize your experimental conditions, including housing, handling, and the timing of drug administration and behavioral testing, to minimize variability.

Quantitative Data Summary

Disclaimer: The following tables are provided for illustrative purposes based on generalized preclinical safety assessment data. Specific quantitative toxicity data for this compound is not widely available in the public domain.

Table 1: Illustrative Dose-Ranging Study for Behavioral Side Effects in Mice

Dose of (+)-TAN-67 (mg/kg, i.p.)Incidence of Nociceptive Behaviors (n=10)Mean Frequency of Behaviors (events/30 min)
Vehicle0/100
12/105 ± 2
57/1025 ± 8
1010/1062 ± 15

Table 2: Example of Organ Weight Changes in a 28-Day Rodent Toxicity Study (Hypothetical Data)

Treatment GroupLiver Weight (g)Spleen Weight (g)Kidney Weight (g)
Vehicle Control5.2 ± 0.40.5 ± 0.11.8 ± 0.2
Low Dose (-)-TAN-675.3 ± 0.50.5 ± 0.11.8 ± 0.2
Mid Dose (-)-TAN-675.5 ± 0.60.5 ± 0.11.9 ± 0.3
High Dose (-)-TAN-675.8 ± 0.70.6 ± 0.12.0 ± 0.3
p < 0.05 compared to vehicle control

Experimental Protocols

Protocol 1: Assessment of Acute Behavioral Side Effects in Mice

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Group housed (4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Acclimatize animals to the facility for at least one week before the experiment.

  • Drug Administration: Dissolve this compound enantiomers in a suitable vehicle (e.g., saline with 5% DMSO). Administer via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • Behavioral Observation: Immediately after injection, place each mouse in an individual clear observation chamber. Record the frequency and duration of nociceptive behaviors (scratching, biting, licking of the injection site or other body parts) for 30-60 minutes.

  • Data Analysis: Compare the behavioral scores between different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: General Procedure for a 28-Day Repeat-Dose Toxicity Study in Rats

  • Animals: Young adult Sprague-Dawley rats (e.g., 6-8 weeks old at the start of dosing).

  • Groups: Four groups (n=10/sex/group): vehicle control, low dose, mid dose, and high dose.

  • Dose Administration: Administer (-)-TAN-67 or vehicle daily via the intended clinical route (e.g., oral gavage or subcutaneous injection) for 28 consecutive days.

  • Observations:

    • Clinical Signs: Observe animals for any signs of toxicity, changes in behavior, or moribundity twice daily.

    • Body Weight: Record individual body weights prior to dosing and at least weekly thereafter.

    • Food Consumption: Measure food consumption for each cage weekly.

  • Terminal Procedures (Day 29):

    • Hematology and Clinical Chemistry: Collect blood samples for analysis of a standard panel of hematological and biochemical parameters.

    • Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, testes/ovaries).

    • Histopathology: Preserve organs in formalin and process for microscopic examination.

Visualizations

TAN67_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia MAPK->Analgesia Dopamine_Release Dopamine Release (indirect) MAPK->Dopamine_Release

This compound Signaling Pathway

Preclinical_Safety_Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trials Lead_Candidate Lead Candidate (this compound) Dose_Range_Finding Dose-Range Finding (Acute Toxicity) Lead_Candidate->Dose_Range_Finding Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Lead_Candidate->Safety_Pharm Genotoxicity Genotoxicity Lead_Candidate->Genotoxicity Repeat_Dose Repeat-Dose Toxicity (e.g., 28-day) Dose_Range_Finding->Repeat_Dose Inform dose selection Phase_I Phase I Repeat_Dose->Phase_I Data supports IND submission Safety_Pharm->Phase_I Data supports IND submission Genotoxicity->Phase_I Data supports IND submission

Technical Support Center: Overcoming Poor Solubility of TAN-67

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAN-67. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor), particularly the δ1 subtype.[1] Its poor aqueous solubility can pose significant challenges for in vitro and in vivo experiments, affecting bioavailability, formulation, and achieving desired concentrations for accurate results.

Q2: What are the common solvents for dissolving this compound?

While comprehensive public data on the solubility of this compound is limited, it is known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[2] For many non-polar organic compounds, ethanol (B145695) is also a viable solvent.[3] The commercially available form, this compound dihydrobromide, is expected to have improved aqueous solubility compared to the free base.[2]

Q3: How can I prepare a stock solution of this compound dihydrobromide?

This compound dihydrobromide can be dissolved in DMSO to prepare stock solutions. For example, to achieve a desired molarity, you can follow the guidelines provided by commercial suppliers.

Concentration (mM)Mass (1 mg)Mass (5 mg)Mass (10 mg)
1 1.9752 mL9.8762 mL19.7523 mL
5 0.3950 mL1.9752 mL3.9505 mL
10 0.1975 mL0.9876 mL1.9752 mL
This table is adapted from a commercially available product sheet and assumes a molecular weight for this compound dihydrobromide.[2]

Q4: What are the primary strategies to overcome the poor solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:

  • Salt Formation: Preparing a salt form, such as the commercially available this compound dihydrobromide, can significantly improve aqueous solubility.[2]

  • Use of Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can form inclusion complexes with enhanced water solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer during my experiment.

Possible Cause & Solution:

  • Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer. The small amount of organic solvent from your stock solution may not be sufficient to maintain solubility upon high dilution.

  • Solution 1: Optimize Solvent Concentration. Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO) in your experimental system that does not cause adverse effects. Prepare your working solutions by diluting the this compound stock solution in a buffer that already contains this optimized concentration of the co-solvent.

  • Solution 2: Utilize a Cyclodextrin Formulation. Prepare a this compound-cyclodextrin inclusion complex. This can significantly increase the aqueous solubility of this compound, preventing precipitation in your experimental buffer.

Issue 2: I am observing low or inconsistent results in my cell-based assays.

Possible Cause & Solution:

  • Cause: Poor solubility may lead to an inaccurate concentration of the active compound in the assay medium. The compound may be precipitating or forming aggregates, reducing its availability to the cells.

  • Solution 1: Prepare a Solid Dispersion. Formulating this compound as a solid dispersion with a hydrophilic polymer can enhance its dissolution rate and ensure a more consistent and accurate concentration in your cell culture medium.

  • Solution 2: Verify Solubilization. Before adding to your cells, visually inspect the final diluted solution for any signs of precipitation. You can also centrifuge the solution and measure the concentration of this compound in the supernatant using an appropriate analytical method like HPLC-UV to confirm the actual concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a common and economical method for preparing cyclodextrin inclusion complexes.

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water

  • Mortar and pestle

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • Place the calculated amount of cyclodextrin in a mortar.

  • Add a small amount of water to the cyclodextrin and knead with the pestle to form a homogeneous paste.[4]

  • Gradually add the this compound powder to the paste while continuing to knead.

  • Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough interaction.

  • The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex is then pulverized and passed through a sieve to obtain a fine powder.[4]

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the preparation of a solid dispersion to enhance the dissolution of this compound.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)

  • A common solvent in which both this compound and the polymer are soluble (e.g., a mixture of ethanol and dichloromethane).

Procedure:

  • Choose an appropriate drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve the calculated amounts of this compound and the hydrophilic polymer in the chosen solvent system to obtain a clear solution.[5]

  • The solvent is then removed under vacuum using a rotary evaporator. This process should be continued until a solid film or mass is formed on the wall of the flask.

  • The resulting solid dispersion is further dried in a vacuum oven at a suitable temperature to remove any residual solvent.

  • The dried mass is then scraped, pulverized, and sieved to obtain a uniform powder.[5]

Protocol 3: Quantitative Analysis of this compound by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound. Method validation and optimization are crucial for specific applications.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A suitable reverse-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • This compound reference standard.

  • HPLC-grade solvents.

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or methanol). From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined by obtaining a UV spectrum of this compound. A common wavelength for aromatic compounds is around 254 nm or 280 nm.[6]

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples containing this compound.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis Stock This compound Stock (e.g., in DMSO) Solubilization Solubilization Method Stock->Solubilization Salt Salt Formation (Dihydrobromide) Solubilization->Salt Option 1 Cyclodextrin Cyclodextrin Complexation Solubilization->Cyclodextrin Option 2 Dispersion Solid Dispersion Solubilization->Dispersion Option 3 Assay Experimental Assay (e.g., Cell-based) Salt->Assay Cyclodextrin->Assay Dispersion->Assay Quantification Quantification (e.g., HPLC-UV) Assay->Quantification troubleshooting_flowchart Start Precipitation Observed in Aqueous Solution Check_Conc Is this compound concentration above solubility limit? Start->Check_Conc Reduce_Conc Reduce this compound concentration Check_Conc->Reduce_Conc Yes Check_Solvent Is co-solvent (e.g., DMSO) concentration sufficient? Check_Conc->Check_Solvent No End_Resolved Issue Resolved Reduce_Conc->End_Resolved Increase_Solvent Increase co-solvent concentration (if tolerable) Check_Solvent->Increase_Solvent No Check_Solvent->End_Resolved Yes Use_Enhancer Employ solubility enhancement technique Increase_Solvent->Use_Enhancer If not resolved or tolerable Increase_Solvent->End_Resolved Use_Enhancer->End_Resolved End_Unresolved Further Optimization Needed signaling_pathway TAN67 This compound DOR δ-Opioid Receptor (GPCR) TAN67->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel (KATP) Opening G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Cell_Response Cellular Response (e.g., Cardioprotection) cAMP->Cell_Response K_channel->Cell_Response

References

Technical Support Center: Naltrindole Blockade of TAN-67 Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental data for researchers investigating the in vivo antagonism of TAN-67, a selective delta-opioid receptor (DOR) agonist, by naltrindole (B39905), a selective DOR antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound and naltrindole?

A1: this compound is a non-peptidic, selective agonist for the delta-opioid receptor (DOR).[1][2] Its binding to DORs, particularly the delta-1 subtype, initiates intracellular signaling cascades.[3] Naltrindole is a highly potent and selective non-peptide antagonist for the delta-opioid receptor.[4] It competitively binds to DORs, preventing the binding and subsequent effects of agonists like this compound.

Q2: Which enantiomer of this compound should be used for agonist studies?

A2: For studies investigating the agonist effects of this compound, the (-)-TAN-67 enantiomer should be used. In bioassays, (-)-TAN-67 demonstrates full agonist activity, while the (+)-TAN-67 enantiomer shows almost no agonist activity and has been reported to produce hyperalgesia.[5]

Q3: How can I confirm that the observed in vivo effect of this compound is mediated by delta-opioid receptors?

A3: The most direct method is to conduct an antagonist challenge study. Pre-treatment with a selective DOR antagonist like naltrindole should abolish or significantly attenuate the effects of this compound.[6][7] If the effect persists despite naltrindole administration, it may be mediated by a different mechanism.

Q4: Are all in vivo effects of this compound blockable by naltrindole or other opioid antagonists?

A4: Not necessarily. While most of this compound's characteristic effects (e.g., neuroprotection, cardioprotection, modulation of reward pathways) are DOR-mediated and thus blockable by naltrindole, some effects may be independent of opioid receptors. For example, one study found that this compound-induced dopamine (B1211576) efflux in the nucleus accumbens was not affected by the opioid antagonist naloxone, suggesting a non-opioid mediated mechanism in that specific context.[8]

Troubleshooting Guide

Issue: Naltrindole pre-treatment failed to block the physiological or behavioral effect of this compound in my in vivo experiment.

This is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.

Possible Cause Suggested Solution Explanation
Inadequate Naltrindole Dose Consult the dose-response data from published studies (see Tables 1 & 2). You may need to perform a dose-ranging study for your specific animal model and endpoint.An insufficient concentration of the antagonist at the receptor site will not effectively compete with the agonist.
Incorrect Timing of Administration Review established protocols. Naltrindole is typically administered 15-60 minutes before this compound to ensure it has reached and bound to the target receptors.[6][9]The pharmacokinetic profiles of both drugs must be considered. The antagonist needs to be at peak concentration at the target site when the agonist is introduced.
Non-DOR Mediated Effect Investigate alternative signaling pathways. The effect you are measuring might be an "off-target" effect of this compound or mediated by a mechanism independent of opioid receptors.As demonstrated in studies on dopamine efflux, this compound can have effects not mediated by opioid receptors, which would not be blocked by naltrindole.[8]
Pharmacokinetic Mismatch Consider the route of administration for both compounds. Ensure the chosen routes (e.g., intravenous, subcutaneous, intracerebroventricular) allow both drugs to reach the target tissue in a compatible timeframe.Different administration routes lead to different absorption, distribution, metabolism, and excretion profiles, which can affect drug interaction at the target site.
Reagent Purity or Stability Verify the purity of your this compound and naltrindole compounds via analytical methods. Ensure they have been stored correctly and that solutions are freshly prepared as per supplier recommendations.Degradation or impurity of either the agonist or antagonist can lead to unpredictable or absent effects.

Quantitative Data Summary

The following tables summarize dosages and key findings from in vivo studies where naltrindole was used to block the effects of this compound.

Table 1: Neuroprotection Studies in Rodent Models of Cerebral Ischemia

CompoundDoseRoute of AdministrationAnimal ModelKey FindingReference
This compound3 mg/kg or 4.5 mg/kgTail Vein (i.v.)Mouse (MCAO)Post-ischemic administration was neuroprotective, decreasing infarct volume.[6]
Naltrindole5 mg/kgIntraperitoneal (i.p.)Mouse (MCAO)Administered 1h before this compound, it abolished the neuroprotective effect.[6]
This compound60 nmolIntracerebroventricular (i.c.v.)Rat (MCAO)Significantly reduced infarct volume and attenuated neurological deficits.[9]
Naltrindole100 nmolIntracerebroventricular (i.c.v.)Rat (MCAO)Aggravated ischemic damage when administered alone.[9]

Table 2: Behavioral Studies in Mice

CompoundDoseRoute of AdministrationAnimal ModelKey FindingReference
This compound5-20 mg/kgSubcutaneous (s.c.)MouseEnhanced morphine-induced place preference when co-administered.[7]
Naltrindole1 mg/kgSubcutaneous (s.c.)MouseSuppressed the this compound-induced enhancement of morphine place preference.[7]

Experimental Protocols

Below is a generalized methodology for an in vivo antagonism study based on published literature. Researchers must adapt this protocol to their specific experimental design and institutional animal care guidelines.

Objective: To determine if the in vivo effect of this compound is mediated by delta-opioid receptors using naltrindole as a selective antagonist.

Materials:

  • (-)-TAN-67

  • Naltrindole hydrochloride

  • Vehicle (e.g., sterile saline, DMSO, artificial cerebrospinal fluid depending on the administration route)

  • Experimental animals (e.g., mice, rats)

Procedure:

  • Animal Acclimation: Animals should be housed in a controlled environment and acclimated for a sufficient period before the experiment.

  • Drug Preparation:

    • Prepare fresh solutions of this compound and naltrindole in the appropriate vehicle on the day of the experiment.

    • Determine the final concentration based on the desired dose and the average weight of the animals.

  • Experimental Groups:

    • Group 1: Vehicle (for naltrindole) + Vehicle (for this compound)

    • Group 2: Vehicle (for naltrindole) + this compound

    • Group 3: Naltrindole + Vehicle (for this compound)

    • Group 4: Naltrindole + this compound

  • Administration:

    • Administer naltrindole (or its vehicle) via the chosen route (e.g., i.p., s.c.).

    • Wait for a pre-determined period (e.g., 30-60 minutes) to allow for drug distribution.[6][9]

    • Administer this compound (or its vehicle) via the chosen route.

  • Outcome Assessment:

    • At the appropriate time point following this compound administration, perform the endpoint measurement.

    • This could be a behavioral test (e.g., place preference, tail-flick), a physiological measurement (e.g., infarct volume analysis), or a biochemical assay (e.g., dopamine turnover).[6][7]

  • Data Analysis:

    • Compare the results from Group 4 (Naltrindole + this compound) with Group 2 (Vehicle + this compound).

    • A statistically significant reduction in the effect of this compound in the presence of naltrindole indicates a DOR-mediated mechanism.

Diagrams of Pathways and Workflows

The following diagrams illustrate key experimental and biological pathways involved in studying this compound and naltrindole.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 acclimate 1. Animal Acclimation & Baseline Measurement pretreatment 2. Pre-treatment Administration acclimate->pretreatment t = 0 min veh_nal Vehicle nal Naltrindole incubation 3. Incubation Period (e.g., 30-60 min) treatment 4. Agonist Administration incubation->treatment t = 30-60 min veh_tan Vehicle tan This compound assessment 5. Outcome Assessment (Behavioral, Physiological)

Caption: Generalized workflow for an in vivo antagonism experiment.

G tan This compound receptor δ-Opioid Receptor (DOR) tan->receptor Activates nal Naltrindole nal->receptor Blocks gi Gi/o Protein Activation receptor->gi katp KATP Channel Opening gi->katp effect Cellular Effect (e.g., Cardioprotection) katp->effect

References

Navigating TAN-67 Administration: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal administration route for the selective δ-opioid receptor agonist, TAN-67. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of available data to facilitate informed decisions in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-peptidic agonist with high selectivity for the δ-opioid receptor (DOR).[1] Specifically, the (-)-enantiomer of this compound is a potent agonist at the δ₁-opioid receptor subtype, leading to its therapeutic effects such as analgesia.[2] Its binding to the DOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately modulates neuronal excitability.

Q2: Which administration routes for this compound have been documented in preclinical studies?

A2: Preclinical research has utilized several administration routes for this compound, including intravenous (i.v.), subcutaneous (s.c.), and direct central nervous system (CNS) routes such as intrathecal (i.t.) and intracerebroventricular (i.c.v.) injections. Infusion directly into specific brain regions like the nucleus accumbens has also been performed.

Q3: Is there a definitive "optimal" administration route for this compound?

A3: Currently, there is a lack of publicly available, direct comparative pharmacokinetic and pharmacodynamic studies to definitively name one systemic administration route as "optimal" for all experimental contexts. The choice of administration route will depend on the specific research question, the desired onset and duration of action, and the target site (central vs. peripheral).

Q4: What are the known differences in efficacy between administration routes?

A4: While direct comparisons are limited, studies have independently demonstrated the efficacy of different routes.

  • Intravenous (i.v.) administration has been shown to be neuroprotective in models of ischemic stroke.[3]

  • Subcutaneous (s.c.) injection produces dose-dependent antinociceptive effects in pain models.

  • Intrathecal (i.t.) administration of the active (-)-enantiomer produces profound and dose-dependent antinociceptive effects, indicating a strong direct action on the spinal cord.[2]

Q5: What are the potential side effects of this compound administration?

A5: The side effect profile of systemic administration of the active (-)-TAN-67 is not extensively documented in the available literature. However, it is important to note that the (+)-enantiomer of this compound has been shown to produce nociceptive (pain-like) behaviors, such as scratching and biting, when administered intrathecally. Researchers should ensure the stereoisomeric purity of their this compound sample.

Q6: What is a suitable vehicle for dissolving this compound for in vivo administration?

A6: The specific vehicle used for this compound in many published studies is not consistently reported. For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is often used.[4] For in vivo preparations, it is crucial to use a vehicle that is sterile and non-toxic. A common approach for preclinical in vivo studies is to dissolve the compound in a small amount of a solubilizing agent like DMSO and then dilute it with a sterile vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of the solubilizing agent should be kept to a minimum to avoid toxicity. Researchers should perform pilot studies to determine the optimal, non-toxic vehicle for their specific administration route and animal model.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy After Systemic Administration (i.v. or s.c.) 1. Inadequate Dose: The dose may be too low to achieve therapeutic concentrations at the target site. 2. Poor Bioavailability (for s.c.): The drug may not be efficiently absorbed from the subcutaneous space. 3. Metabolism: The compound may be rapidly metabolized and cleared from circulation. 4. Incorrect Enantiomer: The less active or inactive enantiomer ((+)-TAN-67) may have been used.1. Dose-Response Study: Conduct a dose-escalation study to determine the effective dose range for your specific model and endpoint. 2. Pharmacokinetic Analysis: If possible, perform a pharmacokinetic study to determine the bioavailability, half-life, and peak plasma concentration of this compound following administration. 3. Verify Compound Identity: Confirm the identity and stereoisomeric purity of your this compound sample through analytical methods.
Variability in Experimental Results 1. Inconsistent Administration Technique: Improper or inconsistent injection technique can lead to variability in drug delivery and absorption. 2. Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects. 3. Animal Strain/Sex Differences: The response to this compound may vary between different animal strains or sexes.1. Standardize Protocols: Ensure all researchers are trained and follow a standardized protocol for drug administration. 2. Vehicle Control Group: Always include a vehicle-only control group in your experiments to account for any effects of the vehicle. 3. Consistent Animal Model: Use animals of the same strain, sex, and age for all experiments within a study.
Adverse Events or Unexpected Behaviors 1. High Dose: The administered dose may be in the toxic range. 2. Contamination of Compound: The this compound sample may be contaminated with the (+)-enantiomer or other impurities. 3. Vehicle Toxicity: The vehicle or solubilizing agent may be causing adverse effects.1. Toxicity Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD). 2. Purity Analysis: Verify the purity of your this compound sample. 3. Lower Vehicle Concentration: Reduce the concentration of any potentially toxic solubilizing agents in your formulation.

Data Presentation: Summary of Administration Routes

Administration Route Species Dose Range Observed Effect Reference
Intravenous (i.v.) Mouse1.5 - 4.5 mg/kgNeuroprotection in ischemic stroke model[3]
Subcutaneous (s.c.) Mouse3 - 100 mg/kgAntinociceptive effect in pain models
Intrathecal (i.t.) Mouse17.9 - 89.4 nmolDose- and time-dependent antinociception[2]
Intracerebroventricular (i.c.v.) Rat30 - 200 nmolNeuroprotection against cerebral ischemia
Infusion into Nucleus Accumbens Rat25 and 50 nMIncreased dopamine (B1211576) efflux[5]

Experimental Protocols

Note: These are general protocols and should be adapted to specific experimental needs and institutional guidelines. A pilot study to determine the optimal vehicle and dose is highly recommended.

1. Intravenous (i.v.) Tail Vein Injection in Mice

  • Materials:

    • This compound

    • Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO at a final concentration of <5%)

    • Sterile syringes (e.g., 1 mL) with small gauge needles (e.g., 27-30G)

    • Mouse restrainer

    • Heat lamp or warming pad

  • Procedure:

    • Prepare the this compound solution in the chosen sterile vehicle. Ensure the solution is clear and free of precipitates.

    • Weigh the mouse to calculate the correct injection volume. The injection volume should not exceed 5 mL/kg for a bolus injection.

    • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

    • Place the mouse in a restrainer.

    • Swab the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the this compound solution. Successful injection will be indicated by a lack of resistance and clearing of the vein.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions.

2. Subcutaneous (s.c.) Injection in Mice

  • Materials:

    • This compound

    • Sterile vehicle

    • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)

  • Procedure:

    • Prepare the this compound solution.

    • Weigh the mouse to calculate the injection volume. The volume should generally not exceed 10 mL/kg.

    • Gently grasp the loose skin over the back of the neck or flank to form a "tent".

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Inject the solution.

    • Withdraw the needle and gently massage the area to aid dispersal of the solution.

    • Monitor the animal post-injection.

3. Intrathecal (i.t.) Injection in Mice (Direct Lumbar Puncture)

  • Note: This is a more technically demanding procedure and requires significant training and adherence to institutional animal care and use guidelines.

  • Materials:

    • This compound

    • Sterile vehicle (e.g., artificial cerebrospinal fluid)

    • Hamilton syringe with a 30G or smaller needle

    • Anesthesia (e.g., isoflurane)

  • Procedure:

    • Anesthetize the mouse.

    • Position the mouse in a stereotaxic frame or on a surgical board to flex the spine.

    • Palpate the iliac crests and the spinal processes to locate the L5-L6 intervertebral space.

    • Carefully insert the needle into the intervertebral space until a slight tail flick is observed, indicating entry into the intrathecal space.

    • Slowly inject the this compound solution (typically 5-10 µL).

    • Withdraw the needle and allow the animal to recover from anesthesia on a warming pad.

    • Monitor the animal closely for any signs of neurological impairment or distress.

Mandatory Visualizations

TAN67_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling (Classical) cluster_arrestin β-Arrestin Signaling This compound This compound DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates GRK GRK DOR->GRK Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates P_DOR Phosphorylated DOR GRK->P_DOR Phosphorylates Arrestin β-Arrestin P_DOR->Arrestin Recruits ERK ERK1/2 Arrestin->ERK Activates Internalization Receptor Internalization Arrestin->Internalization Promotes

Caption: Signaling pathway of this compound via the δ-opioid receptor.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis A Select Animal Model (e.g., Mouse, Rat) B Determine Research Question (e.g., Analgesia, Neuroprotection) A->B C Choose Administration Route (i.v., s.c., i.t.) B->C D Prepare this compound Solution (Vehicle Selection & Dissolution) C->D E Perform Dose-Response Study (Determine ED50) D->E F Administer this compound (Follow Specific Protocol) E->F G Assess Efficacy (e.g., Behavioral Tests, Tissue Analysis) F->G H Monitor for Side Effects F->H I Pharmacokinetic Analysis (Optional but Recommended) F->I J Data Analysis & Interpretation G->J H->J I->J K Conclusion on Optimal Route for Specific Application J->K

Caption: Experimental workflow for determining the optimal this compound administration route.

References

Issues with TAN-67 crossing the blood-brain barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the delta-opioid receptor agonist, TAN-67. The focus is on addressing potential issues related to its ability to cross the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Does this compound cross the blood-brain barrier (BBB)?

A1: Yes, this compound is described as a "centrally acting" non-peptidic delta-opioid receptor agonist, which indicates that it can cross the BBB to exert its effects in the central nervous system (CNS).[1] In vivo studies have demonstrated its effects on dopamine (B1211576) efflux in the nucleus accumbens of rats, further supporting its ability to penetrate the brain.[1]

Q2: What are the key physicochemical properties of a compound that influence its BBB penetration?

A2: Several physicochemical properties are critical for a small molecule's ability to cross the BBB. These are often considered in drug design and are summarized in what is known as the "CNS Multi-Parameter Optimization (MPO)" score. Key parameters include:

  • Lipophilicity (ClogP and ClogD): A moderate degree of lipophilicity is generally favorable.

  • Molecular Weight (MW): A lower molecular weight is typically better.

  • Topological Polar Surface Area (TPSA): Lower TPSA is preferred.

  • Hydrogen Bond Donors (HBD): Fewer hydrogen bond donors are advantageous.

  • Ionization State (pKa): The charge of the molecule at physiological pH plays a crucial role.[2][3][4]

Q3: Is there quantitative data available for this compound's brain-to-plasma concentration ratio (Kp or Kp,uu)?

A3: Currently, specific, publicly available quantitative data on the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) for this compound is limited. These values are crucial for precisely quantifying BBB penetration.[5][6][7][8][9][10][11][12] Researchers often need to determine these parameters experimentally for their specific study conditions.

Q4: What is the mechanism of action of this compound in the CNS?

A4: this compound is a selective agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR).[13][14][15] Upon binding, it is believed to activate intracellular signaling cascades through G-proteins (specifically Gi/G0), leading to downstream effects that modulate neuronal activity.[13][16][17]

Troubleshooting Guide: Issues with this compound Crossing the Blood-Brain Barrier

This guide addresses potential issues researchers may encounter during in vivo experiments that could suggest poor BBB penetration of this compound.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Low or no detectable concentration of this compound in brain tissue or microdialysate. 1. Suboptimal Physicochemical Properties: While centrally acting, the specific properties of this compound under your experimental conditions might limit passive diffusion. 2. Active Efflux: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain.[6] 3. Rapid Metabolism: The compound may be rapidly metabolized in the brain or periphery, leading to low concentrations of the parent drug. 4. Experimental Technique Issues: Problems with the in vivo procedure (e.g., incorrect probe placement in microdialysis, issues with brain tissue homogenization).[18][19][20][21]1. Review Physicochemical Properties: Compare the known or predicted properties of this compound (see Table 1) with optimal ranges for CNS penetration.[2][22] 2. Investigate Efflux Transporter Involvement: Co-administer a known P-gp/BCRP inhibitor (e.g., elacridar) to see if brain concentrations of this compound increase.[6] 3. Assess Metabolic Stability: Conduct in vitro metabolic stability assays using brain and liver microsomes. 4. Refine Experimental Protocol: Verify stereotaxic coordinates for probe placement. Ensure complete homogenization and efficient extraction of the compound from brain tissue.[18][23]
Lack of expected pharmacological effect in the CNS. 1. Insufficient Target Engagement: The concentration of this compound reaching the delta-opioid receptors in the brain may be below the therapeutic threshold. 2. Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation.[13] 3. Incorrect Dosing: The administered dose may not be sufficient to achieve adequate CNS concentrations.1. Dose-Response Study: Perform a dose-response study to determine the optimal dose for the desired CNS effect. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of this compound concentrations in the brain with the observed pharmacological effect. 3. Re-evaluate Dosing Regimen: Consider alternative dosing strategies, such as continuous infusion, to maintain therapeutic concentrations.
High variability in brain concentration between animals. 1. Inter-animal differences in metabolism or efflux transporter expression. 2. Inconsistencies in the experimental procedure. 1. Increase Sample Size: Use a larger cohort of animals to account for biological variability. 2. Standardize Procedures: Ensure consistent administration of the compound and precise timing of sample collection. 3. Monitor Animal Health: Factors such as stress can influence BBB permeability.

Data Presentation

Table 1: Physicochemical Properties Influencing CNS Penetration

This table summarizes the desirable ranges for key physicochemical properties for optimal CNS drug penetration, based on the CNS Multi-Parameter Optimization (MPO) score.[2][3][4] The specific values for this compound should be determined experimentally or through in silico prediction tools.

Physicochemical Property Desirable Range for CNS Drugs Potential Impact on BBB Penetration
ClogP 2.0 - 4.0A measure of lipophilicity. Too low or too high can hinder BBB crossing.
ClogD (at pH 7.4) 1.0 - 4.0Distribution coefficient at physiological pH; accounts for ionization.
Molecular Weight (MW) < 400 DaSmaller molecules generally cross the BBB more easily.
Topological Polar Surface Area (TPSA) 40 - 90 ŲReflects the polar surface area; lower values are preferred.
Hydrogen Bond Donors (HBD) ≤ 2Fewer hydrogen bond donors reduce interactions with the BBB.
pKa (most basic) < 8.0Influences the charge of the molecule at physiological pH.

Experimental Protocols

Protocol 1: In Vivo Determination of Brain-to-Plasma Concentration Ratio (Kp) in Rodents

This protocol provides a general method for determining the Kp of a small molecule like this compound.

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).

  • Compound Administration: Administer this compound at a predetermined dose via the intended route (e.g., intravenous, intraperitoneal).

  • Sample Collection: At various time points post-administration, collect blood samples (via cardiac puncture or tail vein) and immediately perfuse the animals transcardially with saline to remove blood from the brain vasculature.

  • Brain Tissue Collection: Following perfusion, carefully dissect and collect the whole brain or specific brain regions of interest.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Brain: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Bioanalysis: Extract this compound from plasma and brain homogenate samples. Quantify the concentration of this compound in both matrices using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Kp:

    • Kp = (Concentration of this compound in brain tissue) / (Concentration of this compound in plasma)

    • For a more accurate measure of unbound drug concentration, the unbound fraction in plasma (fu,p) and brain (fu,b) should be determined (e.g., via equilibrium dialysis) to calculate the unbound brain-to-plasma ratio (Kp,uu).

    • Kp,uu = Kp * (fu,p / fu,b)

Protocol 2: In Vivo Microdialysis for Measuring Extracellular this compound in the Brain

This protocol allows for the continuous sampling of unbound this compound in the extracellular fluid of a specific brain region in freely moving animals.

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Secure the cannula with dental cement.

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2.0 µL/min) using a microinfusion pump.

  • Stabilization: Allow the system to stabilize for at least 1-2 hours before collecting baseline samples.

  • Compound Administration: Administer this compound to the animal.

  • Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 10-30 minutes) into collection vials, often kept at a low temperature to prevent degradation.

  • Bioanalysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: The concentration of this compound in the dialysate is considered to be the unbound concentration in the brain's extracellular fluid.

Visualizations

TAN67_BBB_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low CNS Effect Low or No CNS Effect/ Low Brain Concentration Poor_Permeability Poor Passive Permeability Low CNS Effect->Poor_Permeability Could be due to Efflux Active Efflux (e.g., P-gp) Low CNS Effect->Efflux Could be due to Metabolism Rapid Metabolism Low CNS Effect->Metabolism Could be due to Experimental_Error Experimental Error Low CNS Effect->Experimental_Error Could be due to Analyze_Properties Analyze Physicochemical Properties (CNS MPO) Poor_Permeability->Analyze_Properties Investigate by Inhibitor_Study Co-administer Efflux Inhibitor Efflux->Inhibitor_Study Investigate by Metabolic_Assay In Vitro Metabolic Stability Assay Metabolism->Metabolic_Assay Investigate by Refine_Protocol Refine In Vivo Protocol Experimental_Error->Refine_Protocol Investigate by

Caption: Troubleshooting workflow for low CNS effect of this compound.

Delta_Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TAN67 This compound DOR Delta-Opioid Receptor (DOR) TAN67->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity Leads to Ion_Channel->Neuronal_Activity Leads to

Caption: Simplified signaling pathway of this compound via the delta-opioid receptor.

References

Understanding and Troubleshooting (+)TAN-67-Induced Nociceptive Behaviors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of why (+)TAN-67, a selective delta-opioid receptor ligand, induces nociceptive behaviors. It is designed to assist researchers in understanding the underlying mechanisms, troubleshooting experimental variables, and accessing detailed protocols for assessing nociception.

Frequently Asked Questions (FAQs)

Q1: What is (+)this compound and why is it associated with pain-like behaviors?

A1: (+)this compound is the dextrorotatory enantiomer of the compound this compound. While its counterpart, (-)-TAN-67, exhibits antinociceptive (pain-relieving) properties, (+)this compound paradoxically induces nociceptive behaviors, such as scratching, biting, and licking, as well as hyperalgesia (increased sensitivity to pain)[1][2][3][4]. This occurs because (+)this compound acts as an agonist at delta-opioid receptors, but triggers a signaling cascade that ultimately leads to the activation of pain pathways[5][6].

Q2: What is the primary mechanism by which (+)this compound induces nociception?

A2: The current understanding is that intrathecal administration of (+)this compound activates delta-opioid receptors located on capsaicin-sensitive primary afferent neurons. This activation is thought to trigger the release of substance P, a key neurotransmitter in pain signaling. Substance P then binds to and activates tachykinin NK1 receptors, leading to the generation of nociceptive signals and the observed pain-like behaviors[7].

Q3: Are there any confounding factors to consider when observing (+)this compound-induced nociception?

A3: Yes, several factors can influence the outcome of your experiments:

  • Dose: The nociceptive effects of (+)this compound are dose-dependent. Higher doses generally produce more pronounced pain-like behaviors[2][5].

  • Route of Administration: The method of administration (e.g., intrathecal, systemic) can significantly impact the observed effects. Intrathecal administration delivers the compound directly to the spinal cord, a key site for pain processing.

  • Animal Model: The species and strain of the animal model can influence their response to (+)this compound.

  • Behavioral Assay: The specific nociceptive test used (e.g., tail-flick, formalin, von Frey) will measure different aspects of pain and may yield varying results.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable nociceptive behavior after (+)this compound administration. Insufficient dose.Increase the dose of (+)this compound in a stepwise manner, based on dose-response data from the literature.
Incorrect route of administration.Verify the accuracy of the administration technique, particularly for intrathecal injections.
Animal strain is less sensitive.Consider using a different, more sensitive mouse or rat strain.
Inappropriate behavioral assay.Ensure the chosen behavioral assay is sensitive to the type of nociception induced by (+)this compound.
High variability in behavioral responses between subjects. Inconsistent drug administration.Refine and standardize the injection procedure to ensure consistent delivery of the compound.
Environmental stressors.Acclimatize animals to the testing environment and handle them consistently to minimize stress.
Individual differences in pain sensitivity.Increase the number of subjects per group to improve statistical power and account for individual variability.
Unexpected antinociceptive effects observed. Contamination with (-)-TAN-67.Ensure the purity of the (+)this compound compound. The presence of the (-) enantiomer can counteract the nociceptive effects.
Off-target effects at very high doses.Conduct dose-response studies to identify the optimal dose range that elicits nociception without confounding effects.

Quantitative Data Summary

The following tables summarize the dose-dependent nociceptive effects of intrathecally administered (+)this compound as observed in various behavioral assays in mice.

Table 1: Effect of Intrathecal (+)this compound on Tail-Flick Latency

Dose (nmol)Tail-Flick Latency (seconds)Observation
Vehicle~4.5Baseline response
1.8DecreasedHyperalgesia
4.5Further DecreasedDose-dependent hyperalgesia
8.9Markedly DecreasedStrong hyperalgesic effect
Data extrapolated from dose-response descriptions in the literature[2]. Specific latency values may vary between studies.

Table 2: Nociceptive Behaviors Induced by Intrathecal (+)this compound in the Formalin Test

Dose (nmol)Licking/Biting Duration (seconds)Phase of Formalin Test
VehicleBaselineBoth phases
17.9IncreasedPrimarily late phase
44.7Further IncreasedDose-dependent increase in nociceptive behavior
89.4Markedly IncreasedPronounced nociceptive response
Qualitative descriptions based on literature; specific time values require access to full-text data[6].

Key Experimental Protocols

Tail-Flick Test

Objective: To assess thermal hyperalgesia by measuring the latency of a mouse to withdraw its tail from a noxious heat source.

Methodology:

  • Gently restrain the mouse, allowing the tail to be exposed.

  • Focus a beam of high-intensity light on the dorsal surface of the tail, approximately 2-3 cm from the tip.

  • Start a timer simultaneously with the activation of the light source.

  • Stop the timer as soon as the mouse flicks its tail out of the beam. This is the tail-flick latency.

  • A cut-off time (typically 10-15 seconds) should be established to prevent tissue damage. If the mouse does not respond within this time, the test is terminated, and the cut-off time is recorded.

  • Administer (+)this compound or vehicle intrathecally and repeat the tail-flick measurement at predetermined time points to assess the drug's effect.

Formalin Test

Objective: To assess tonic, persistent pain by observing the behavioral response to a subcutaneous injection of formalin.

Methodology:

  • Acclimatize the mouse to a transparent observation chamber.

  • Inject a dilute formalin solution (typically 1-5%) into the plantar surface of one hind paw.

  • Immediately after injection, return the mouse to the observation chamber.

  • Record the cumulative time the animal spends licking, biting, or shaking the injected paw.

  • Observations are typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociception, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.

  • Administer (+)this compound or vehicle intrathecally prior to the formalin injection to evaluate its effect on the nociceptive response in both phases.

Signaling Pathways and Experimental Workflows

TAN67_Nociception_Pathway cluster_neuron Capsaicin-Sensitive Primary Afferent Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TAN67 (+)this compound DOR δ-Opioid Receptor TAN67->DOR binds and activates SP_Release Substance P Release DOR->SP_Release triggers SP Substance P SP_Release->SP NK1R Tachykinin NK1 Receptor SP->NK1R binds to Nociception Nociceptive Signal (Pain Perception) NK1R->Nociception activates Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Intrathecal_Injection Intrathecal Injection Animal_Acclimation->Intrathecal_Injection Drug_Preparation (+)this compound & Vehicle Preparation Drug_Preparation->Intrathecal_Injection Tail_Flick Tail-Flick Test Intrathecal_Injection->Tail_Flick Formalin_Test Formalin Test Intrathecal_Injection->Formalin_Test Von_Frey_Test Von Frey Test Intrathecal_Injection->Von_Frey_Test Data_Collection Data Collection & Recording Tail_Flick->Data_Collection Formalin_Test->Data_Collection Von_Frey_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Technical Support Center: Managing TAN-67-Induced Behavioral Changes in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective δ₁-opioid receptor agonist, TAN-67, in mice.

General Considerations

This compound is a potent and selective agonist for the δ₁-opioid receptor. While its primary characterization has been in the context of analgesia and reward, its effects on other behavioral domains such as anxiety and depression are less documented in publicly available literature. Therefore, researchers are strongly encouraged to conduct thorough dose-response studies to determine the optimal dose for their specific behavioral paradigm and mouse strain. The information provided herein is based on the known pharmacology of δ-opioid agonists and general principles of behavioral neuroscience in mice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective non-peptide agonist for the δ₁-opioid receptor. This receptor is a G-protein coupled receptor (GPCR). Upon binding of this compound, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Q2: What are the known behavioral effects of this compound in mice?

A2: The most well-documented behavioral effect of this compound in mice is its antinociceptive (pain-relieving) properties, as demonstrated in the tail-flick test.[3] It has also been shown to enhance the rewarding effects of morphine in conditioned place preference paradigms.[4] Studies on its effects on anxiety-like and depressive-like behaviors are limited.

Q3: How should I administer this compound to mice?

A3: this compound can be administered via various routes, including subcutaneous (s.c.), intraperitoneal (i.p.), and intrathecal (i.t.) injections. The choice of administration route will depend on the specific research question and the desired systemic or central nervous system exposure. It is crucial to dissolve this compound in a suitable vehicle, such as saline or a small percentage of a solubilizing agent like DMSO, and to administer a consistent volume to all animals.

Q4: What are some potential confounding factors in behavioral studies with this compound?

A4: Several factors can influence the outcomes of behavioral experiments with this compound. These include:

  • Mouse strain: Different inbred mouse strains can exhibit varying sensitivities to opioid agonists.

  • Sex: Sex differences in response to opioids have been reported.

  • Age: The age of the mice can impact their behavioral responses.

  • Housing conditions: Environmental enrichment and social housing can affect baseline anxiety and stress levels.

  • Circadian rhythm: The time of day of testing can influence locomotor activity and other behaviors.

  • Habituation: Prior exposure to the testing apparatus and handling by the experimenter are critical for reducing stress-induced artifacts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in behavioral data between mice in the same treatment group. 1. Inconsistent drug administration (e.g., incorrect volume, subcutaneous leakage).2. Variation in animal handling.3. Differences in individual animal stress levels.4. Genetic drift within an inbred strain.1. Ensure proper training in injection techniques. Use a consistent injection volume and needle gauge.2. Handle all mice consistently and gently. Habituate animals to the experimenter.3. Acclimate mice to the testing room for at least 30-60 minutes before the experiment.4. Source animals from a reputable vendor and be aware of the substrain.
No significant effect of this compound observed. 1. Inappropriate dose (too low).2. Incorrect timing of administration relative to the behavioral test.3. Insufficient statistical power.4. Degradation of the compound.1. Conduct a dose-response study to determine the optimal dose.2. Perform a time-course study to identify the peak effect of the drug.3. Increase the number of animals per group.4. Store this compound according to the manufacturer's instructions and prepare fresh solutions for each experiment.
Unexpected or paradoxical behavioral effects (e.g., increased anxiety). 1. Off-target effects at high doses.2. Biphasic dose-response curve.3. Activation of opposing neural circuits at different doses.1. Use the lowest effective dose. Confirm the effect with a selective δ₁-opioid receptor antagonist (e.g., 7-benzylidenenaltrexone).2. Test a wider range of doses, including lower concentrations.3. Consult the literature for similar paradoxical effects of other δ-opioid agonists.
Changes in locomotor activity confounding results of other behavioral tests. 1. This compound may have intrinsic effects on motor activity.1. Always assess locomotor activity in an open field test as a standard control experiment.2. Analyze behavioral data from other tests (e.g., elevated plus maze) in conjunction with locomotor activity to differentiate between specific behavioral effects and general motor changes.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between experimental groups. Below are examples of how to present data from common behavioral tests.

Table 1: Example Data from the Open Field Test

Treatment GroupTotal Distance Traveled (cm)Time in Center Zone (s)Number of Center Entries
Vehicle (n=10)2500 ± 15030 ± 515 ± 3
This compound (5 mg/kg) (n=10)2450 ± 18045 ± 722 ± 4
This compound (10 mg/kg) (n=10)2300 ± 20055 ± 8 28 ± 5
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Table 2: Example Data from the Elevated Plus Maze

Treatment GroupTime in Open Arms (s)Open Arm Entries (%)Closed Arm Entries
Vehicle (n=12)15 ± 320 ± 425 ± 3
This compound (5 mg/kg) (n=12)25 ± 435 ± 524 ± 2
This compound (10 mg/kg) (n=12)35 ± 5 45 ± 626 ± 3
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Table 3: Example Data from the Forced Swim Test

Treatment GroupImmobility Time (s)Latency to Immobility (s)
Vehicle (n=15)180 ± 1060 ± 8
This compound (5 mg/kg) (n=15)150 ± 1280 ± 10
This compound (10 mg/kg) (n=15)120 ± 15 100 ± 12
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Experimental Protocols

The following are generalized protocols for common behavioral tests. Researchers should optimize these based on their specific experimental conditions and in accordance with their institution's animal care and use committee guidelines.

Open Field Test

Objective: To assess locomotor activity and anxiety-like behavior.

Apparatus: A square arena (e.g., 40x40x40 cm) with a defined center zone (e.g., 20x20 cm).

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes prior to the test.

  • Administer this compound or vehicle at the predetermined time before the test.

  • Gently place the mouse in the center of the open field arena.

  • Record the mouse's activity for 10-30 minutes using a video tracking system.

  • Clean the arena thoroughly with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.

  • Analyze the data for total distance traveled, time spent in the center zone, and number of entries into the center zone.

Elevated Plus Maze

Objective: To assess anxiety-like behavior.

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Acclimate the mice to the testing room for at least 30 minutes.

  • Administer this compound or vehicle.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes, recording its movements with a video camera.

  • Clean the maze with 70% ethanol after each trial.

  • Analyze the time spent in the open and closed arms, and the number of entries into each arm.

Forced Swim Test

Objective: To assess depressive-like behavior.

Apparatus: A transparent cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

Procedure:

  • Bring the mice to the testing room at least 30 minutes before the test.

  • Administer this compound or vehicle.

  • Gently place the mouse into the water-filled cylinder.

  • The test duration is typically 6 minutes. The behavior in the last 4 minutes is usually analyzed.

  • Record the session for later scoring of immobility time. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • After the test, remove the mouse, dry it with a towel, and place it in a warm cage for recovery.

  • Change the water between each animal.

Visualizations

TAN67_Signaling_Pathway TAN67 This compound DOR δ₁-Opioid Receptor (GPCR) TAN67->DOR Binds to Gi_o Gi/o Protein (αβγ subunits) DOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC α subunit inhibits GIRK GIRK Channel Gi_o->GIRK βγ subunit activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_efflux->Hyperpolarization

Caption: Signaling pathway of this compound via the δ₁-opioid receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling (3-5 days) Animal_Acclimation->Habituation Room_Acclimation Acclimation to Testing Room (30-60 min) Habituation->Room_Acclimation Drug_Admin This compound / Vehicle Administration Room_Acclimation->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Open Field) Drug_Admin->Behavioral_Test Video_Scoring Video Scoring / Automated Tracking Behavioral_Test->Video_Scoring Stats Statistical Analysis Video_Scoring->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for a behavioral study.

Troubleshooting_Logic action_node action_node start Unexpected Behavioral Results? check_variability High variability within groups? start->check_variability check_variability->action_node Yes Review handling & injection techniques. Increase N. check_effect No significant effect observed? check_variability->check_effect No check_effect->action_node Yes Conduct dose-response & time-course studies. check_locomotion Confounding locomotor effects? check_effect->check_locomotion No check_locomotion->action_node Yes Run open field test. Analyze data relative to locomotor changes. check_locomotion->action_node No Consider paradoxical effects. Use antagonist to confirm mechanism.

Caption: Troubleshooting decision tree for unexpected results.

References

Validation & Comparative

A Comparative Guide to TAN-67 and SNC80 for Delta-Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two prominent non-peptidic delta-opioid receptor (DOR) agonists, TAN-67 and SNC80. Developed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings on their receptor binding, functional activity, and signaling bias, offering a clear perspective on their distinct pharmacological profiles.

Introduction to the Ligands

SNC80 has long been considered a prototypic selective agonist for the delta-opioid receptor, widely used as a standard in pharmacological research for nearly two decades.[1] Its utility has been demonstrated in various preclinical models, where it has shown analgesic and antidepressant-like effects.[2] However, its development has been hampered by proconvulsant effects at higher doses, which are thought to be linked to its signaling pathway.[2]

This compound is another selective non-peptidic DOR agonist, designed based on the structure of the DOR antagonist naltrindole.[3][4] It has gained attention for exhibiting a different pharmacological profile from SNC80, particularly concerning its downstream signaling and subsequent physiological effects. Notably, studies suggest that this compound may lack the seizure-inducing properties associated with SNC80, making it an interesting alternative for therapeutic development.[5] A key distinction lies in their functional selectivity, or "biased agonism," where this compound shows a preference for G-protein signaling pathways, whereas SNC80 robustly recruits β-arrestin.[5][6]

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinity, receptor selectivity, and functional potency of this compound and SNC80 at the delta-opioid receptor.

Table 1: Opioid Receptor Binding Affinity
CompoundReceptorSpecies/Assay SystemKᵢ (nM)IC₅₀ (nM)Selectivity (DOR vs. MOR)
This compound Human DORCloned receptor0.647[7]-> 1000-fold[7]
SNC80 Rat DORBrain preparationsLow nM-> 2659-fold (for a related derivative)[8]
SNC80 Human DORCloned receptor-6 (vs. [³H]DPDPE)-
Table 2: Functional Activity (G-Protein Activation)

This table presents the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds in activating G-protein signaling, typically measured via inhibition of adenylyl cyclase (cAMP accumulation) or stimulation of [³⁵S]GTPγS binding.

CompoundAssay TypeSpecies/Assay SystemEC₅₀ (nM)Eₘₐₓ (% of Standard)
This compound cAMP InhibitionCHO cells (human DOR)1.72[7]-
SNC80 cAMP InhibitionCHO cells (human DOR)6.3[9]86% max inhibition[9]
SNC80 [³⁵S]GTPγS BindingSH-SY5Y cells32[10]57% of DAMGO (a MOR agonist)[10]
Table 3: Functional Activity (β-Arrestin Recruitment & Signaling Bias)

Functional selectivity is a critical differentiator between this compound and SNC80. SNC80 is known to be a high-internalizing agonist that strongly recruits β-arrestin, while this compound is considered a G-protein-biased agonist.[6][11]

CompoundAssay TargetEfficacy (Eₘₐₓ)Bias FactorKey Observation
This compound β-Arrestin 230%[5]-1.4 (G-protein/cAMP biased)[6]Under-recruits β-arrestin relative to SNC80.[5]
SNC80 β-Arrestin 2High+0.85 (β-Arrestin 2 biased)[6]Considered a potent, high-efficacy β-arrestin recruiter.[5][11][12]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the key signaling pathways engaged by DOR agonists and the general workflow for a competitive radioligand binding assay.

G_Protein_Signaling DOR G-Protein Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist DOR Agonist (this compound or SNC80) DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binds G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Gαi inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Targets

Caption: Agonist activation of DOR leads to Gαi-mediated inhibition of adenylyl cyclase.

Beta_Arrestin_Pathway DOR β-Arrestin Recruitment & Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist DOR Agonist (SNC80 > this compound) DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binds GRK GRK DOR->GRK Recruits pDOR Phosphorylated DOR GRK->DOR Phosphorylates Beta_Arrestin β-Arrestin pDOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling MAPK/ERK Signaling Beta_Arrestin->Signaling Scaffolds

Caption: Agonist-bound DOR is phosphorylated by GRKs, leading to β-arrestin recruitment.

Binding_Assay_Workflow Workflow for Competitive Radioligand Binding Assay start Prepare Receptor Source (e.g., Cell Membranes with DOR) incubation Incubate: 1. Receptor Source 2. Radiolabeled Ligand (e.g., [³H]Naltrindole) 3. Unlabeled Competitor (this compound or SNC80) start->incubation separation Separate Bound from Unbound Ligand (e.g., Rapid Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Competition Curve Fitting to determine IC₅₀/Kᵢ) quantification->analysis

Caption: General workflow for determining binding affinity via competitive displacement.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental data. Below are generalized protocols for the key assays mentioned.

Radioligand Competition Binding Assay

This assay determines the affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[13]

  • Materials : Cell membranes prepared from cells expressing the delta-opioid receptor (e.g., HEK293 or CHO cells), a radiolabeled DOR-selective ligand (e.g., [³H]Naltrindole or [³H]diprenorphine), unlabeled test compounds (this compound, SNC80), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), and a filtration apparatus.[14][15]

  • Procedure :

    • Receptor membranes are incubated in the binding buffer with a fixed concentration of the radiolabeled ligand.

    • Varying concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.

    • A parallel incubation is performed with a high concentration of a known unlabeled ligand to determine non-specific binding.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).[15]

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound ligand to pass through.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures an agonist's ability to activate the inhibitory G-protein (Gαi), which suppresses the production of cyclic AMP (cAMP) by adenylyl cyclase.

  • Materials : Whole cells expressing the DOR (e.g., CHO cells), adenylyl cyclase stimulator (e.g., Forskolin), test compounds, and a cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure :

    • Cells are plated in multi-well plates and incubated.

    • Cells are pre-treated with varying concentrations of the test agonist (this compound or SNC80).

    • Adenylyl cyclase is then stimulated with a fixed concentration of Forskolin to induce cAMP production.[9]

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

  • Data Analysis : The results are plotted as cAMP level versus the log concentration of the agonist. An inhibitory dose-response curve is fitted to determine the EC₅₀ (potency) and Eₘₐₓ (maximum inhibition) for the agonist.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization, internalization, and β-arrestin-mediated signaling.[16]

  • Materials : A cell line co-expressing the DOR and a β-arrestin fusion protein linked to a reporter system (e.g., PathHunter assay using β-galactosidase enzyme fragment complementation, or BRET assays).[12][16]

  • Procedure :

    • The engineered cells are plated in multi-well plates.

    • Cells are stimulated with varying concentrations of the test agonist for a defined period (e.g., 90 minutes at 37°C).[12]

    • Upon agonist-induced receptor activation and phosphorylation, the β-arrestin-reporter fusion protein is recruited to the receptor.

    • This proximity-based interaction generates a measurable signal (e.g., chemiluminescence in the PathHunter assay or a change in BRET ratio).

  • Data Analysis : The signal is plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment. These values can then be used to calculate signaling bias relative to a reference ligand.[17]

References

A Comparative Analysis of the Neuroprotective Effects of TAN-67 and Other δ-Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The δ-opioid receptor (DOR) has emerged as a promising therapeutic target for neuroprotection in ischemic stroke and other neurodegenerative conditions. Activation of DORs has been shown to mitigate neuronal damage and improve functional outcomes in various preclinical models. This guide provides a comparative overview of the neuroprotective effects of TAN-67, a non-peptidic DOR agonist, and other well-studied δ-agonists, such as [D-Ala2, D-Leu5] enkephalin (DADLE) and SNC80. The information is supported by experimental data, detailed methodologies, and signaling pathway diagrams to facilitate objective comparison.

Quantitative Comparison of Neuroprotective Efficacy

While direct head-to-head comparative studies are limited, this section summarizes key quantitative data from studies employing similar experimental models of cerebral ischemia, primarily the transient middle cerebral artery occlusion (MCAO) model in rodents. This allows for an informed, albeit indirect, comparison of the neuroprotective potential of this compound, DADLE, and SNC80.

AgonistAnimal ModelIschemia/Reperfusion DurationDosageAdministration RouteKey Neuroprotective OutcomeReference
This compound C57BL/6 Mice1h MCAO / 24h Reperfusion3 mg/kgIntravenous (post-ischemia)~50% reduction in infarct volume compared to vehicle.[1][2][1][2]
C57BL/6 Mice1h MCAO / 24h Reperfusion4.5 mg/kgIntravenous (post-ischemia)~55% reduction in infarct volume compared to vehicle.[1][2][1][2]
DADLE Rats60 min MCAO / 24h or 72h ReperfusionNot specifiedPre-treatmentComplete inhibition of striatal infarction .[3][3]
SNC80 RatsSpinal Cord Ischemia (9 min)400 nmolIntrathecal (pre-ischemia)Significant improvement in hind-limb motor function (BBB scores) and increased number of normal neurons compared to vehicle.[4][4]

Note: The data presented above are from different studies and should be interpreted with caution due to potential variations in experimental protocols and animal models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.

  • Animal Model: Male C57BL/6 mice (or other appropriate rodent models).

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

  • Surgical Procedure:

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected.

    • A standardized silicon-coated monofilament is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a specific duration (e.g., 60 minutes) to induce ischemia.

    • For reperfusion, the filament is withdrawn to allow blood flow to resume.

  • Confirmation of Ischemia: Cerebral blood flow is often monitored using laser Doppler flowmetry to confirm successful occlusion and reperfusion.

Measurement of Infarct Volume

Quantifying the extent of brain injury is a primary endpoint in preclinical stroke studies.

  • Tissue Preparation: At a predetermined time point after MCAO (e.g., 24 hours), the animals are euthanized, and their brains are removed.

  • Staining: The brains are sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC is a colorless salt that is reduced by viable tissue to a red formazan (B1609692) product, leaving the infarcted (non-viable) tissue unstained (white).

  • Image Analysis: The stained brain slices are imaged, and the area of infarction in each slice is measured using image analysis software. The total infarct volume is then calculated by integrating the infarct areas across all slices.

Neurobehavioral Assessment

Functional outcomes are assessed using a battery of behavioral tests to evaluate motor and neurological deficits.

  • Neurological Deficit Score: A graded scoring system is often used to assess the severity of neurological deficits. For example, a 5-point scale might be used where 0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling to the contralateral side, 3 = falling to the contralateral side, and 4 = no spontaneous motor activity.[1]

  • Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

  • Grip Strength Test: This test measures forelimb muscle strength.

  • Adhesive Removal Test: This test evaluates sensorimotor function. A small piece of adhesive tape is placed on the animal's paw, and the time it takes for the animal to notice and remove the tape is measured.

Signaling Pathways in δ-Agonist-Mediated Neuroprotection

The neuroprotective effects of δ-opioid agonists are mediated through the activation of several intracellular signaling pathways that promote cell survival and inhibit apoptotic cell death.

Activation of the δ-opioid receptor by agonists like this compound, DADLE, and SNC80 initiates a cascade of intracellular events. A key mechanism involves the activation of G-protein coupled signaling pathways.

G_protein_signaling agonist δ-Agonist (this compound, DADLE, SNC80) DOR δ-Opioid Receptor (DOR) agonist->DOR G_protein Gi/o Protein DOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates PKC PKC G_protein->PKC Activates cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB caspase ↓ Caspase Activity (Pro-apoptotic) Akt->caspase Inhibits ERK ERK1/2 PKC->ERK neuroprotection Neuroprotection (Cell Survival) ERK->neuroprotection Bcl2 ↑ Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Bcl2->neuroprotection caspase->neuroprotection Inhibits

Figure 1. General signaling cascade initiated by δ-opioid receptor activation leading to neuroprotection.

Specific Pathways for Different Agonists

While sharing common pathways, different δ-agonists may exhibit some specificity in their signaling profiles.

  • This compound: The neuroprotective effects of this compound have been linked to the modulation of amyloid precursor protein (APP) expression and processing.[1][2] Specifically, this compound has been shown to attenuate the expression of BACE-1 (β-secretase), an enzyme involved in the amyloidogenic processing of APP.[1] This suggests a potential role for this compound in mitigating pathological processes beyond acute ischemic injury.

TAN67_pathway TAN67 This compound DOR δ-Opioid Receptor TAN67->DOR Activates APP_processing Modulation of APP Expression & Processing DOR->APP_processing BACE1 ↓ BACE-1 Expression APP_processing->BACE1 neuroprotection Neuroprotection BACE1->neuroprotection

Figure 2. Proposed signaling pathway for this compound-mediated neuroprotection involving APP processing.

  • DADLE: Studies on DADLE have highlighted the importance of the PI3K/Akt/NF-κB pathway in its neuroprotective effects.[5] Prolonged exposure to DADLE has been shown to epigenetically promote the expression of the anti-apoptotic protein Bcl-2.[5]

DADLE_pathway DADLE DADLE DOR δ-Opioid Receptor DADLE->DOR Activates PI3K PI3K DOR->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 ↑ Bcl-2 Expression NFkB->Bcl2 neuroprotection Neuroprotection Bcl2->neuroprotection

Figure 3. PI3K/Akt/NF-κB signaling pathway in DADLE-mediated neuroprotection.

  • SNC80: The neuroprotective effects of SNC80 have also been associated with the activation of pro-survival signaling cascades, although detailed comparative studies on its specific downstream effectors in the context of ischemia are less defined than for DADLE.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a δ-agonist in a preclinical stroke model.

experimental_workflow animal_model Rodent Model (e.g., C57BL/6 Mice) mcao Middle Cerebral Artery Occlusion (MCAO) animal_model->mcao reperfusion Reperfusion mcao->reperfusion treatment δ-Agonist Administration (e.g., this compound) reperfusion->treatment behavioral_tests Neurobehavioral Assessment (e.g., Neurological Score, Rotarod) treatment->behavioral_tests histology Histological Analysis (Infarct Volume Measurement) treatment->histology biochemical Biochemical Analysis (Western Blot, etc.) treatment->biochemical data_analysis Data Analysis & Interpretation behavioral_tests->data_analysis histology->data_analysis biochemical->data_analysis

Figure 4. Standard experimental workflow for preclinical evaluation of neuroprotective agents.

Conclusion

This compound and other δ-opioid agonists demonstrate significant neuroprotective potential in preclinical models of ischemic stroke. The available data suggest that these compounds exert their effects through the activation of pro-survival signaling pathways, leading to reduced infarct volume and improved functional outcomes. While this compound shows promise with its ability to modulate APP processing, further direct comparative studies are warranted to definitively establish its efficacy relative to other δ-agonists. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of neuroprotection and drug development.

References

A Comparative Analysis of TAN-67 and Morphine in Preclinical Analgesia Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the analgesic efficacy of TAN-67, a selective delta-opioid receptor (DOR) agonist, and morphine, a classic mu-opioid receptor (MOR) agonist. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and signaling pathway visualizations to facilitate a comprehensive understanding of their distinct pharmacological profiles.

Introduction to this compound and Morphine

Morphine, the prototypical MOR agonist, is a cornerstone for managing moderate to severe pain.[1][2] Its powerful analgesic effects are well-documented, but its clinical utility is often hampered by significant side effects, including respiratory depression, constipation, tolerance, and addiction liability.[1][3] This has driven the search for safer, alternative analgesics.

This compound is a non-peptidic, highly selective agonist for the delta-opioid receptor (DOR), particularly the delta-1 subtype.[4][5][6] Research into DOR agonists like this compound is motivated by the hypothesis that they may produce potent analgesia with a more favorable side-effect profile compared to traditional mu-opioid agonists. This guide examines the evidence from preclinical models to compare their mechanisms and efficacy.

Mechanism of Action and Signaling Pathways

The analgesic effects of both compounds are initiated by their interaction with specific opioid receptors, which are G-protein coupled receptors (GPCRs). However, their downstream signaling cascades exhibit notable differences.

This compound Signaling Pathway:

This compound exerts its effects primarily through the activation of delta-opioid receptors. As a selective DOR agonist, its binding initiates an inhibitory cascade. This involves the Gαi subunit of the G-protein, which, upon activation, inhibits adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating neuronal excitability and reducing the transmission of pain signals.[6] The (-) enantiomer of this compound is responsible for these profound antinociceptive effects.[7][8]

TAN67_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) GPCR Gi/o Protein DOR->GPCR Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion GPCR->AC Inhibits TAN67 (-)this compound TAN67->DOR Binds & Activates ATP ATP ATP->AC Substrate Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia Leads to (Reduced Levels)

Caption: Simplified signaling pathway of this compound via the delta-opioid receptor.

Morphine Signaling Pathway:

Morphine primarily targets the mu-opioid receptor (MOR).[3][9] Its activation also involves the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP, similar to this compound.[3] However, morphine's signaling is more complex and involves multiple pathways that contribute to both its analgesic effects and its adverse side effects. These include:

  • Gβγ Subunit Activity: The Gβγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release.[10]

  • Protein Kinase C (PKC) Activation: Morphine can activate the PLC/PKC signaling pathway, which is implicated in receptor desensitization and the development of tolerance and hyperalgesia.[11][12]

  • PI3Kγ/AKT Pathway: In peripheral neurons, morphine can trigger a PI3Kγ/AKT/nNOS cascade, leading to nitric oxide (NO) production and subsequent activation of KATP channels, which contributes to its peripheral analgesic effect.[13]

Morphine_Signaling MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) PKC ↑ PKC PLC->PKC G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Morphine Morphine Morphine->MOR Binds & Activates G_alpha->AC Inhibits G_beta_gamma->PLC Activates Analgesia Analgesia cAMP->Analgesia SideEffects Tolerance & Hyperalgesia PKC->SideEffects

Caption: Overview of primary signaling pathways activated by morphine.

Comparative Analgesic Efficacy

The analgesic properties of this compound and morphine have been evaluated in various rodent models of nociception. The data below summarizes their effects in thermal and mechanical pain assays.

Table 1: Efficacy in Thermal Nociception Models (Tail-Flick & Hot/Warm-Plate Tests)

CompoundAnimal ModelRoute of Admin.DosingObserved EffectCitation(s)
(-)this compound Male ICR MiceIntrathecal (i.t.)17.9 to 89.4 nmolDose- and time-dependent inhibition of the tail-flick response.[5]
(+)this compound Male ICR MiceIntrathecal (i.t.)1.8 to 8.9 nmolDecreased tail-flick latency (hyperalgesia); higher doses caused pain-like responses.[5][8]
Morphine MiceSubcutaneous (s.c.)5 mg/kgStrong analgesia in tail-immersion test, with maximal effect at 30 min.[14]
Morphine Rats (Wistar)Subcutaneous (s.c.)0.45 & 0.9 mg/kgSignificant increase in pain threshold in tail-flick test.[15]
This compound + Morphine MiceIntracerebroventricular (i.c.v.) & s.c.Low-dose morphineSignificantly increased morphine-induced antinociception; shifted the morphine dose-response curve to the left.[4]

Table 2: Efficacy in Mechanical Nociception Models (von Frey Test)

CompoundAnimal ModelRoute of Admin.DosingObserved EffectCitation(s)
This compound Male C57BL/6 MiceNot specifiedNot specifiedProvides analgesic relief from mechanical allodynia, though this effect was attenuated during alcohol withdrawal.[16]
Morphine MiceSubcutaneous (s.c.)5 mg/kgStrong analgesia in tail pressure test, with maximal effect at 60 min.[14]
Morphine Rats (PSNT model)Intrathecal (i.t.)15 µg/µL/hIncreased paw withdrawal thresholds, indicating reduced mechanical sensitivity.[17]

Experimental Protocols & Workflow

Standardized protocols are crucial for assessing and comparing the analgesic effects of novel compounds. Below are summaries of common methodologies cited in the literature.

Key Experimental Methodologies:

  • Animal Models: Studies frequently use male mice (e.g., ICR, C57BL/6 strains) or rats (e.g., Wistar, Sprague-Dawley).[5][14][18] C57BL/6 mice are often chosen for their high basal nociceptive sensitivity and development of analgesic tolerance.[14]

  • Drug Administration: Compounds are administered via various routes to assess central versus peripheral effects. Common routes include subcutaneous (s.c.) for systemic effects, intrathecal (i.t.) for spinal effects, and intracerebroventricular (i.c.v.) for supraspinal effects.[4][5]

  • Analgesia Assays:

    • Tail-Flick/Tail-Immersion Test: A thermal nociception assay where the base of the animal's tail is exposed to a radiant heat source or hot water (e.g., 48-51°C). The latency to flick the tail away from the stimulus is measured as an indicator of analgesia.[4][5][19]

    • Hot/Warm-Plate Test: The animal is placed on a heated surface (e.g., 51°C), and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.[4]

    • Von Frey Test: This assay measures mechanical allodynia. Calibrated filaments are applied to the plantar surface of the paw to determine the pressure threshold that elicits a withdrawal response.[16]

Experimental_Workflow Start Start: Acclimatization & Handling Baseline 1. Baseline Nociceptive Testing (e.g., Tail-Flick, Von Frey) Start->Baseline Grouping 2. Randomization into Treatment Groups Baseline->Grouping Group_A Vehicle Control (e.g., Saline) Group_B Morphine Group_C This compound Group_D Combination Post_Treat 4. Post-Treatment Nociceptive Testing (At various time points: 30, 60, 90 min) Group_A->Post_Treat Group_B->Post_Treat Group_C->Post_Treat Group_D->Post_Treat Data 5. Data Analysis (e.g., %MPE, ED50, Latency Change) Post_Treat->Data End End: Compare Efficacy Data->End

Caption: General experimental workflow for comparing analgesic compounds.

Summary and Conclusion

The comparison between this compound and morphine highlights a fundamental trade-off in opioid pharmacology: the balance between analgesic efficacy and adverse effects.

  • Efficacy and Mechanism: Morphine is a potent, broad-spectrum analgesic acting on MORs, but its complex signaling contributes to a narrow therapeutic window.[20] (-)this compound demonstrates clear, dose-dependent antinociceptive effects in preclinical models, mediated specifically by delta-1 opioid receptors.[5] Notably, the (+) enantiomer of this compound can produce opposing, nociceptive effects.[5][8]

  • Therapeutic Potential: The high selectivity of this compound for DORs suggests it may offer a pathway to analgesia with a reduced side-effect profile compared to morphine. Furthermore, studies show that this compound can enhance the analgesic effects of a low dose of morphine.[4] This synergistic interaction suggests a potential role for DOR agonists as adjuncts to traditional opioid therapy, potentially allowing for lower, safer doses of MOR agonists to be used.

For drug development professionals, this compound represents a promising lead compound. Further research is warranted to fully characterize its long-term efficacy, safety profile, and potential for tolerance and dependence, which are critical considerations for its translation into a clinically viable alternative to morphine.

References

TAN-67: A Viable Alternative to Traditional Opioids? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with a safer side-effect profile than traditional opioids has led researchers to explore novel pharmacological targets. One such promising candidate is TAN-67, a nonpeptidic, selective delta-opioid receptor agonist. This guide provides a comprehensive comparison of this compound with traditional mu-opioid receptor agonists like morphine, focusing on their analgesic efficacy, side-effect profiles, and underlying signaling mechanisms, supported by experimental data.

At a Glance: this compound vs. Traditional Opioids

FeatureThis compound ((-)-enantiomer)Traditional Opioids (e.g., Morphine)
Primary Target Delta-Opioid Receptor (δ-OR), specifically the δ1 subtypeMu-Opioid Receptor (μ-OR)
Analgesic Efficacy Demonstrates potent antinociceptive effects.Gold standard for potent analgesia.
Respiratory Depression Preclinical evidence suggests a significantly lower risk.A primary and often life-threatening side effect.
Tolerance May develop, but potentially at a slower rate than with morphine.Rapid development of tolerance is a major clinical challenge.
Dependence & Reward Studies indicate a lack of rewarding properties and potentially lower dependence liability.High potential for dependence and addiction.

Delving into the Data: A Head-to-Head Comparison

Analgesic Efficacy

Traditional opioids like morphine are well-established for their potent analgesic effects, primarily mediated by the mu-opioid receptor. The efficacy of these drugs is often evaluated using thermal nociceptive tests, such as the hot plate test, where an increase in the latency to a pain response indicates analgesia.

In a comparative context, the (-)-enantiomer of this compound has been shown to produce profound antinociceptive effects. While direct head-to-head studies providing ED50 values for both compounds under identical conditions are limited in the publicly available literature, existing research indicates that this compound possesses significant analgesic properties. For instance, studies have shown that intracerebroventricular (i.c.v.) co-administration of this compound with a low dose of morphine significantly increases the antinociceptive effect in the warm-plate test[1]. Subcutaneous (s.c.) co-administration also shifts the morphine dose-response curve to the left, indicating a potentiation of morphine's analgesic effect[1].

Compound Test Animal Model Route of Administration ED50 (mg/kg)
MorphineHot Plate (52°C-55°C)RatSubcutaneous (s.c.)2.6 - 4.5[2]
MorphineHot PlateMouse (C57BL/6J)Subcutaneous (s.c.)~1.0 (for maximal effect)[3]
(-)-TAN-67Tail-flickMouseIntrathecal (i.t.)Data not available in a directly comparable format

Note: Direct comparison of ED50 values requires identical experimental conditions. The data presented here are from separate studies and should be interpreted with caution.

Side-Effect Profile: The Key Differentiator

The most significant advantage of this compound over traditional opioids appears to lie in its improved side-effect profile.

Tolerance: Chronic use of traditional opioids leads to a rapid decline in their analgesic efficacy, a phenomenon known as tolerance. Studies on morphine show that repeated administration leads to a significant increase in the ED50 for analgesia, indicating tolerance development[5]. While tolerance can also develop with delta-opioid agonists, the rate and extent may differ.

Dependence and Rewarding Effects: Traditional opioids have a high liability for abuse and addiction due to their rewarding effects, which are linked to the activation of the mesolimbic dopamine (B1211576) system. The conditioned place preference (CPP) test is a standard method to assess these rewarding properties. Morphine consistently produces a dose-dependent conditioned place preference in mice, with significant effects observed at doses of 0.32, 1, 3.2, and 10 mg/kg (s.c.)[3]. In stark contrast, studies have shown that this compound, when administered alone at doses of 5-20 mg/kg (s.c.), does not induce a conditioned place preference, suggesting a lack of rewarding effects[6]. However, it is noteworthy that co-administration of this compound with morphine can enhance the morphine-induced place preference[6].

Experimental Protocols: A Closer Look at the Methodology

Hot Plate Test for Analgesia

Objective: To assess the thermal analgesic effect of a compound.

Procedure:

  • A hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).

  • A mouse or rat is placed on the heated surface.

  • The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

  • A cut-off time is established to prevent tissue damage.

  • The test is performed at baseline and at various time points after the administration of the test compound or vehicle.

  • An increase in the latency to respond is indicative of an analgesic effect.

Whole-Body Plethysmography for Respiratory Depression

Objective: To measure respiratory parameters in conscious, unrestrained animals.

Procedure:

  • The animal is placed in a sealed plethysmography chamber.

  • Airflow in and out of the chamber is continuously monitored by a sensitive pressure transducer.

  • Respiratory parameters such as respiratory rate (breaths per minute) and tidal volume (the volume of air moved in and out of the lungs with each breath) are calculated from the pressure changes.

  • Baseline measurements are taken before drug administration.

  • Measurements are repeated at various time points after the administration of the test compound or vehicle.

  • A decrease in respiratory rate and/or tidal volume indicates respiratory depression.

Conditioned Place Preference (CPP) Test for Rewarding Effects

Objective: To evaluate the rewarding or aversive properties of a drug.

Procedure:

  • Pre-conditioning Phase (Baseline): The animal is allowed to freely explore a two-compartment apparatus with distinct visual and tactile cues. The time spent in each compartment is recorded to determine any initial preference.

  • Conditioning Phase: Over several days, the animal receives the test drug and is confined to one compartment. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.

  • Post-conditioning Phase (Test): The animal is placed back in the apparatus with free access to both compartments, and the time spent in each is recorded.

  • A significant increase in the time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference and suggests rewarding properties.

Signaling Pathways: The Molecular Mechanisms of Action

The distinct pharmacological profiles of this compound and traditional opioids stem from their activation of different receptor subtypes and downstream signaling cascades.

This compound and the Delta-Opioid Receptor Pathway

This compound is a selective agonist for the delta-opioid receptor, which is a G-protein coupled receptor (GPCR). Activation of the delta-opioid receptor by this compound primarily involves the following steps:

  • Receptor Binding: this compound binds to the delta-opioid receptor.

  • G-protein Activation: This leads to the activation of inhibitory G-proteins (Gi/o).

  • Downstream Effects: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels. Additionally, this compound-mediated cardioprotection has been shown to involve the activation of ATP-sensitive potassium (KATP) channels[6].

TAN67_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds G-protein Gi/o DOR->G-protein Activates AC Adenylyl Cyclase G-protein->AC Inhibits K_channel K+ Channel (GIRK/KATP) G-protein->K_channel Opens Ca_channel Ca2+ Channel (N-type) G-protein->Ca_channel Closes cAMP ↓ cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx Analgesia Analgesia cAMP->Analgesia K_efflux->Analgesia Ca_influx->Analgesia Morphine_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Binds G-protein Gi/o MOR->G-protein Activates Beta-arrestin β-arrestin MOR->Beta-arrestin Recruits Analgesia Analgesia G-protein->Analgesia Leads to Side_Effects Side Effects (Resp. Depression, Tolerance) Beta-arrestin->Side_Effects Mediates

References

Validating TAN-67's Selectivity for the δ1-Opioid Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAN-67's performance with other opioid receptor ligands, focusing on its selectivity for the δ1-opioid receptor. The information presented is supported by experimental data to assist researchers in evaluating this compound for their studies.

Introduction to this compound

This compound is a nonpeptidic agonist that demonstrates high affinity and selectivity for the δ-opioid receptor, specifically the δ1 subtype.[1][2] Its unique structure and pharmacological profile suggest its potential as a therapeutic agent. This guide will delve into the binding and functional characteristics of this compound in comparison to other well-established opioid ligands.

Comparative Analysis of Receptor Binding Affinities

The selectivity of an opioid ligand is determined by its binding affinity to different opioid receptor subtypes (μ, δ, and κ). The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

For comparison, the table below summarizes the Ki values of this compound and other common opioid receptor ligands.

Compoundδ-Opioid Receptor Ki (nM)μ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Selectivity Profile
This compound 0.647[3]>647[3]Not ReportedHighly δ-selective
pCl-DPDPE ~0.328[4]HighHighHighly δ-selective
SNC80 1.78[5]882441δ-selective
Naltrindole (B39905) 0.09[6]8.1[6]2.7[6]δ-selective antagonist
DAMGO 1430[7]1.18[7]213[7]μ-selective agonist
U-69593 High3300[8]10-18[8]κ-selective agonist

Functional Activity at Opioid Receptors

Beyond binding affinity, it is crucial to assess the functional activity of a ligand at the receptor. This is often determined by measuring the half-maximal effective concentration (EC50) and the maximum effect (Emax) in functional assays, such as the inhibition of cyclic AMP (cAMP) production. A lower EC50 value indicates higher potency.

This compound demonstrates high potency at the human δ-opioid receptor, with an EC50 of 1.72 nM in a cAMP inhibition assay.[3] In contrast, its potency at the human μ-opioid receptor is significantly lower, with an EC50 of 1520 nM.[3] The (-)-enantiomer of this compound has been shown to be a full agonist in the mouse vas deferens bioassay.[9]

The following table compares the functional potency and efficacy of this compound with other opioid ligands.

Compoundδ-Opioid Receptor EC50 (nM)μ-Opioid Receptor EC50 (nM)κ-Opioid Receptor EC50 (nM)Efficacy (Emax)
This compound 1.72[3]1520[3]Not ReportedFull Agonist[9]
pCl-DPDPE Not ReportedNot ReportedNot ReportedFull Agonist
SNC80 1.9 - 52.8[5][10]HighHighFull Agonist[11][12]
Naltrindole AntagonistAntagonistAntagonistAntagonist[13]
DAMGO High~222[7]HighFull Agonist[1][12]
U-69593 HighHigh80-109Full Agonist[14]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

G_Protein_Signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Agonist This compound / Agonist Receptor δ-Opioid Receptor Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Effector Other Effectors (e.g., Ion Channels) G_Protein->Effector Modulates cAMP cAMP AC->cAMP Converts ATP to

Caption: Opioid Receptor G-Protein Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Membrane Preparation (with δ-opioid receptors) Incubation Incubation with Radioligand ([3H]Naltrindole) & this compound Membrane_Prep->Incubation Filtration Separation of Bound & Free Radioligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Calculation Counting->Ki_Calc Cell_Culture Cell Culture (expressing δ-opioid receptors) Treatment Treatment with Forskolin (B1673556) & this compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Measurement EC50_Calc EC50/Emax Calculation cAMP_Measurement->EC50_Calc

Caption: Experimental Workflow for Receptor Characterization.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Radiolabeled ligand (e.g., [3H]Naltrindole for δ-opioid receptors).

  • Unlabeled test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled standard).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Functional Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule, upon receptor activation.

Materials:

  • Intact cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

  • Test compound (this compound) at various concentrations.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Cell culture medium and assay buffer.

Procedure:

  • Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with assay buffer and add varying concentrations of the test compound.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration to determine the EC50 and Emax values.

Conclusion

The experimental data presented in this guide validate that this compound is a potent and highly selective agonist for the δ1-opioid receptor. Its sub-nanomolar affinity for the δ-receptor and over 1000-fold selectivity against the μ-receptor distinguish it from many other opioid ligands. This high selectivity, combined with its non-peptidic nature, makes this compound a valuable tool for researchers investigating the physiological and pathological roles of the δ1-opioid receptor and a promising candidate for further drug development.

References

The Superior Profile of Nonpeptidic Delta-Opioid Agonists: A Comparative Analysis of TAN-67

Author: BenchChem Technical Support Team. Date: December 2025

The quest for potent analgesics with a favorable side-effect profile has driven extensive research into the delta-opioid receptor (DOR) as a promising therapeutic target. Unlike mu-opioid receptor (MOR) agonists, such as morphine, which are associated with severe side effects including respiratory depression, dependence, and abuse liability, DOR agonists have shown the potential to provide significant pain relief with a reduced risk of these adverse effects. Among the diverse range of DOR agonists, nonpeptidic small molecules like TAN-67 have emerged as particularly promising candidates. This guide provides a comprehensive comparison of this compound with peptidic DOR agonists and the traditional MOR agonist morphine, supported by experimental data, to highlight the advantages of this nonpeptidic compound for researchers, scientists, and drug development professionals.

Key Advantages of Nonpeptidic Agonists like (-)-TAN-67

The primary advantages of nonpeptidic DOR agonists like (-)-TAN-67 over their peptidic counterparts lie in their improved pharmacokinetic properties and favorable side-effect profiles. As a small molecule, (-)-TAN-67 exhibits better potential for oral bioavailability and blood-brain barrier penetration, crucial for a centrally acting analgesic. Furthermore, studies suggest that (-)-TAN-67 and other selective nonpeptidic DOR agonists may offer a wider therapeutic window, providing potent analgesia with a reduced risk of convulsions, respiratory depression, and abuse potential compared to both peptidic DOR agonists and traditional MOR agonists.

Comparative Analysis of Receptor Binding and Functional Activity

The selectivity and potency of an opioid agonist are critical determinants of its therapeutic potential. The following tables summarize the in vitro binding affinities and functional activities of (-)-TAN-67 in comparison to other key opioid receptor agonists.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)
Compoundδ-Opioid Receptor (DOR)μ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)Selectivity (MOR Ki / DOR Ki)Selectivity (KOR Ki / DOR Ki)
(-)-TAN-67 0.647[1]>1000[1]->1545-
SNC80 9.4[2][3]----
DPDPE 2.7[4]713[4]>1500[4]~264>555
Deltorphin II High Affinity & Selectivity[5][6]----
Morphine -Low nM range---
Table 2: In Vitro Functional Activity (EC50, nM)
CompoundReceptorAssayEC50 (nM)
(-)-TAN-67 Human DORInhibition of cAMP accumulation1.72[1]
Human MORInhibition of cAMP accumulation1520[1]
SNC80 μ–δ heteromer (HEK293 cells)G-protein-mediated calcium fluorescence52.8 ± 27.8[7]

In Vivo Analgesic Potency and Side Effect Profile

The true therapeutic potential of an analgesic is determined by its efficacy and safety in in vivo models. The following sections and tables compare the analgesic potency and side-effect profiles of (-)-TAN-67 and related compounds.

Table 3: In Vivo Analgesic Potency (ED50)
CompoundAnimal ModelTestRoute of AdministrationED50
SNC80 Wild-type mice--49 nmol and 53.6 nmol[2]

While specific ED50 values for (-)-TAN-67 in common analgesia tests were not found in the provided search results, it has been shown to produce profound antinociceptive effects in mice. In contrast, the (+) enantiomer of this compound induces hyperalgesia[8].

Side Effect Profile: A Key Differentiator

A major advantage of selective DOR agonists is their potential for a better side-effect profile compared to MOR agonists.

  • Respiratory Depression: While all opioids carry some risk of respiratory depression, studies in awake sheep have shown that the DOR agonists DPDPE, Deltorphin II, and SNC80 can cause a decrease in pO2 and an increase in pCO2[9]. However, the therapeutic window for analgesia versus respiratory depression is believed to be wider for DOR agonists compared to MOR agonists like morphine, which are potent respiratory depressants[6][10].

  • Abuse Potential: Conditioned place preference (CPP) studies are often used to assess the rewarding and abuse potential of drugs. Studies in mice have shown that this compound, at doses of 5-20 mg/kg (s.c.), did not produce a conditioned place preference on its own, suggesting a low abuse liability[11][12]. In contrast, morphine consistently produces a dose-related place preference[11][12]. Similarly, SNC80 did not support drug self-administration in rhesus monkeys, further suggesting a lower abuse potential for this class of compounds[1][7].

Signaling Pathways of Delta-Opioid Receptor Agonists

Delta-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/Go). Activation of DOR by an agonist like (-)-TAN-67 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). Additionally, DOR activation can modulate various mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in both analgesia and the development of tolerance and dependence.

Recent evidence suggests that some DOR agonists, including this compound, may act as G protein-biased agonists. This means they preferentially activate G protein-dependent signaling pathways over the β-arrestin pathway. β-arrestin recruitment to the receptor is typically associated with receptor desensitization, internalization, and the initiation of distinct signaling cascades that may contribute to some of the undesirable side effects of opioids. A G protein bias, therefore, could contribute to a more favorable therapeutic profile with sustained analgesia and reduced tolerance and side effects.

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds G_protein Gi/Go Protein DOR->G_protein Activates beta_arrestin β-Arrestin (Biased away) DOR->beta_arrestin Reduced Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (ERK) G_protein->MAPK Modulates Analgesia Analgesia G_protein->Analgesia cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB Side_Effects Reduced Side Effects beta_arrestin->Side_Effects

Delta-Opioid Receptor Signaling Pathway for a G protein-biased agonist like this compound.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments used in the characterization of opioid agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably expressing the human DOR, or from brain tissue homogenates) are prepared.

  • Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]Naltrindole for DOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Hot Plate and Tail Flick Tests for Analgesia

Objective: To assess the analgesic efficacy of a test compound in rodent models of acute thermal pain.

Hot Plate Test Protocol:

  • A hot plate apparatus is maintained at a constant temperature (e.g., 52.5-55°C).

  • A mouse or rat is placed on the heated surface, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

  • A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.

  • The test compound is administered, and the latency to the nociceptive response is measured at various time points after administration. An increase in latency indicates an analgesic effect.

Tail Flick Test Protocol:

  • The tail of a mouse or rat is exposed to a focused beam of radiant heat.

  • The latency to flick or withdraw the tail from the heat source is measured.

  • A cut-off time (e.g., 10 seconds) is employed to prevent tissue injury.

  • The analgesic effect of a test compound is determined by the increase in tail-flick latency after its administration.

Experimental_Workflow_Analgesia cluster_setup Experimental Setup cluster_assay Analgesia Assay cluster_data Data Collection & Analysis Animal_Model Rodent Model (Mouse/Rat) Drug_Admin Administer Test Compound (e.g., this compound, Morphine) Animal_Model->Drug_Admin Hot_Plate Hot Plate Test Drug_Admin->Hot_Plate Tail_Flick Tail Flick Test Drug_Admin->Tail_Flick Measure_Latency Measure Latency to Nociceptive Response Hot_Plate->Measure_Latency Tail_Flick->Measure_Latency Analyze_Data Calculate %MPE and ED50 Measure_Latency->Analyze_Data

A typical experimental workflow for assessing the analgesic effects of a compound.

Conclusion

Nonpeptidic delta-opioid receptor agonists, exemplified by this compound, represent a significant advancement in the development of safer and more effective analgesics. Their high selectivity for the DOR, coupled with a potentially G protein-biased signaling mechanism, offers a promising strategy to dissociate the desired analgesic effects from the severe side effects associated with traditional mu-opioid receptor agonists. The improved pharmacokinetic properties of these small molecules further enhance their therapeutic potential. Continued research and development in this area are crucial for translating the promise of selective DOR agonism into clinical reality for the management of pain.

References

Comparative analysis of TAN-67 and DPDPE

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of TAN-67 and DPDPE for Delta-Opioid Receptor Research

Introduction

In the field of opioid pharmacology, the delta-opioid receptor (DOR) has emerged as a promising target for the development of analgesics with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists. Two of the most widely studied selective DOR agonists are this compound and [D-Pen²,D-Pen⁵]enkephalin (DPDPE). This compound is a non-peptidic small molecule agonist, while DPDPE is a synthetic cyclic peptide derived from the endogenous opioid enkephalin.[1][2] This guide provides a comparative analysis of their receptor binding, functional activity, and underlying signaling mechanisms, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool compound for their studies.

Comparative Performance Data

The pharmacological profiles of this compound and DPDPE are distinguished by their binding affinities and functional potencies at opioid receptors. Both compounds exhibit high selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors.

Receptor Binding Affinity and Selectivity

Binding affinity is typically determined through radioligand competition assays, which measure the ability of a compound to displace a known radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki)Selectivity (vs. MOR)Source Organism/Cell LineReference
This compound Human δ-Opioid0.647 nM> 1000-foldCHO Cells[1]
Human µ-Opioid> 1000 nM-B82 Mouse Fibroblast[1]
DPDPE Rat δ-Opioid2.7 nM~264-foldRat Brain[3]
Rat µ-Opioid713 nM-Rat Brain[3]
Rat κ-Opioid> 1500 nM-Rat Brain[3]
Functional Activity and Potency

The functional activity of these agonists is often assessed by their ability to activate G-protein signaling cascades. This is commonly measured through the inhibition of adenylyl cyclase (leading to reduced cAMP levels) or by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. The half-maximal effective concentration (EC₅₀) indicates the compound's potency.

CompoundAssay TypeFunctional Potency (EC₅₀)Receptor SubtypeSource Organism/Cell LineReference
This compound cAMP Inhibition1.72 nMHuman δ-OpioidCHO Cells[1]
cAMP Inhibition1520 nMHuman µ-OpioidB82 Mouse Fibroblast[1]
(-)-TAN-67 Agonist Activity (MVD)IC₅₀ = 3.65 nMδ-OpioidMouse Vas Deferens[4]
DPDPE G-Protein Activation-δ-Opioid-[5]
cAMP Inhibition-δ-Opioid-[6]

Signaling Pathways

Both this compound and DPDPE are agonists for the delta-opioid receptor, which is a G protein-coupled receptor (GPCR). Upon activation, these receptors primarily couple to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that is central to the receptor's physiological effects.[5][7]

The canonical pathway involves the Gαi/o subunit dissociating from the Gβγ dimer upon agonist binding. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8] DPDPE has also been shown to activate the ERK cascade through a G protein-dependent mechanism.[5]

DOR_Signaling_Pathway DOR δ-Opioid Receptor (DOR) G_Protein G Protein (Gαi/o-βγ) DOR->G_Protein G_alpha Gαi/o (active) G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion Blocked Ligand This compound or DPDPE Ligand->DOR G_alpha->AC Inhibits ATP ATP Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to

DOR Gαi/o-Coupled Signaling Pathway

Experimental Protocols

Accurate characterization of opioid ligands relies on standardized and reproducible experimental methods. Below are detailed protocols for key assays used to determine the binding and functional profiles of compounds like this compound and DPDPE.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.[9]

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells endogenously or recombinantly expressing the opioid receptor of interest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet and determine the protein concentration.[10]

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a selective radioligand (e.g., [³H]Naltrindole for DOR), and serial dilutions of the unlabeled test compound (this compound or DPDPE).

  • Nonspecific Binding: To a separate set of wells, add the radioligand and an excess of a non-radiolabeled, high-affinity ligand to determine nonspecific binding.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Subtract nonspecific binding from total binding to get specific binding. Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (e.g., a one-site competition model) to calculate the IC₅₀, which can be converted to the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep plate Plate Assay Components: - Radioligand - Test Compound (e.g., this compound) - Membranes prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters filter->wash quantify Add Scintillant & Measure Radioactivity wash->quantify analyze Data Analysis (Calculate IC₅₀ and Ki) quantify->analyze end End analyze->end GTP_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep plate Plate Assay Components: - GDP & Buffer - Agonist (e.g., DPDPE) - Membranes prep->plate preincubate Pre-incubate (30°C) plate->preincubate initiate Add [³⁵S]GTPγS to Initiate Reaction preincubate->initiate incubate Incubate (30°C, 60 min) initiate->incubate filter Rapid Filtration & Washing incubate->filter quantify Add Scintillant & Measure Radioactivity filter->quantify analyze Data Analysis (Calculate EC₅₀ and Emax) quantify->analyze end End analyze->end cAMP_Assay_Workflow start Start seed Seed DOR-expressing Cells in Plate start->seed treat1 Add IBMX (PDE Inhibitor) & Test Agonist seed->treat1 treat2 Add Forskolin to Stimulate cAMP Production treat1->treat2 incubate Incubate (37°C, 30 min) treat2->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP Levels (e.g., HTRF) lyse->detect analyze Data Analysis (Calculate EC₅₀ and Emax) detect->analyze end End analyze->end

References

Head-to-Head Comparison: TAN-67 vs. Deltorphin II for Delta-Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological and functional characteristics of two prominent delta-opioid receptor agonists: the non-peptide TAN-67 and the endogenous peptide deltorphin (B1670231) II.

This guide provides a detailed comparison of this compound and deltorphin II, focusing on their binding affinities, in vitro functional activities, and in vivo analgesic effects. The information is presented to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and deltorphin II, facilitating a direct comparison of their pharmacological profiles.

Compound Receptor Kᵢ (nM) Assay Conditions Reference
(-)-TAN-67Human δ-opioid0.647Radioligand binding inhibition study using [³H]Naltrindole in cells expressing the human delta-opioid receptor.[1]
Deltorphin IIRat δ-opioid0.41Radioligand binding assay.[2]
Deltorphin IIδ-opioid1.5Competitive binding assay.
Compound Assay IC₅₀ (nM) Tissue/Cell Line Reference
(-)-TAN-67Mouse Vas Deferens3.65Bioassay using mouse vas deferens.[3]
Deltorphin IIMouse Vas Deferens1.92 ± 0.24Electrically evoked contractions of mouse vas deferens.[4]
Compound Assay EC₅₀ (nM) Cell Line Reference
(-)-TAN-67cAMP Accumulation1.72Inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing human δ-opioid receptors.[1]
Deltorphin IIcAMP Accumulation73.5Inhibition of nociceptor responses.[5]
Compound Test Route of Administration Observed Effect Reference
(-)-TAN-67Mouse Tail-FlickIntrathecal (i.t.)Produced a dose- and time-dependent inhibition of the tail-flick response at doses from 17.9 to 89.4 nmol.[6]
Deltorphin IIMouse Tail-FlickIntracerebroventricular (i.c.v.)Produced dose- and time-related antinociception.[7]
Deltorphin IIRat Tail-FlickIntrathecal (i.t.)Produced a dose-related inhibition of the tail-flick response.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

delta_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or Deltorphin II DOR δ-Opioid Receptor (GPCR) Agonist->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Leads to

Figure 1: Delta-Opioid Receptor Signaling Pathway.

radioligand_binding_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]DPDPE) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution (e.g., this compound or Deltorphin II) Test_Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioactivity Filtration->Scintillation Analysis Data Analysis (IC₅₀ and Kᵢ determination) Scintillation->Analysis

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the delta-opioid receptor.

Materials:

  • Cell membranes expressing the delta-opioid receptor.

  • Radioligand (e.g., [³H]DPDPE or [³H]Naltrindole).

  • Unlabeled test compound (this compound or deltorphin II).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the delta-opioid receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Add the prepared cell membranes to each tube and incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of a test compound in activating G-proteins coupled to the delta-opioid receptor.

Materials:

  • Cell membranes expressing the delta-opioid receptor.

  • [³⁵S]GTPγS.

  • Unlabeled GTPγS.

  • GDP.

  • Test compound (this compound or deltorphin II).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a series of tubes, add the cell membranes, GDP, and varying concentrations of the test compound.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each tube to initiate the binding reaction.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine the EC₅₀ and maximal effect (Eₘₐₓ).

cAMP Accumulation Assay

Objective: To measure the ability of a test compound to inhibit adenylyl cyclase and decrease intracellular cAMP levels via the Gi-coupled delta-opioid receptor.

Materials:

  • Intact cells expressing the delta-opioid receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (this compound or deltorphin II).

  • cAMP assay kit (e.g., ELISA-based or HTRF-based).

  • Cell culture medium.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-treatment: Pre-incubate the cells with the test compound at various concentrations for a specific time.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.

Mouse Tail-Flick Test

Objective: To assess the in vivo analgesic effect of a test compound.

Materials:

  • Mice.

  • Tail-flick apparatus (radiant heat source).

  • Test compound (this compound or deltorphin II) dissolved in a suitable vehicle.

  • Vehicle control.

Procedure:

  • Acclimation: Acclimate the mice to the testing environment and the restraining device.

  • Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the mouse to flick its tail away. A cut-off time is used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intrathecal, intracerebroventricular, subcutaneous).

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the percent maximal possible effect (%MPE) or determine the dose that produces a 50% analgesic effect (ED₅₀).

References

Reproducibility of TAN-67 Effects: A Comparative Analysis Across Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Consistency of a Selective Delta-Opioid Receptor Agonist's Pharmacological Profile

In Vitro Pharmacological Profile of TAN-67

The in vitro characteristics of this compound, particularly its binding affinity for the δ-opioid receptor and its functional potency, have been reported in the literature. These parameters are fundamental to understanding its mechanism of action and serve as a benchmark for its biological activity.

ParameterReceptor/AssayReported ValueCell LineReference
Binding Affinity (Ki) Human δ-opioid receptor0.647 nM-[1]
Functional Potency (EC50) Inhibition of forskolin-stimulated cAMP accumulation1.72 nMChinese Hamster Ovary (CHO) cells expressing human δ-opioid receptors[1]
Functional Potency (EC50) Antinociception (in vivo, intrathecal)17.1 nM-[2]

In Vivo Efficacy of this compound: A Cross-Study Comparison

The therapeutic potential of this compound has been evaluated in various animal models, primarily focusing on its antinociceptive, cardioprotective, and neuroprotective effects. The following tables summarize the key findings from these studies.

Antinociceptive Effects
Animal ModelAssayAdministration RouteKey FindingReference
MiceWarm-plate (51°C)Intracerebroventricular (i.c.v.) and Subcutaneous (s.c.)Co-administration with low-dose morphine significantly increased antinociception.[3]
MiceTail-flick testIntrathecal (i.t.)(-)-TAN-67 produced profound antinociceptive effects.[4]
Cardioprotective Effects
Animal ModelExperimental ModelKey FindingReference
Wistar Rats30 min coronary artery occlusion and 2h reperfusionThis compound significantly reduced infarct size from 56 ± 2% to 27 ± 5% of the area at risk.[5]
Neuroprotective Effects
Animal ModelExperimental ModelKey FindingReference
Mice1h middle cerebral artery occlusion and reperfusionPost-ischemic administration of this compound (3 mg/kg or 4.5 mg/kg) was neuroprotective, as shown by decreased infarct volume.[6][7]

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies from the cited studies are provided below.

Radioligand Binding Assay for Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of this compound for the human δ-opioid receptor.

  • Method: Radioligand binding inhibition studies were conducted using [3H]Naltrindole as the radioligand for the δ-opioid receptor. The assay measures the ability of unlabeled this compound to displace the radioligand from the receptor, allowing for the calculation of the inhibition constant (Ki).[1]

cAMP Accumulation Assay for Functional Potency
  • Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.

  • Method: Chinese Hamster Ovary (CHO) cells stably expressing the human δ-opioid receptor were used. Intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels were stimulated with forskolin. The ability of this compound to inhibit this forskolin-stimulated cAMP accumulation was measured, and the concentration of this compound that produced 50% of the maximal inhibition (EC50) was determined.[1][8]

In Vivo Antinociception Assessment (Warm-Plate Test)
  • Objective: To evaluate the antinociceptive effects of this compound.

  • Animal Model: Male ddY mice.

  • Method: The latency of the mouse to lick its hind paw or jump was measured on a warm plate maintained at 51°C. An increase in this latency is indicative of an antinociceptive effect.[3]

In Vivo Cardioprotection Assessment (Coronary Artery Occlusion Model)
  • Objective: To determine the cardioprotective effects of this compound against ischemia-reperfusion injury.

  • Animal Model: Anesthetized, open-chest Wistar rats.

  • Method: The left coronary artery was occluded for 30 minutes, followed by 2 hours of reperfusion. This compound was infused prior to the occlusion. At the end of the reperfusion period, the heart was excised, and the infarct size was determined as a percentage of the area at risk using tetrazolium staining.[5]

In Vivo Neuroprotection Assessment (Middle Cerebral Artery Occlusion Model)
  • Objective: To assess the neuroprotective effects of this compound in a model of ischemic stroke.

  • Animal Model: Male C57BL/6 mice.

  • Method: A focal cerebral ischemia/reperfusion model was induced by occluding the middle cerebral artery for 1 hour. This compound was administered via tail vein injection after the ischemic period. Neuroprotection was assessed by measuring the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining and evaluating neurological deficits.[6][7]

Signaling Pathways and Experimental Workflow

The mechanism of action of this compound primarily involves the activation of the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). The downstream signaling cascades and a general workflow for in vivo efficacy testing are depicted below.

TAN67_Signaling_Pathway TAN67 This compound DOR δ-Opioid Receptor TAN67->DOR binds to Gi_o Gi/o Protein DOR->Gi_o activates Neuroprotection Neuroprotection DOR->Neuroprotection downstream effects Antinociception Antinociception DOR->Antinociception downstream effects AC Adenylyl Cyclase Gi_o->AC inhibits KATP KATP Channel Activation Gi_o->KATP cAMP ↓ cAMP AC->cAMP cAMP->Antinociception Cardioprotection Cardioprotection KATP->Cardioprotection

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_disease_induction Disease/Injury Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal Select Appropriate Animal Model (e.g., Mouse, Rat) Induction Induce Pathological State (e.g., Neuropathic Pain, Ischemia) Animal->Induction Treatment Administer this compound (Specify Dose, Route, Timing) Induction->Treatment Behavioral Behavioral Tests (e.g., Hot Plate, Tail Flick) Treatment->Behavioral Histological Histological Analysis (e.g., Infarct Size Measurement) Treatment->Histological Analysis Statistical Analysis of Results Behavioral->Analysis Histological->Analysis

Caption: In vivo experimental workflow.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling TAN-67

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with TAN-67 (also known as SB-205607), a potent and selective δ-opioid agonist. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Given the potent pharmacological activity of this compound as an opioid agonist, all handling procedures must be conducted with the utmost care to prevent accidental exposure, which could lead to significant health risks. The following information outlines the necessary personal protective equipment (PPE), handling protocols, and disposal procedures.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound in any form (solid or solution). The following table summarizes the required equipment and its specifications.

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves at all times. Change the outer glove immediately upon suspected contamination. Regularly inspect gloves for tears or punctures.
Eye Protection Safety GogglesANSI Z87.1-rated chemical splash goggles are required to protect against splashes and aerosols.
Face Protection Face ShieldA full-face shield should be worn in conjunction with safety goggles, especially when handling solutions or performing procedures with a high risk of splashing.
Body Protection Laboratory CoatA dedicated, disposable, solid-front laboratory coat with tight-fitting cuffs is required. The coat should be changed immediately if contaminated.
Respiratory Protection N95 Respirator or HigherAn N95 respirator is the minimum requirement when handling powdered this compound. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended.

Standard Operating Procedure for Handling this compound

The following protocol outlines the step-by-step process for safely weighing and preparing a solution of this compound.

Experimental Protocol: Weighing and Solubilizing this compound
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all this compound handling activities.

    • Ensure the work area is clean and free of clutter.

    • Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh paper, vials, solvent, vortex mixer) within the fume hood before beginning.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Carefully tare the analytical balance with a piece of weigh paper.

    • Slowly and deliberately transfer the desired amount of powdered this compound onto the weigh paper using a clean spatula. Avoid any actions that could generate dust.

    • Once the desired weight is achieved, carefully fold the weigh paper to contain the powder.

  • Solubilization:

    • Transfer the weighed this compound into an appropriately labeled vial.

    • Using a calibrated pipette, add the desired solvent to the vial.

    • Securely cap the vial.

    • Gently vortex the vial until the this compound is fully dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Post-Handling:

    • All disposable materials that have come into contact with this compound (e.g., weigh paper, pipette tips, outer gloves) must be disposed of as hazardous waste.

    • Thoroughly decontaminate the work surface and any non-disposable equipment with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan for this compound Waste

As a potent opioid, the disposal of this compound and any contaminated materials must be handled with extreme care and in accordance with all federal, state, and local regulations for controlled substances.

  • Waste Segregation: All waste contaminated with this compound, including unused compounds, solutions, contaminated PPE, and disposable labware, must be segregated into a clearly labeled, leak-proof hazardous waste container.

  • DEA Regulations: For the disposal of the pure compound or any unused inventory, follow all applicable Drug Enforcement Administration (DEA) regulations for controlled substances. This may involve using a DEA-registered reverse distributor.[1]

  • In-Lab Deactivation (for trace amounts): For trace amounts of this compound on labware, consult your institution's Environmental Health and Safety (EHS) office for approved chemical deactivation procedures before disposal.

  • Professional Disposal Service: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

TAN67_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal A Don Required PPE B Prepare Designated Fume Hood A->B C Weigh Solid this compound B->C Proceed to Handling D Prepare Solution C->D E Decontaminate Work Area & Equipment D->E After Handling is Complete F Properly Doff & Dispose of PPE E->F G Wash Hands Thoroughly F->G H Segregate & Label Hazardous Waste F->H Segregate Contaminated PPE I Follow DEA Guidelines for Unused Compound H->I J Utilize Licensed Disposal Service H->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TAN-67
Reactant of Route 2
TAN-67

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.